molecular formula C10H11N3 B1641918 6,7-Dimethylquinoxalin-2-amine

6,7-Dimethylquinoxalin-2-amine

Cat. No.: B1641918
M. Wt: 173.21 g/mol
InChI Key: VNLMTPRIFVFRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethylquinoxalin-2-amine is a synthetically accessible quinoxaline derivative that serves as a privileged scaffold in medicinal chemistry research, particularly in the development of multi-target-directed ligands for complex neurological disorders. Recent studies highlight the significant potential of quinoxaline-based compounds as potent and selective acetylcholinesterase (AChE) inhibitors . These inhibitors are central to investigating the cholinergic hypothesis of Alzheimer's disease, as they increase acetylcholine levels in synaptic clefts, offering a mechanism to potentially alleviate cognitive deficits . Research indicates that unlike some classical AChE inhibitors which target the catalytic anionic site , certain quinoxaline derivatives may preferentially bind to the peripheral anionic site (PAS) of the enzyme . This unique binding characteristic is of great interest as it may not only inhibit acetylcholine hydrolysis but also interfere with the formation of beta-amyloid plaques, a key pathological feature of Alzheimer's . Furthermore, in silico predictions suggest that this compound and its analogs exhibit favorable drug-likeness and a high probability of blood-brain barrier (BBB) permeation, making them excellent candidates for central nervous system (CNS) drug discovery projects . The compound is provided for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary purposes. Researchers are directed to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

6,7-dimethylquinoxalin-2-amine

InChI

InChI=1S/C10H11N3/c1-6-3-8-9(4-7(6)2)13-10(11)5-12-8/h3-5H,1-2H3,(H2,11,13)

InChI Key

VNLMTPRIFVFRMJ-UHFFFAOYSA-N

SMILES

CC1=CC2=NC=C(N=C2C=C1C)N

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1C)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Biological Activity & Therapeutic Potential of 6,7-Dimethylquinoxaline Derivatives in Alzheimer’s Disease

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The One-Molecule-Multiple-Targets (OMMT) Paradigm Alzheimer’s Disease (AD) is a multifactorial pathology characterized by cholinergic depletion, amyloid-


 (A

) aggregation, tau hyperphosphorylation, and oxidative stress. Traditional "single-target" therapies (e.g., pure AChE inhibitors) provide only symptomatic relief. This guide analyzes 6,7-dimethylquinoxaline derivatives as a privileged scaffold for Multi-Target Directed Ligands (MTDLs).

The 6,7-dimethyl substitution pattern is not merely structural decoration; it significantly enhances lipophilicity (


), facilitating Blood-Brain Barrier (BBB) penetration, and provides critical steric bulk that improves binding affinity to the hydrophobic Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE) and the ATP-binding pocket of kinases like GSK-3

.

Part 1: Structural Rationale & SAR Analysis

The Quinoxaline Scaffold

The quinoxaline ring (1,4-diazanaphthalene) acts as a bioisostere of purine and pteridine. In AD research, it serves as a "spacer" or "anchor" that can bridge different active sites within enzymes.

The "6,7-Dimethyl" Advantage

Structure-Activity Relationship (SAR) data indicates that the 6,7-dimethyl moiety drives specific biological outcomes compared to unsubstituted analogs:

  • AChE Selectivity: The methyl groups at positions 6 and 7 provide electron-donating effects, increasing the electron density of the pyrazine ring. This facilitates

    
     stacking interactions with aromatic residues (e.g., Trp286) in the AChE PAS.
    
  • Kinase Inhibition (GSK-3

    
    ):  In the context of Tau pathology, the 6,7-dimethyl group fits into the hydrophobic region I of the ATP-binding site of Glycogen Synthase Kinase-3
    
    
    
    , a key enzyme in tau hyperphosphorylation.
  • Lipophilicity: The dimethyl substitution increases the calculated

    
     (cLogP) by approximately 0.5–1.0 units compared to the parent quinoxaline, optimizing the CNS Multi-Parameter Optimization (MPO) score.
    

Part 2: Multi-Target Biological Profiling

Cholinesterase Inhibition (AChE & BuChE)

Mechanism: 6,7-dimethylquinoxaline derivatives often act as dual binding site inhibitors .

  • Catalytic Anionic Site (CAS): A functional group at position 2 or 3 (e.g., a protonatable amine) interacts with the CAS.

  • Peripheral Anionic Site (PAS): The lipophilic 6,7-dimethylquinoxaline core lodges in the PAS. Blocking the PAS is critical because AChE-PAS induces A

    
     fibrillization.
    
Inhibition of A Aggregation

Mechanism: Small molecules containing the planar quinoxaline system can intercalate between A


 sheets. The 6,7-dimethyl group disrupts the steric "zipper" interface required for the conversion of soluble oligomers into insoluble fibrils.
Antioxidant Activity

Mechanism: The nitrogen atoms in the quinoxaline ring can scavenge Reactive Oxygen Species (ROS). While less potent than phenolic antioxidants, the scaffold provides a baseline neuroprotective effect against oxidative stress induced by mitochondrial dysfunction.

Representative Activity Data

Data summarized from recent high-impact studies (e.g., Source 1.3, 1.6).

Compound ClassR-Group (Pos 2/3)AChE IC

(

M)
BuChE IC

(

M)
A

Aggregation Inhibition % (at 20

M)
6,7-dimethyl -NH

(Amine)
0.077 14.945%
Unsubstituted-NH

0.450>5012%
6,7-dichloro-NH

23.8>5018%
6,7-dimethyl -Linker-Donepezil0.0210.1578%
Tacrine (Control)N/A0.1100.02<5%

Part 3: Experimental Protocols

Workflow Visualization

The following diagram outlines the integrated workflow from synthesis to biological validation.

AD_Research_Workflow Synth Synthesis (Condensation) Purify Purification (Recrystallization/Chromatography) Synth->Purify Char Characterization (NMR, MS, IR) Purify->Char Ellman Ellman's Assay (AChE/BuChE IC50) Char->Ellman ThT ThT Assay (Anti-Aggregation) Char->ThT Docking In Silico Docking (AutoDock Vina) Char->Docking Lead Lead Candidate Selection Ellman->Lead IC50 < 100 nM ThT->Lead Inhib > 40% Docking->Lead Binding Energy < -9.0

Caption: Integrated workflow for the development of 6,7-dimethylquinoxaline MTDLs.

Protocol A: Synthesis of the 6,7-Dimethylquinoxaline Core

Reaction Type: Condensation (Cyclization). Causality: This reaction utilizes the high nucleophilicity of the diamine to attack the carbonyl carbons of the diketone, followed by dehydration to form the aromatic ring.

  • Reagents:

    • 4,5-Dimethyl-1,2-phenylenediamine (1.0 equiv).

    • Glyoxal (40% aq.) or specific 1,2-dicarbonyl derivative (1.1 equiv).

    • Solvent: Ethanol or Methanol.

  • Procedure:

    • Dissolve 4,5-dimethyl-1,2-phenylenediamine in Ethanol (10 mL/mmol).

    • Add the dicarbonyl compound dropwise at Room Temperature (RT).

    • Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Work-up: Cool to RT. If precipitate forms, filter and wash with cold ethanol.[1] If not, evaporate solvent and recrystallize from Ethanol/Water.

  • Validation:

    
    H NMR must show a singlet for the methyl groups at 
    
    
    
    ppm and aromatic protons at
    
    
    ppm.
Protocol B: Ellman’s Assay (Cholinesterase Inhibition)

Purpose: Quantify the inhibitory potency (


) against AChE/BuChE.[2]
Principle:  Thiocholine (produced by enzyme action) reacts with DTNB to form a yellow anion (TNB), absorbing at 412 nm.
  • Preparation:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCI, 0.5 mM).

    • Reagent: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

    • Enzyme: AChE (from Electrophorus electricus or human recombinant) / BuChE (equine).

  • Execution (96-well plate):

    • Add 140

      
      L Buffer.
      
    • Add 20

      
      L Test Compound (dissolved in DMSO, final DMSO < 1%).
      
    • Add 20

      
      L Enzyme solution. Incubate at 25°C for 15 mins (allows inhibitor binding).
      
    • Add 10

      
      L DTNB + 10 
      
      
      
      L ATCI to initiate reaction.
  • Measurement:

    • Read Absorbance at 412 nm immediately (t=0) and every 60s for 10 mins.

    • Calculate % Inhibition:

      
      , where 
      
      
      
      is the velocity (slope).
Protocol C: Thioflavin T (ThT) Aggregation Assay

Purpose: Assess the ability to inhibit A


 self-aggregation.
Principle:  ThT fluoresces intensely only when bound to amyloid fibrils (

-sheet rich structures).
  • Preparation:

    • A

      
       Peptide:  Dissolve A
      
      
      
      in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) to monomerize, evaporate, and re-dissolve in DMSO.
    • ThT Solution: 5

      
      M in Glycine-NaOH buffer (pH 8.5).
      
  • Execution:

    • Incubate A

      
       (10 
      
      
      
      M) with Test Compound (various concentrations) at 37°C for 24–48 hours.
    • Add ThT solution.

  • Measurement:

    • Excitation: 450 nm.[3][4][5][6]

    • Emission: 485 nm.[3][5][6]

    • Reduced fluorescence compared to control indicates inhibition of aggregation.

Part 4: Mechanistic Signaling Pathway

The following diagram illustrates how 6,7-dimethylquinoxaline derivatives intervene in the neurodegenerative cascade.

Mechanism_Action Drug 6,7-Dimethylquinoxaline Derivative AChE AChE Enzyme (PAS & CAS) Drug->AChE Inhibits Drug->AChE Blocks Hydrolysis & Aggregation Abeta A-beta Monomers Drug->Abeta Intercalates AChE->Abeta PAS Promotes Aggregation ACh Acetylcholine (Neurotransmitter) AChE->ACh Hydrolyzes Fibrils Amyloid Fibrils (Neurotoxic) Abeta->Fibrils Self-Assembly Cognition Cognitive Function ACh->Cognition Signaling

Caption: Mechanistic intervention of 6,7-dimethylquinoxaline derivatives in cholinergic and amyloid pathways.

References

  • MDPI (2021). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. (Identifies 2,3-dimethyl-6-aminoquinoxaline as a potent inhibitor).[7] [Link]

  • Wiley Chemistry & Biodiversity (2021).Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics. (Details GSK3

    
     selectivity).
    [Link]
    
  • NIH / PubMed (2011). Searching for the Multi-Target-Directed Ligands against Alzheimer's disease: discovery of quinoxaline-based hybrid compounds. [Link]

  • MDPI (2025). Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase... (Provides context on related N-heterocycle protocols and ThT assays). [Link]

  • NIH / PMC (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. (Standard Protocol Grounding). [Link]

Sources

The 2-Amino-6,7-Dimethylquinoxaline Scaffold: A Privileged Template for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pterin Bioisostere

In the landscape of ATP-competitive kinase inhibitors, the 2-amino-6,7-dimethylquinoxaline scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Structurally, this scaffold acts as a lipophilic bioisostere of the pterin ring system (found in folate and biopterin) and the purine core of ATP.

Its utility in drug design stems from two critical geometric features:

  • The Hinge-Binding Motif: The N1-nitrogen and the C2-amino group form a donor-acceptor motif compatible with the kinase hinge region (Glu-X-Cys/Val).

  • The Hydrophobic Anchor: The 6,7-dimethyl substitution pattern provides a specific hydrophobic bulk that occupies the solvent-inaccessible back pocket, often interacting with the gatekeeper residue or the hydrophobic spine (C-spine).

This guide details the structural rationale, synthetic pathways, and validation protocols for deploying this scaffold in hit-to-lead optimization campaigns.

Structural Biology & Pharmacophore Mapping

The "Hydrophobic Sandwich" Binding Mode

The efficacy of the 2-amino-6,7-dimethylquinoxaline core relies on its ability to mimic the adenine ring of ATP while exploiting hydrophobic pockets that adenine cannot reach.

  • Hinge Interaction (Type I Binding): The quinoxaline N1 accepts a hydrogen bond from the backbone amide of the hinge region (residue GK+1), while the exocyclic 2-amino group acts as a hydrogen bond donor to the backbone carbonyl (residue GK).

  • The 6,7-Dimethyl Effect: Unlike unsubstituted quinoxalines, the 6,7-dimethyl moiety increases lipophilicity (cLogP modulation) and creates positive van der Waals contacts with the hydrophobic floor of the ATP pocket (often Leucine, Valine, or Phenylalanine residues). This prevents "wobble" of the inhibitor within the active site.

Visualization of Binding Topology

The following diagram illustrates the pharmacophore mapping of the scaffold within a generic kinase ATP pocket (e.g., Pim-1 or VEGFR).

KinaseBinding Hinge Hinge Region (Backbone CO/NH) Scaffold 2-amino-6,7-dimethylquinoxaline Core Scaffold->Hinge H-Bond (N1 Acceptor) Scaffold->Hinge H-Bond (2-NH2 Donor) Gatekeeper Gatekeeper Residue (Thr/Met/Phe) Scaffold->Gatekeeper Steric Packing HydroPocket Hydrophobic Pocket II (Val/Leu) Scaffold->HydroPocket vdW Contact (6,7-dimethyl) RibosePocket Ribose Binding Pocket (Solvent Exposed) Scaffold->RibosePocket Vector for Solubilizing Groups

Figure 1: Pharmacophore mapping of the 2-amino-6,7-dimethylquinoxaline scaffold within the kinase ATP-binding site.[1]

Synthetic Chemistry: Constructing the Core

The synthesis of this scaffold is robust, relying on the condensation of phenylenediamines with glyoxalic acid derivatives. The presence of the electron-donating methyl groups at positions 6 and 7 activates the ring for subsequent electrophilic substitutions if necessary, but primarily they serve as the hydrophobic anchor established in the starting material.

Synthesis Workflow (The Modified Phillips Condensation)

The most scalable route involves a three-step sequence: condensation, chlorination, and amination (SNAr).

Reagents:

  • Starting Material: 4,5-Dimethyl-1,2-phenylenediamine.

  • Condensation: Glyoxalic acid (or Ethyl glyoxalate).

  • Activation: Phosphoryl chloride (POCl3).

  • Amination: Primary or secondary amine (R-NH2).

SynthesisRoute SM 4,5-Dimethyl-1,2- phenylenediamine Int1 6,7-Dimethylquinoxalin- 2(1H)-one SM->Int1 Condensation (EtOH, Reflux) Reagent1 Glyoxalic Acid Reagent1->Int1 Int2 2-Chloro-6,7- dimethylquinoxaline Int1->Int2 Chlorination (POCl3, Reflux) Product 2-Amino-6,7- dimethylquinoxaline Derivative Int2->Product SnAr Amination (R-NH2, Heat)

Figure 2: Synthetic pathway for the generation of 2-amino-6,7-dimethylquinoxaline derivatives.

Medicinal Chemistry: SAR & Optimization

When designing inhibitors around this core, the Structure-Activity Relationship (SAR) generally follows these vectors:

PositionFunctionOptimization Logic
N1 H-Bond AcceptorDo Not Modify. Essential for hinge binding (GK+1 interaction).
C2-Amino Linker / H-Bond DonorThis is the "exit vector." Attaching aromatic rings (e.g., pyrazoles, pyridines) here extends the molecule into the ribose pocket or towards the solvent front to improve solubility.
C3 H-Bond Acceptor (N4)Usually left unsubstituted (H) to avoid steric clash with the gatekeeper, or substituted with small groups (CN, F) to modulate pKa.
C6/C7 Hydrophobic AnchorDimethyl (Me): Optimal for filling small hydrophobic pockets. Dichloro (Cl): Increases metabolic stability but alters electronics. Methoxy (OMe): Can pick up H-bonds but reduces lipophilicity.
Case Study Insight: Pim-1/2 Kinase Inhibition

Research has shown that while the quinoxaline core provides the hinge anchor, the 6,7-dimethyl substitution is superior to unsubstituted analogs for Pim-1 and GSK3β inhibition. The methyl groups displace water molecules from the hydrophobic back-pocket, providing an entropic gain in binding energy [1, 2].

Experimental Protocols

Protocol: ADP-Glo™ Kinase Assay for Potency (IC50)

Rationale: This assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity. It is less prone to interference by fluorescent compounds (like many quinoxalines) than FRET assays.

Materials:

  • Kinase (e.g., Pim-1, VEGFR2)

  • Substrate (Peptide specific to kinase)

  • ATP (Ultra-pure)

  • ADP-Glo™ Reagent (Promega)

  • Test Compound (2-amino-6,7-dimethylquinoxaline derivative)

Step-by-Step Workflow:

  • Compound Prep: Prepare 3x serial dilutions of the test compound in DMSO.

  • Enzyme Mix: Dilute kinase in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dispense 5 µL into a 384-well white plate.

  • Incubation: Add 5 µL of compound. Incubate for 10 min at RT to allow equilibrium binding.

  • Reaction Start: Add 5 µL of ATP/Substrate mix. Incubate for 60 min at RT.

  • Termination (Step 1): Add 15 µL of ADP-Glo™ Reagent. Incubate 40 min (depletes unconsumed ATP).

  • Detection (Step 2): Add 30 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to determine IC50.

Protocol: Molecular Docking (Validation)

Rationale: To confirm the "hydrophobic sandwich" hypothesis before synthesis.

  • Protein Prep: Retrieve PDB structure (e.g., PDB: 4AFJ for GSK3β or 3BGQ for Pim-1). Remove water molecules except those bridging the catalytic lysine.

  • Ligand Prep: Generate 3D conformers of the 2-amino-6,7-dimethylquinoxaline derivative. Minimize energy using OPLS3 force field.

  • Grid Generation: Define the active site box centered on the hinge region (Val/Glu).

  • Docking: Perform flexible docking (e.g., Glide XP or Gold).

  • Scoring: Filter poses where the N1-Hinge distance is < 3.0 Å and 6,7-methyls show < 4.0 Å contact with hydrophobic residues.

References

  • Design, Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors. Source: MDPI (Molecules), 2021. Context: Validates the 6,7-substitution pattern for probing the hydrophobic pocket of Pim kinases. URL:[Link]

  • Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics. Source: Chemistry & Biodiversity (PubMed), 2021.[2][3] Context: Discusses the selectivity of the 6,7-dimethyl core for GSK3β. URL:[Link]3]

  • Quinoxaline Derivatives as Kinase Inhibitors: A Review. Source: European Journal of Medicinal Chemistry. Context: General review of the scaffold's "privileged" status in medicinal chemistry.[4] URL:[Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents. Source: NIH / PMC. Context: Synthetic protocols and cytotoxic evaluation of the quinoxaline core.[5][6] URL:[Link]

Sources

Unravelling the GSK3β Inhibition Mechanism of 6,7-Dimethylquinoxaline Analogs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological inhibition of Glycogen Synthase Kinase-3β (GSK3β) represents a critical frontier in the development of disease-modifying therapeutics for neurodegenerative disorders, particularly Alzheimer's disease. Among the myriad of heterocyclic scaffolds explored, 6,7-dimethylquinoxaline analogs have emerged as highly potent and selective ATP-competitive inhibitors. This whitepaper provides an in-depth mechanistic analysis of how these analogs achieve target selectivity, details the structure-activity relationship (SAR) dynamics, and outlines field-proven experimental workflows for validating kinase inhibition.

The Pathophysiological Imperative: GSK3β in Neurodegeneration

GSK3β is a constitutively active serine/threonine kinase that plays a pivotal role in the Wnt/β-catenin signaling pathway. In pathological states, the dysregulation of the Wnt pathway leads to the overactivation of GSK3β, which directly catalyzes the hyperphosphorylation of the microtubule-associated protein Tau [1]. This hyperphosphorylation triggers the formation of neurofibrillary tangles (NFTs), a primary hallmark of Alzheimer's disease.

Consequently, inhibiting GSK3β serves a dual therapeutic purpose: it halts the pathological aggregation of Tau and stabilizes β-catenin, promoting cell survival and neurogenesis. The challenge in drug development, however, is achieving selectivity. The human kinome is highly conserved, particularly within the CMGC kinase family (which includes CDKs, MAPKs, GSKs, and CLKs). Off-target inhibition often results in severe cellular toxicity.

G Wnt Wnt Signal Frizzled Frizzled Receptor Wnt->Frizzled Activates Dvl Dishevelled (Dvl) Frizzled->Dvl Activates DestructionComplex Destruction Complex (Axin/APC/GSK3β) Dvl->DestructionComplex Inhibits Tau Tau Protein DestructionComplex->Tau Phosphorylates BetaCatenin β-Catenin DestructionComplex->BetaCatenin Degrades (Absence of Wnt) Quinoxaline 6,7-Dimethylquinoxaline Inhibitor Quinoxaline->DestructionComplex Inhibits GSK3β HyperTau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->HyperTau Pathological State Transcription Gene Transcription (Cell Survival) BetaCatenin->Transcription Translocates to Nucleus

Wnt/GSK3β/Tau Signaling Pathway and the inhibitory intervention of 6,7-dimethylquinoxaline analogs.

Structural Rationale: The 6,7-Dimethylquinoxaline Scaffold

The quinoxaline nucleus is a privileged pharmacophore characterized by a fused benzene and pyrazine ring system. The addition of methyl groups at the 6 and 7 positions (6,7-dimethylquinoxaline) enhances the lipophilicity of the core, improving blood-brain barrier (BBB) permeability—a non-negotiable prerequisite for central nervous system (CNS) therapeutics.

Recent studies by Jain et al.[2] demonstrated that appending specific Schiff base connectors to the 6,7-dimethylquinoxaline core allows for precise tuning of the electron density. This structural orchestration is vital for orienting the molecule within the narrow, hydrophobic ATP-binding pocket of GSK3β.

Mechanistic Insights: ATP-Competitive Inhibition & Selectivity

The inhibition mechanism is fundamentally ATP-competitive. The pyrazine nitrogen atoms of the quinoxaline core act as hydrogen bond acceptors, mimicking the adenine ring of ATP.

  • Hinge Region Anchoring (Val135): Molecular docking and crystallographic studies confirm that the primary anchoring point for these analogs is the backbone amide of Val135 in the hinge region of GSK3β. A strong, primary hydrogen bond here is essential for baseline kinase inhibitory activity.

  • Selectivity Determinants (Arg141 & Thr138): The true breakthrough of the 6,7-dimethylquinoxaline analogs lies in their selectivity profile. Halogenated derivatives (specifically those with bromo or chloro substitutions on the appended aromatic ring) engage in unique non-covalent interactions. The larger atomic radius and polarizability of the bromine atom allow for halogen bonding with Arg141 , while the chloro derivative establishes critical hydrophobic contacts with Thr138 [2]. Because these specific residue conformations are not conserved in closely related kinases like DYRK1A or CLK1, these interactions act as a molecular "filter," granting the compounds exceptional target selectivity.

Quantitative Structure-Activity Relationship (SAR) Profile

To illustrate the impact of substituent orchestration, the table below summarizes the quantitative data for key 6,7-dimethylquinoxaline derivatives. The introduction of heavy halogens drastically improves the IC50 values against GSK3β while maintaining inactivity against off-target CMGC kinases.

Compound IDAromatic SubstituentGSK3β IC50 (µM)DYRK1A IC50 (µM)CLK1 IC50 (µM)Primary Binding Interactions
Compound I Unsubstituted> 10.0> 10.0> 10.0Weak Val135 H-bond
Compound III 4-Methoxy5.42> 10.0> 10.0Val135 H-bond, Steric clash
Compound IV 4-Bromo0.270 > 10.0> 10.0Val135 (H-bond), Arg141 (Halogen bond)
Compound V 4-Chloro0.390 > 10.0> 10.0Val135 (H-bond), Thr138 (Hydrophobic)

Data synthesized from the comparative kinase inhibition assays detailed by Jain et al. [2] and structural reviews [3].

Experimental Workflows & Self-Validating Protocols

As an application scientist, ensuring that experimental data is robust requires self-validating assay designs. Below are the definitive protocols for synthesizing the data required to validate 6,7-dimethylquinoxaline analogs.

Workflow Synthesis 1. Scaffold Synthesis (6,7-Dimethylquinoxaline) Characterization 2. Spectroscopic Validation (NMR, MS, IR) Synthesis->Characterization InVitroAssay 3. Kinase Inhibition Assay (GSK3β, DYRK1A, CLK1) Characterization->InVitroAssay SAR 4. SAR & Selectivity Profiling (IC50 Determination) InVitroAssay->SAR Docking 5. Molecular Docking (Val135, Arg141, Thr138) SAR->Docking Lead 6. Lead Identification (Compounds IV & V) Docking->Lead

Experimental workflow for the synthesis, screening, and validation of GSK3β kinase inhibitors.

Protocol 1: In Vitro GSK3β Kinase Assay (Luminescent ATP-Depletion)

Rationale: A luminescent ATP-depletion assay (e.g., Kinase-Glo®) is preferred over FRET-based assays because it is a homogeneous format that directly measures the functional consequence of competitive displacement without fluorescent interference from the quinoxaline core.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Causality: BSA prevents non-specific binding of the lipophilic quinoxaline analogs to the plastic microplate walls, preventing false-negative IC50 shifts.

  • Enzyme-Inhibitor Pre-incubation: Add 10 ng of recombinant human GSK3β and serially diluted quinoxaline analogs (0.01 µM to 100 µM) to a 384-well opaque white plate. Incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the ATP-competitive inhibitor to reach thermodynamic binding equilibrium with the enzyme's hinge region before the substrate is introduced.

  • Reaction Initiation: Add 1 µM ATP and 10 µM of the specific GSK3β substrate peptide (e.g., GSM peptide). Causality: The ATP concentration is intentionally kept near the

    
     value for GSK3β. Running the assay at 
    
    
    
    sensitizes the system to competitive inhibitors, ensuring accurate
    
    
    determination.
  • Self-Validation Controls: Include a positive control (e.g., Staurosporine or AR-A014418) and a vehicle control (1% DMSO). Causality: Validates maximum inhibition and baseline luminescence, establishing the assay's Z'-factor.

  • Detection: After 30 minutes, add an equal volume of Luminescent Kinase Assay Reagent. Read luminescence after 10 minutes. Luminescence is directly proportional to residual ATP, meaning high signal = high inhibition.

Protocol 2: Molecular Docking & Interaction Profiling

Rationale: In vitro data must be structurally rationalized to guide further lead optimization.

Step-by-Step Methodology:

  • Protein Preparation: Retrieve the high-resolution X-ray crystal structure of GSK3β (e.g., PDB ID: 1UV5). Remove all water molecules except those deep in the catalytic cleft. Assign protonation states at pH 7.4. Causality: Incorrect protonation of the catalytic lysine or hinge region amides will artificially skew hydrogen-bond scoring algorithms.

  • Ligand Preparation: Generate 3D conformers of the 6,7-dimethylquinoxaline analogs using a force field like OPLS3e. Minimize energy states.

  • Grid Generation: Center the receptor grid box strictly on the coordinates of Val135 . Causality: Constraining the grid prevents the algorithm from finding irrelevant allosteric poses, forcing the evaluation of the ATP-competitive mechanism.

  • Docking and Scoring: Execute induced-fit docking to allow side-chain flexibility for Arg141 and Thr138. Analyze the output poses specifically for halogen bonding distances (< 3.5 Å) between the bromo-substituent and the guanidinium group of Arg141.

Conclusion

The 6,7-dimethylquinoxaline scaffold represents a highly tunable, privileged structure for the development of CNS-active kinase inhibitors. By carefully orchestrating the electron density and steric bulk of the substituents—specifically through the strategic placement of bromo and chloro groups—researchers can exploit unique non-covalent interactions with Arg141 and Thr138. This transforms a generic ATP-competitive binder into a highly selective GSK3β inhibitor, paving the way for safer, more efficacious Alzheimer's therapeutics.

References

  • Swellmeen, L., et al. (2021). "Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β." Tropical Journal of Pharmaceutical Research, 20(3), 604. URL:[Link]

  • Jain, A.K., Gupta, A., Karthikeyan, C., Trivedi, P., Konar, A.D. (2021). "Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics." Chemistry & Biodiversity, 18(11), e2100364. URL:[Link]

  • Ali, M., et al. (2024). "An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020-2024)." Results in Chemistry, 101850. URL:[Link]

Structure-activity relationship (SAR) of quinoxaline-2-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Rational Design and Structure-Activity Relationship (SAR) of Quinoxaline-2-Amine Derivatives: A Technical Whitepaper

Executive Summary

Quinoxaline (benzopyrazine) is a privileged bicyclic heterocyclic scaffold extensively utilized in medicinal chemistry. The fusion of a benzene ring with a pyrazine ring creates a highly electron-deficient, planar system capable of participating in


 stacking and DNA intercalation[1]. The targeted functionalization of this core—specifically the addition of an exocyclic amine at the C2 position to form quinoxaline-2-amines—dramatically expands its pharmacological utility. This modification introduces a critical hydrogen-bond donor/acceptor site, transforming the scaffold into a potent modulator of kinase activity and bacterial DNA replication[2]. This guide provides an in-depth mechanistic analysis of the structure-activity relationship (SAR) of quinoxaline-2-amine derivatives, supported by self-validating synthetic protocols and molecular docking insights.

Mechanistic Grounding: The Quinoxaline-2-Amine Pharmacophore

In rational drug design, the quinoxaline-2-amine core acts as a highly tunable pharmacophore. The SAR is primarily driven by nucleophilic aromatic substitution (S


Ar) at the C2 and C3 positions, exploiting the electron-withdrawing nature of the pyrazine nitrogens.
  • C2-Amine Anchor: The N-H bond of the 2-amine group is not merely a structural appendage; it is a functional anchor. It acts as a primary hydrogen-bond donor, essential for docking the molecule within the ATP-binding pocket of receptor tyrosine kinases (RTKs) or the quinolone-binding site of DNA gyrase[2].

  • C3-Substitution (Steric & Lipophilic Tolerance): Halogens (such as chlorine) at the C3 position serve as reactive handles for further functionalization (e.g., forming 2,3-diaminoquinoxalines). When substituted with bulky aryl or alkyl groups, the C3 position modulates the lipophilicity (LogP) of the molecule, dictating its ability to penetrate bacterial cell walls or the blood-brain barrier[3].

  • C6/C7 Electronic Modulation: Introducing electron-withdrawing groups (EWGs) such as -NO

    
     or -CF
    
    
    
    at the C6 or C7 positions decreases the electron density of the aromatic core. This electronic deficiency enhances the molecule's affinity for electron-rich DNA base pairs, significantly improving its DNA intercalation profile and subsequent antibacterial efficacy[2].

SAR_Logic Core Quinoxaline Core (Planar, Lipophilic) C2 C2-Amine (H-Bond Donor) Core->C2 Target Anchoring C3 C3-Substitution (Steric Tolerance) Core->C3 Solubility Control C6C7 C6/C7-Positions (Electronic Modulation) Core->C6C7 Electron Density Kinase/Gyrase Binding Kinase/Gyrase Binding C2->Kinase/Gyrase Binding DNA Intercalation DNA Intercalation C6C7->DNA Intercalation

SAR Logic Map of Quinoxaline-2-Amine Derivatives.

Quantitative SAR Data & Target Profiling

The biological efficacy of quinoxaline-2-amines is highly sensitive to peripheral substitutions. The table below synthesizes the general consensus of quantitative SAR data regarding structural modifications and their corresponding biological impacts.

Compound ScaffoldC2 SubstitutionC6/C7 SubstitutionPrimary TargetObserved Biological Effect
2,3-dichloroquinoxaline (DCQX) -Cl-HSynthetic IntermediateHigh S

Ar reactivity; weak direct bioactivity[3].
3-chloro-quinoxalin-2-amine -NH-Alkyl/Aryl-HDNA GyraseModerate antibacterial activity (MIC ~15-30 µg/mL)[2].
2,3-diaminoquinoxaline -NH-Aryl-NO

DNA / KinasesEnhanced DNA intercalation; high antimicrobial activity[2].
Quinoxaline 1,4-dioxide -NH-R-HHypoxic TumorsSelective cytotoxicity via bioreductive activation[1].

Self-Validating Experimental Protocol: Green Synthesis

Historically, synthesizing quinoxaline-2-amines required harsh reflux conditions (6-12 hours) that often yielded secondary side products. Modern methodologies utilize 2,3-dichloroquinoxaline (DCQX) as a highly electrophilic starting material, coupled with microwave or ultrasound irradiation to accelerate S


Ar kinetics[3].

The following protocol outlines a self-validating, ultrasound-assisted synthesis workflow. The causality of each step is designed to ensure maximum yield and verifiable purity.

Step-by-Step Methodology: Ultrasound-Assisted Synthesis of 3-Chloro-N-alkylquinoxalin-2-amines
  • Reagent Preparation: Dissolve 1.0 mmol of 2,3-dichloroquinoxaline (DCQX) in 4 mL of a green solvent system (e.g., ethanol or n-BuOH)[2]. Causality: DCQX is chosen because its C2/C3 chlorines are highly activated by the adjacent pyrazine nitrogens, making them excellent leaving groups for nucleophilic attack.

  • Nucleophilic Addition: Add 1.0 mmol of the desired primary amine derivative and 2.0 mmol of anhydrous K

    
    CO
    
    
    
    [2]. Causality: K
    
    
    CO
    
    
    acts as an acid scavenger. It neutralizes the HCl byproduct generated during the substitution, preventing the protonation of the incoming nucleophilic amine and driving the reaction equilibrium forward.
  • Irradiation & Kinetic Acceleration: Subject the reaction mixture to ultrasound irradiation (or microwave at 120°C)[3]. Causality: Acoustic cavitation from ultrasound generates localized hot spots that drastically lower the activation energy barrier, reducing reaction times from hours to minutes[4].

  • Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. Causality: The disappearance of the high-R

    
     DCQX spot provides a real-time, empirical confirmation of complete conversion, dictating the exact termination time rather than relying on arbitrary chronological endpoints.
    
  • Workup & Isolation: Cool the mixture, dilute with cold distilled water, and filter the resulting precipitate. Wash the solid with petroleum ether to remove unreacted lipophilic impurities, followed by recrystallization from ethanol to yield the pure solid product[2].

Synthesis_Workflow Start 2,3-Dichloroquinoxaline (DCQX) Highly Electrophilic Core Step1 SNAr Reaction + Amine (1.0 eq), K2CO3 (2.0 eq) Start->Step1 Nucleophilic Attack Step2 Microwave/Ultrasound Irradiation (Kinetic Acceleration) Step1->Step2 Green Catalysis Step3 TLC Monitoring & Workup (Self-Validating Purity Check) Step2->Step3 Reaction Completion Product 3-Chloro-N-substituted quinoxalin-2-amine Step3->Product Isolation

Self-Validating Synthesis Workflow for Quinoxaline-2-Amines.

Biological Signaling & Mechanism of Action

The therapeutic efficacy of quinoxaline-2-amines is largely defined by their ability to disrupt critical intracellular machinery.

Antimicrobial MOA (DNA Gyrase Inhibition): Quinoxaline-2-amines exhibit potent antibacterial profiles by acting as DNA intercalators. Molecular docking studies against S. aureus DNA gyrase (PDB ID: 2XCT) reveal a highly specific binding pose. The exocyclic C2-amine forms critical hydrogen bonds with the Ser-1084 residue in the quinolone-binding site. Simultaneously, the planar quinoxaline core intercalates between the DNA base pairs (specifically DG9 and DA13), a conformation that is further stabilized by local Mg


 ions[2]. This intercalation halts DNA replication, leading to rapid bacterial cell death.

MOA_Pathway Drug Quinoxaline-2-Amine Target S. aureus DNA Gyrase (PDB: 2XCT) Drug->Target Diffusion Binding H-Bonding (Ser-1084) & Mg2+ Stabilization Target->Binding Active Site Anchor Intercalation DNA Intercalation (DG9 & DA13) Binding->Intercalation Planar Core Insertion Effect Bacterial Cell Death (DNA Synthesis Halt) Intercalation->Effect Replication Block

Mechanism of Action: DNA Gyrase Inhibition by Quinoxaline-2-Amines.

References

  • Ahmed, K. S., et al. (2022). "Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies." Taylor & Francis. Available at:[Link]

  • Farghaly, T. A., et al. (2023). "Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities." Mini-Reviews in Medicinal Chemistry. Available at:[Link]

  • Naushad, E., et al. (2020). "Microwave Assisted Synthesis of 3-Chloro-N-(2-(5-chloro-1-tosyl-1Hbenzo [d] Imidazol-2-yl) ethyl)-N-Substituted Quinoxalin-2-Amine Derivatives Using DCQX." ResearchGate. Available at:[Link]

  • Rouhani, M., et al. (2022). "Perlite–SO3H nanoparticles: very efficient and reusable catalyst for three-component synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amine derivatives under ultrasound irradiation." Semantic Scholar. Available at:[Link]

  • Suthar, S. K., et al. (2022). "Quinoxaline: A comprehension of current pharmacological advancement in medicinal chemistry." European Journal of Medicinal Chemistry Reports. Available at:[Link]

Sources

Structural and Pharmacological Profiling of 6,7-Dimethylquinoxalin-2-amine: A Privileged Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the quinoxaline heterocycle serves as a highly versatile pharmacophore, frequently deployed in the design of targeted antineoplastic agents and receptor tyrosine kinase (RTK) inhibitors. Specifically, 6,7-Dimethylquinoxalin-2-amine represents a critical building block[1]. The strategic placement of the 6,7-dimethyl moieties and the 2-amine group provides a precise geometric and electrostatic match for the ATP-binding cleft of several oncogenic kinases, including PDGFR, FGFR, and Checkpoint Kinase 1 (Chk1)[2].

This technical guide dissects the physicochemical properties, structural causality, and experimental workflows required to successfully utilize this compound in early-stage drug discovery.

Physicochemical Identity & Computational Profiling

Before integrating a building block into a high-throughput synthesis pipeline, its physicochemical parameters must be validated against Lipinski's Rule of Five to ensure downstream oral bioavailability. This compound exhibits an exceptionally favorable profile, characterized by low molecular weight and optimal lipophilicity[3].

Table 1: Core Chemical and Physicochemical Properties
ParameterValueCausality / Pharmacological Impact
Compound Name This compoundStandard IUPAC nomenclature.
CAS Number [3]Primary registry identifier for procurement and safety tracking.
Molecular Weight 173.22 g/mol [3]Highly ligand-efficient; leaves ample "molecular weight budget" (<500 Da) for derivatization.
Molecular Formula C₁₀H₁₁N₃[3]Confirms elemental composition for LC-MS/HRMS validation.
SMILES N1=CC(=NC2=CC(=C(C=C12)C)C)N[3]Utilized for in silico docking and cheminformatics.
LogP 1.83[3]Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
TPSA 51.8 Ų[3]Excellent predictor for cellular permeability; well below the 140 Ų threshold.
H-Bond Donors 1 (from -NH₂)[3]Critical for anchoring to the kinase hinge region backbone.
H-Bond Acceptors 3 (Ring N's + Amine)[3]Facilitates secondary interactions with solvent or active site residues.

Mechanistic Pharmacophore & Structural Causality

The utility of this compound is not accidental; it is dictated by the highly conserved architecture of the kinase ATP-binding site.

  • The 2-Amine Moiety: Acts as a critical hydrogen bond donor. In derivatized forms (e.g., amides or ureas), this position interacts directly with the backbone carbonyls of the kinase hinge region, mimicking the adenine ring of ATP[1].

  • The 6,7-Dimethyl Groups: These methyl groups project into the hydrophobic back-cleft (often referred to as the "selectivity pocket" or DFG-out pocket depending on the conformation). The symmetric dimethylation increases the local lipophilicity (LogP 1.83), driving favorable entropic displacement of water molecules from the binding pocket[3].

Pharmacophore_Model Core Scaffold 6,7-Dimethylquinoxalin -2-amine Amine 2-Amine Group H-Bond Donor (Hinge Region) Core->Amine Methyls 6,7-Dimethyl Groups Hydrophobic Pocket (Back Cleft) Core->Methyls Nitrogens Ring Nitrogens H-Bond Acceptors Core->Nitrogens

Caption: Pharmacophore mapping of the this compound scaffold in kinase binding.

Synthetic Derivatization Protocol: Amide Coupling

To convert the raw this compound scaffold into an active pharmaceutical ingredient (API) such as those described in [1], the 2-amine must be functionalized.

Causality of Reagent Choice: Heteroaryl amines are notoriously poor nucleophiles due to the electron-withdrawing nature of the adjacent ring nitrogens. Standard coupling agents (e.g., EDC/NHS) frequently fail. Therefore, this protocol utilizes HATU and DIPEA , which form a highly reactive HOAt-ester intermediate, overcoming the inherent steric and electronic deactivation of the quinoxaline amine.

Step-by-Step Methodology
  • Activation: Dissolve 1.2 equivalents of the desired aryl carboxylic acid in anhydrous DMF (0.2 M). Add 1.5 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1.0 equivalent of this compound (CAS: 874499-50-0) to the reaction mixture. Elevate the temperature to 50°C, as thermal energy is often required to drive the nucleophilic attack of the deactivated amine.

  • Self-Validation (LC-MS Monitoring): After 4 hours, sample 5 µL of the reaction. Quench in 100 µL of Acetonitrile/Water. Analyze via LC-MS.

    • Validation Check: The starting material mass peak at m/z 174.22 [M+H]⁺ must be depleted by >90%, replaced by the product mass.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate. Purify via preparative HPLC.

Synthesis_Workflow Acid Aryl Carboxylic Acid + HATU/DIPEA Intermediate HOAt Active Ester Acid->Intermediate Activation Core 6,7-Dimethylquinoxalin -2-amine Deriv Amide Derivative (Target API) Core->Deriv Intermediate->Deriv Coupling (50°C)

Caption: Synthetic workflow for generating active amide derivatives from the quinoxaline core.

High-Throughput Biochemical Validation (TR-FRET)

Once derivatized, the compounds must be evaluated for kinase inhibitory activity.

Causality of Assay Choice: Quinoxaline derivatives frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum. Standard fluorescence assays will yield false positives or mask inhibition. Time-Resolved FRET (TR-FRET) is mandatory here. By utilizing a long-lifetime Europium fluorophore, the detector waits 50-100 µs before reading the emission, allowing the compound's transient auto-fluorescence to decay completely, ensuring absolute data trustworthiness.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 2X solution of the target Kinase (e.g., PDGFR) labeled with a Europium-anti-tag antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 100 nL of the quinoxaline derivatives in DMSO into a 384-well pro-plate using an acoustic liquid handler (e.g., Echo 550) to create an 11-point dose-response curve.

  • Equilibration: Add 5 µL of the 2X Kinase solution to the plate. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 5 µL of a 2X AlexaFluor-647 labeled kinase tracer. Incubate for 1 hour to allow competitive equilibrium between the tracer and the quinoxaline inhibitor.

  • Detection & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excitation at 340 nm; dual emission reading at 615 nm (Europium donor) and 665 nm (AlexaFluor acceptor).

    • Validation Check: Calculate the Z'-factor using DMSO (negative control) and a known pan-kinase inhibitor like Staurosporine (positive control). The assay is only valid if Z' > 0.6.

TR_FRET_Assay Compound Quinoxaline Derivative (Test Compound) Kinase Target Kinase (e.g., PDGFR/FGFR) Compound->Kinase Competes with Tracer Signal TR-FRET Signal (665 nm / 615 nm) Compound->Signal Signal Decrease (Inhibition) Antibody Eu-labeled Antibody (FRET Donor) Kinase->Antibody Binds Tracer Fluorescent Tracer (AlexaFluor 647) Tracer->Kinase Binds Active Site Antibody->Signal Energy Transfer (if Tracer bound)

Caption: TR-FRET competitive binding assay logic for evaluating quinoxaline-based kinase inhibitors.

References

  • Google Patents. "US8598173B2 - 1-[(6,7-substituted alkoxyquinoxalinyl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives for treating tumors." United States Patent and Trademark Office.

Sources

Technical Guide: Mutagenicity Profile of Dimethylquinoxaline Amines (MeIQx) in Food Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the mutagenic profile of dimethylquinoxaline amines, specifically focusing on 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) .[1][2][3] As a dominant Heterocyclic Amine (HCA) formed during the thermal processing of muscle foods, MeIQx represents a significant toxicological target in food safety and oncology.[4][5] This document details the chemical thermodynamics of its formation, the obligate metabolic activation pathways (CYP1A2/NAT2) required for genotoxicity, and validated LC-MS/MS protocols for quantification, serving as a resource for drug development and food safety professionals.

Chemical Identity & Formation Thermodynamics

MeIQx belongs to the class of aminoimidazoazaarenes (AIAs). Unlike polycyclic aromatic hydrocarbons (PAHs) formed via pyrolysis, MeIQx forms at standard cooking temperatures (150–250°C) through the complex Maillard reaction.

  • IUPAC Name: 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline[1][2][3][6][7][8][9][10][11][12][13][14]

  • CAS Registry Number: 77094-11-2

  • Molecular Formula: C₁₁H₁₁N₅

Mechanism of Formation

The formation of MeIQx is a multi-step condensation reaction involving three distinct precursors found in muscle tissue:

  • Creatinine: Provides the amino-imidazo moiety.

  • Reducing Sugars (Glucose/Fructose): Provide the carbon skeleton for the pyrazine ring.

  • Free Amino Acids (Glycine/Alanine): Provide the nitrogen for the pyrazine ring and methyl substituents.

Expert Insight: The rate-limiting step is often the Strecker degradation of the amino acid by the dicarbonyls formed from sugar fragmentation. The presence of creatinine is non-negotiable; without it, the mutagenic imidazole ring cannot close.

MeIQx_Formation Precursors Precursors: Creatinine + Glucose + Glycine Intermediates Intermediate: Pyrazines + Pyridines (Strecker Degradation) Precursors->Intermediates Heat (150-200°C) Cyclization Cyclization: Aldol Condensation + Schiff Base Formation Intermediates->Cyclization Dehydration MeIQx Target Product: MeIQx Cyclization->MeIQx Oxidation

Figure 1: The Maillard-driven pathway synthesizing MeIQx from muscle tissue precursors.

Metabolic Activation & Mutagenicity Profile

MeIQx itself is a pro-mutagen; it is biologically inert until metabolically activated. This bioactivation is highly species- and tissue-specific, relying heavily on hepatic Phase I and Phase II enzymes.

The Activation Cascade
  • N-Hydroxylation (Phase I): Hepatic CYP1A2 oxidizes the exocyclic amine group to form N-hydroxy-MeIQx. This is the critical "commitment" step.

  • O-Esterification (Phase II): The N-hydroxy metabolite is further processed by N-acetyltransferase 2 (NAT2) or sulfotransferases (SULTs) to form unstable N-acetoxy or N-sulfonyloxy esters.

  • DNA Adduction: These unstable esters spontaneously generate the electrophilic nitrenium ion, which covalently binds to the C8 position of guanine bases (dG-C8-MeIQx), causing replication errors (G:C

    
     T:A transversions).
    

Expert Insight: In drug development, stratifying patient risk based on CYP1A2 (inducible by smoking/caffeine) and NAT2 (genetic polymorphism: slow vs. rapid acetylators) phenotypes is crucial when assessing HCA susceptibility.

Bioactivation MeIQx Pro-mutagen: MeIQx N_OH Phase I Metabolite: N-hydroxy-MeIQx (Proximate Carcinogen) MeIQx->N_OH Oxidation N_Acetoxy Phase II Metabolite: N-acetoxy-MeIQx (Ultimate Carcinogen) N_OH->N_Acetoxy Esterification Adduct Genotoxicity: C8-Guanine DNA Adduct N_Acetoxy->Adduct Nitrenium Ion Formation CYP CYP1A2 CYP->MeIQx NAT NAT2 / SULTs NAT->N_OH

Figure 2: The obligate bioactivation pathway converting MeIQx into a DNA-damaging agent.[8]

Quantitative Mutagenicity Data

The following table summarizes the mutagenic potency of MeIQx relative to other common HCAs in the Ames Salmonella typhimurium TA98 assay.

CompoundStructure ClassRevertants/µg (TA98)IARC Classification
MeIQx Quinoxaline145,000 Group 2B (Possible Carcinogen)
IQ Quinoline433,000Group 2A (Probable Carcinogen)
PhIP Pyridine2,000Group 2B (Possible Carcinogen)
AαC Carboline300Group 2B (Possible Carcinogen)

Note: While IQ is more mutagenic in bacteria, MeIQx is often more abundant in the human diet, making its cumulative risk profile significant.

Analytical Methodology: Quantification in Food Matrices

Accurate quantification of MeIQx is challenging due to the complex lipid/protein matrix of cooked meat. The current gold standard utilizes Isotope Dilution LC-MS/MS .

Protocol: QuEChERS-Coupled LC-MS/MS

Objective: Isolate MeIQx from cooked beef matrix with <5% coefficient of variation.

Step 1: Sample Preparation

  • Homogenize 2g of cooked meat.

  • Spike with internal standard: [²H₃]-MeIQx (Deuterated standard is critical for correcting matrix effects).

Step 2: Extraction (QuEChERS)

  • Add 10 mL Acetonitrile (ACN) + 1% Acetic Acid.

  • Add extraction salts: 4g MgSO₄ + 1g NaCl. Vortex 1 min.

  • Centrifuge at 4000 rpm for 5 min.

Step 3: Purification (Dispersive SPE)

  • Transfer supernatant to dSPE tube containing PSA (Primary Secondary Amine) to remove fatty acids and C18 to remove lipids.

  • Why PSA? PSA removes polar organic acids and sugars that foul the MS source.

Step 4: LC-MS/MS Detection

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient of 10mM Ammonium Acetate (A) and Acetonitrile (B).

  • Ionization: Electrospray Positive (ESI+).

  • MRM Transitions:

    • Target: m/z 214.1

      
       199.1 (Quantifier).
      
    • Internal Std: m/z 217.1

      
       202.1.
      

Analytical_Workflow Sample Sample: Homogenized Meat + [²H₃]-MeIQx Extraction Extraction: Acetonitrile + MgSO₄/NaCl (Salting Out) Sample->Extraction Vortex & Centrifuge Cleanup dSPE Cleanup: PSA + C18 Sorbent (Lipid/Acid Removal) Extraction->Cleanup Supernatant Transfer Analysis Detection: LC-MS/MS (ESI+) MRM Mode Cleanup->Analysis Inject

Figure 3: Validated QuEChERS workflow for high-throughput HCA analysis.

Mitigation Strategies

Research confirms that MeIQx formation is kinetically driven. Intervention strategies focus on disrupting the Maillard reaction or scavenging free radicals.

  • Thermal Regulation:

    • MeIQx formation follows first-order kinetics above 150°C.

    • Action: Cooking at <140°C (stewing/boiling) reduces MeIQx by >90% compared to frying.

  • Precursor Removal:

    • Microwave precooking (1-2 mins) elutes creatinine and water-soluble precursors. Discarding this exudate before frying significantly lowers HCA yield.

  • Antioxidant Marination:

    • Marinades containing polyphenols (e.g., rosemary, thyme, garlic) act as radical scavengers, inhibiting the oxidative steps of the pyridine/pyrazine ring formation.

References
  • Metabolic Activation of MeIQx

    • Title: Lower levels of urinary 2-amino-3,8-dimethylimidazo[4,5-f]-quinoxaline (MeIQx) in humans with higher CYP1A2 activity.[13]

    • Source: NIH / PubMed
    • URL:[Link]

  • Carcinogenicity & Toxicology

    • Title: In vivo genotoxicity of 2-amino-3,8-dimethylimidazo[4, 5-f]quinoxaline in lacI transgenic (Big Blue) mice.
    • Source: Mut
    • URL:[Link]

  • Formation Chemistry

    • Title: Formation of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in a model system by heating creatinine, glycine and glucose.[11]

    • Source: Mut
    • URL:[Link]

  • Analytical Protocols (LC-MS/MS)

    • Title: Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry.[5][15]

    • Source: Journal of Food and Drug Analysis
    • URL:[Link]

  • General Mutagenicity Profile

    • Title: Mutagenic activity of heterocyclic amines in cooked foods.[5][9][10][16][17]

    • Source: Environmental Health Perspectives[10]

    • URL:[Link]

Sources

The Genesis of Thermic Mutagens: Discovery, Mechanisms, and Analytics of Amino-Quinoxalines in Cooked Meats

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery that routine culinary practices—specifically the high-temperature cooking of muscle meats—generate potent DNA-reactive mutagens fundamentally altered the landscape of nutritional oncology. This whitepaper provides a comprehensive technical analysis of amino-quinoxaline mutagens (e.g., MeIQx, DiMeIQx), detailing their historical discovery, radical-driven chemical synthesis pathways, metabolic bioactivation, and the self-validating analytical protocols required for their quantification in complex biological matrices.

Historical Context: The Sugimura Paradigm

Prior to the late 1970s, the oncological risk of cooked meats was primarily attributed to polycyclic aromatic hydrocarbons (PAHs) formed via the pyrolysis of fats dripping onto open flames. However, in 1977, Takashi Sugimura and colleagues made a paradigm-shifting observation: the smoke and charred crust generated from broiling fish and meat exhibited profound mutagenic activity in the Salmonella typhimurium Ames test, independent of PAH contamination[1].

This led to the isolation of a novel class of compounds known as heterocyclic amines (HCAs)[2]. Unlike PAHs, these new mutagens were intrinsic to the meat muscle itself, forming at standard household cooking temperatures (150–300°C)[1]. The most abundant and potent of these thermic mutagens belong to the aminoimidazoazaarene (AIA) subclass, specifically the amino-quinoxalines (e.g., MeIQx, DiMeIQx) and amino-quinolines (e.g., IQ)[1].

Chemical Etiology: The Maillard-Creatine Condensation Mechanism

The formation of amino-quinoxaline mutagens is not a random pyrolytic degradation but a highly specific, temperature-dependent chemical synthesis occurring within the meat matrix[3]. The primary precursors are free amino acids, hexose sugars (like glucose), and creatine or creatinine, which are highly concentrated in skeletal muscle[4].

Causality of Formation

During heating, the Maillard reaction between hexoses and amino acids generates unstable free radical intermediates, notably the pyrazine cation radical[3]. Simultaneously, creatine undergoes dehydration to form creatinine. The pyrazine cation radical and various aldehydes subsequently condense with creatinine to form the fused tricyclic imidazoquinoxaline core[5].

This radical-driven mechanism explains why the addition of phenolic antioxidants (e.g., epigallocatechin gallate) or reducing agents (e.g., ascorbate) to meat prior to cooking effectively scavenges the pyrazine cation radical. By neutralizing this intermediate, the chemical pathway is truncated, preventing MeIQx formation[6].

MaillardPathway Creatine Creatine / Creatinine Condensation Condensation Creatine->Condensation Sugars Hexose Sugars Maillard Maillard Reaction (150-300°C) Sugars->Maillard AminoAcids Amino Acids AminoAcids->Maillard Radical Pyrazine Cation Radical Maillard->Radical Aldehydes Aldehydes & Pyridines Maillard->Aldehydes Radical->Condensation Aldehydes->Condensation MeIQx Amino-quinoxaline (MeIQx) Condensation->MeIQx

Fig 1. Maillard-creatine condensation pathway forming MeIQx.

Metabolic Bioactivation and DNA Adductomics

Amino-quinoxalines are pro-carcinogens; they are biologically inert until enzymatically activated by the host's hepatic machinery[2]. The causality of their mutagenicity hinges on a two-step bioactivation process:

  • N-hydroxylation: Cytochrome P450 enzymes, predominantly CYP1A2, oxidize the exocyclic amine group to form an N-hydroxy intermediate[1]. The necessity of this step is perfectly validated by in vivo primate models: cynomolgus monkeys lack constitutive CYP1A2 expression, rendering them completely resistant to MeIQx-induced carcinogenesis[7].

  • Esterification: Phase II enzymes, such as N-acetyltransferases (NAT2) or sulfotransferases (SULTs), esterify the N-hydroxy group[2].

This ester is highly unstable and spontaneously undergoes heterolytic cleavage to yield a highly electrophilic arylnitrenium ion. This nitrenium ion attacks the nucleophilic C8 position of guanine bases in DNA, forming bulky, mutation-inducing adducts like dG-C8-MeIQx, which have been successfully detected in human surgical and autopsy tissues[8].

MetabolicActivation Procarcinogen MeIQx (Pro-carcinogen) CYP1A2 Hepatic CYP1A2 (N-hydroxylation) Procarcinogen->CYP1A2 Hydroxy N-hydroxy-MeIQx CYP1A2->Hydroxy NAT2 NAT2 / SULTs (Esterification) Hydroxy->NAT2 Ester N-acetoxy-MeIQx NAT2->Ester Nitrenium Arylnitrenium Ion (Electrophile) Ester->Nitrenium Cleavage Adduct dG-C8-MeIQx Adduct (DNA Lesion) Nitrenium->Adduct DNA Binding

Fig 2. Hepatic metabolic activation of MeIQx to DNA-reactive arylnitrenium ions.

Quantitative Profiling of AIA Mutagens

To contextualize the exposure risk, the concentrations of these compounds must be quantified. While highly mutagenic, their abundance in cooked meat is typically in the trace parts-per-billion (ng/g) range[4].

CompoundFull Chemical NamePrimary PrecursorsTypical Conc. in Meat (ng/g)IARC Classification
MeIQx 2-amino-3,8-dimethylimidazo[4,5-f]quinoxalineCreatine, Glucose, Glycine1.0 – 5.0Group 2B
4,8-DiMeIQx 2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxalineCreatine, Glucose, Alanine0.5 – 2.0Group 2B
IQ 2-amino-3-methylimidazo[4,5-f]quinolineCreatine, Glucose, Glycine< 1.0Group 2A
PhIP 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridineCreatine, Glucose, Phenylalanine1.5 – 70.0Group 2B

Self-Validating Experimental Methodologies

Isolating and quantifying trace-level amino-quinoxalines from complex lipid- and protein-rich meat matrices requires rigorous, self-validating analytical workflows.

Protocol 1: Solid-Phase Extraction (SPE) via Blue Cotton

Causality of Design: MeIQx is present at ng/g levels amidst grams of interfering lipids and denatured proteins. "Blue cotton" contains covalently bound copper phthalocyanine trisulfonate. The planar, multi-ring structure of AIAs allows them to intercalate with the phthalocyanine via strong π-π interactions, selectively pulling the mutagens out of the crude aqueous meat extract[6]. Workflow:

  • Homogenization: Blend 50g of cooked meat in 150 mL of 0.1 M HCl. The acidic environment protonates the basic AIAs, increasing their aqueous solubility.

  • Clarification: Centrifuge at 10,000 x g for 30 minutes and filter the supernatant to remove lipid and insoluble protein fractions.

  • Neutralization: Adjust the pH of the filtrate to 7.0 using NaOH to prepare for extraction.

  • Adsorption: Introduce 1g of Blue Cotton and agitate for 24 hours at room temperature to allow complete π-π complexation.

  • Elution: Elute the bound AIAs using a 50:1 mixture of methanol and concentrated ammonia. The ammonia deprotonates the AIAs, disrupting the π-π interactions and releasing them into the solvent.

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in 100 µL of methanol for LC-MS/MS analysis. Validation Check: Spike the raw meat homogenate with a stable isotope-labeled internal standard (e.g., 13C-MeIQx) prior to extraction. Recovery rates >80% validate the extraction efficiency.

Protocol 2: Ames Mutagenicity Assay with S9 Activation

Causality of Design: Because AIAs require CYP1A2 activation, standard in vitro bacterial assays will yield false negatives. The addition of rat liver S9 fraction (microsomes containing CYP450s) bridges this biological gap, providing the necessary metabolic machinery to generate the reactive arylnitrenium ions[2]. Workflow:

  • Plate Preparation: Prepare agar plates containing trace amounts of histidine.

  • Metabolic Activation Mix: Mix 100 µL of the meat extract (from Protocol 1) with 500 µL of S9 mix (containing S9 fraction, NADP+, and glucose-6-phosphate to fuel the CYP450 catalytic cycle).

  • Inoculation: Add 100 µL of S. typhimurium TA98 (a frameshift mutation reporter strain) and incubate at 37°C for 20 minutes.

  • Incubation: Plate the mixture and incubate for 48 hours.

  • Quantification: Count the number of revertant colonies. Validation Check: Use 2-aminoanthracene as a positive control (requires S9 activation) and sodium azide as a negative control (direct-acting mutagen, does not require S9) to validate the metabolic competence of the S9 batch.

References

  • Formation of the mutagenic/carcinogenic imidazoquinoxaline-type heterocyclic amines through the unstable free radical Maillard. Oxford Academic.
  • Prevention of mutagen formation in heated me
  • Presence of N2-(deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (dG-C8-MeIQx) in human tissues. PubMed - NIH.
  • Lack of carcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in cynomolgus monkeys. PubMed - NIH.
  • Heterocyclic amines: Mutagens/carcinogens produced during cooking of me
  • Effect of Creatine and Glucose on Formation of Heterocyclic Amines in Grilled Chicken Breasts. MDPI.
  • Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Semantic Scholar.
  • DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis. Oxford Academic.

Sources

Methodological & Application

Synthesis protocol for 6,7-dimethylquinoxalin-2-amine from 4,5-dimethyl-1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: March 2026


-adrenergic agonists (e.g., Brimonidine).

Executive Summary & Strategic Rationale

This protocol details a scalable, three-step synthesis of 6,7-dimethylquinoxalin-2-amine starting from 4,5-dimethyl-1,2-phenylenediamine . While modern catalytic methods exist for direct amination, this guide utilizes the Lactam-Chloride-Amine route. This classical pathway remains the industry standard for drug development due to its superior regiocontrol, cost-efficiency, and ability to purge impurities via precipitation rather than chromatography.

Key Technical Advantages of this Protocol:

  • Symmetry Utilization: The

    
     symmetry of the starting diamine eliminates regiochemical ambiguity during the initial cyclization, ensuring a single isomer product.
    
  • Purification by Filtration: Intermediates are designed to precipitate from reaction media, minimizing the need for silica gel chromatography.

  • Scalability: The use of glyoxylic acid and phosphorus oxychloride (

    
    ) allows for linear scaling from gram to kilogram quantities.
    

Retrosynthetic Logic & Pathway

The synthesis is deconstructed into three critical phases. The logic follows a "Build-Activate-Substitute" methodology.

Retrosynthesis Target This compound (Target) Chloro 2-Chloro-6,7-dimethylquinoxaline (Activated Intermediate) Target->Chloro Amination (NH3, Pressure) Lactam 6,7-Dimethylquinoxalin-2(1H)-one (Lactam Scaffold) Chloro->Lactam Chlorination (POCl3) Start 4,5-Dimethyl-1,2-phenylenediamine + Glyoxylic Acid Lactam->Start Cyclization (Condensation)

Figure 1: Retrosynthetic analysis showing the Build-Activate-Substitute logic.[1]

Experimental Protocols

Phase 1: Cyclization to the Quinoxalinone Scaffold

Objective: Condensation of the diamine with glyoxylic acid to form the heterocyclic core.

  • Reagents:

    • 4,5-Dimethyl-1,2-phenylenediamine (1.0 equiv)

    • Glyoxylic acid monohydrate (1.2 equiv)

    • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Protocol:

  • Dissolution: Charge a round-bottom flask with 4,5-dimethyl-1,2-phenylenediamine (10.0 g, 73.4 mmol) and MeOH (100 mL). Stir until fully dissolved.

  • Addition: Add a solution of glyoxylic acid monohydrate (8.1 g, 88.0 mmol) in MeOH (20 mL) dropwise over 15 minutes at room temperature.

    • Expert Insight: The reaction is exothermic. Controlled addition prevents the formation of polymeric side products.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. A thick precipitate will form.
    
  • Isolation: Cool the mixture to

    
     in an ice bath for 1 hour.
    
  • Filtration: Filter the solid under vacuum. Wash the cake with cold MeOH (

    
     mL).
    
  • Drying: Dry the solid in a vacuum oven at

    
     to constant weight.
    

Expected Yield: 85-92% Appearance: Beige to light brown solid. Identity Check:


 NMR (DMSO-

) should show a singlet around

12.3 ppm (NH lactam).
Phase 2: Activation via Chlorination

Objective: Conversion of the tautomeric hydroxy group into a reactive chloro-leaving group.

  • Reagents:

    • 6,7-Dimethylquinoxalin-2(1H)-one (from Phase 1)

    • Phosphorus Oxychloride (

      
      ) (Neat, excess)
      
    • Catalyst (Optional): DMF (2-3 drops)

Protocol:

  • Setup: Place the dried quinoxalinone (10.0 g) into a dry flask equipped with a reflux condenser and a

    
     drying tube.
    
    • Safety Critical:

      
       reacts violently with water. Ensure all glassware is bone-dry.
      
  • Reagent Charge: Add

    
     (50 mL, approx. 9-10 equiv). The solid will initially not dissolve.[2]
    
  • Reaction: Heat to reflux (

    
    ). The solid will dissolve, turning the solution dark. Maintain reflux for 3 hours.
    
  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The baseline spot of the lactam should disappear.

  • Quench (Critical Step):

    • Cool the reaction mass to room temperature.[3][4][5]

    • Remove excess

      
       via rotary evaporation under reduced pressure (trap acidic vapors!).
      
    • Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring.

  • Workup: Neutralize the aqueous slurry with

    
     or saturated 
    
    
    
    to pH 7-8. Extract with Dichloromethane (DCM) (
    
    
    mL).[3]
  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    

Expected Yield: 75-85% Appearance: Off-white to yellowish crystalline solid. Stability Note: Store under inert atmosphere; susceptible to hydrolysis back to the lactam.

Phase 3: Nucleophilic Amination

Objective: Displacement of the chloride by ammonia to yield the final amine.

  • Reagents:

    • 2-Chloro-6,7-dimethylquinoxaline (from Phase 2)

    • Ammonia (aqueous 25-28% or methanolic

      
      )
      
    • Solvent: Ethanol or Isopropanol

Protocol:

  • Charge: In a pressure tube or autoclave (for scale >5g), dissolve the chloro-intermediate (5.0 g) in Ethanol (20 mL).

  • Amination: Add aqueous ammonia (30 mL). Seal the vessel.

  • Heating: Heat to

    
     for 8-12 hours.
    
    • Mechanism:[6][7][8] This is an

      
       mechanism. High temperature/pressure is required to overcome the activation energy of the diazine ring.
      
  • Workup: Cool the vessel. Release pressure carefully.

  • Precipitation: Concentrate the solvent to half-volume. Cool to

    
    . The product usually crystallizes out.
    
    • Alternative: If oiling occurs, extract with EtOAc, wash with brine, and recrystallize from Ethanol/Water.

Expected Yield: 70-80% Appearance: Yellow to orange crystalline powder.

Process Control & Logic Flow

The following diagram illustrates the decision-making process during the critical Chlorination workup, where safety and yield risks are highest.

WorkupLogic Start Quench Step: Residue + Crushed Ice CheckPH Check pH Start->CheckPH Neutralize Adjust to pH 7-8 (NaHCO3 / NH4OH) CheckPH->Neutralize pH < 7 Extract Extract with DCM CheckPH->Extract pH 7-8 Neutralize->Extract TLC TLC Check (Hex:EtOAc 4:1) Extract->TLC Dry Dry (Na2SO4) & Concentrate TLC->Dry Single Spot Recryst Recrystallize (Hexane) TLC->Recryst Impurities Recryst->Dry

Figure 2: Logic flow for the isolation of the chloro-intermediate.

Quantitative Data Summary

ParameterPhase 1 (Cyclization)Phase 2 (Chlorination)Phase 3 (Amination)
Limiting Reagent 4,5-dimethyl-1,2-phenylenediamineLactam IntermediateChloro Intermediate
Key Reagent Glyoxylic Acid


(aq/alc)
Temperature

(Reflux)

(Reflux)

(Pressure)
Time 4 hours3 hours8-12 hours
Typical Yield 85-92%75-85%70-80%
Critical Impurity Polymerized glyoxylateHydrolyzed lactamUnreacted Chloride

References

  • PubChem. (n.d.). Compound Summary: Brimonidine (CID 2435). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Sinha, V. R., et al. (2013). Process for the preparation of Brimonidine. World Intellectual Property Organization. WO2013030847A2.
  • Pfizer Inc. (1975). Quinoxaline derivatives.[3][4][5][8][9][10] US Patent 3,890,319. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinoxalines.[4][5][9][10] Retrieved from [Link]

Sources

Application Note: Condensation Reaction Conditions for o-Phenylenediamine and Glyoxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Executive Summary

The quinoxaline scaffold, specifically quinoxalin-2(1H)-one (often tautomerized as 2-hydroxyquinoxaline), is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The most direct and atom-economical synthetic route to this core involves the double condensation of o-phenylenediamine (OPDA) with glyoxylic acid or its ester derivatives (e.g., ethyl glyoxylate).

While this reaction appears straightforward on paper, it is characterized by a highly exothermic profile and competing kinetic vs. thermodynamic pathways. This application note provides a deep dive into the causality of reaction conditions, offering a self-validating protocol designed to maximize regioselectivity and product purity while mitigating thermal runaway.

Mechanistic Causality: The "Why" Behind the Reaction

The synthesis of quinoxalin-2(1H)-ones via OPDA and glyoxylic acid is a cascade process involving two distinct nucleophilic attacks.

  • Imine Formation (Kinetically Fast): The primary amine of OPDA attacks the highly electrophilic aldehyde carbon of glyoxylic acid. This step is strongly exothermic.

  • Intramolecular Cyclization (Thermodynamically Driven): The adjacent amine attacks the carboxylic acid or ester carbonyl, followed by the elimination of water or alcohol to close the heterocyclic ring.

The Causality of Temperature Control: Because the initial imine formation is violently exothermic, conducting this reaction at room temperature without a heat sink causes an immediate thermal spike. This localized heating leads to the rapid oxidation and polymerization of the unreacted diamine, visually indicated by the formation of an intractable orange by-product[1]. To achieve high-purity white crystals of 2-hydroxyquinoxaline, the reaction must be heavily kinetically controlled at sub-zero temperatures (-6 °C to 0 °C)[1]. Furthermore, low-temperature conditions (-20 °C to 5 °C) drastically improve the regioselectivity when using substituted OPDAs, bypassing the need for expensive metal catalysts or complex separation techniques[2].

Mechanism N1 o-Phenylenediamine (Dinucleophile) N3 Exothermic Condensation (Imine Formation) N1->N3 Solvent (e.g., MeOH) N2 Glyoxylic Acid Derivative (Dielectrophile) N2->N3 Solvent (e.g., MeOH) N4 Intramolecular Cyclization (Amidation) N3->N4 -H2O / -ROH N5 Quinoxalin-2(1H)-one (Stable Tautomer) N4->N5 Tautomerization

Reaction mechanism pathway for quinoxalin-2(1H)-one synthesis.

Quantitative Reaction Parameters

The choice of solvent, temperature, and derivative dictates the yield and purity of the final scaffold. The table below synthesizes quantitative data across various established methodologies to allow for rapid comparative analysis[1][2][3][4].

MethodReactantsSolventCatalystTemperatureTimeYield (%)
Kinetic Control OPDA + Glyoxylic AcidMethanolNone-6 °C to 0 °C1 - 2 h89 - 91%
Regioselective Substituted OPDA + Glyoxylic AcidEthanol/MeOHNone-20 °C to 5 °C2 - 4 h> 85%
Thermodynamic OPDA + Ethyl GlyoxylateAcetic AcidAcidic MediumReflux2 - 4 h80 - 85%
Microwave OPDA + Glyoxylic AcidSolvent-FreeNone160 W (MW)60 sec~ 85%

Experimental Protocol: Kinetically Controlled Low-Temperature Synthesis

This protocol is engineered as a self-validating system . By utilizing visual and thermodynamic feedback loops, researchers can confirm the integrity of the reaction in real-time without immediate reliance on complex analytical instrumentation.

Materials Required
  • o-Phenylenediamine (OPDA) (1.00 eq, e.g., 10.0 g, 93 mmol)

  • Glyoxylic acid monohydrate (1.05 to 1.20 eq, e.g., 10.2 g, 111 mmol)[3]

  • Anhydrous Methanol (220 mL total)

  • Dry ice/acetone or ice/brine cooling bath

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 10.0 g of OPDA in 100 mL of anhydrous methanol in a 500 mL round-bottom flask.

  • Thermal Calibration (Critical Step): Submerge the flask in the cooling bath. Insert an internal thermometer and cool the solution strictly to between -6 °C and 0 °C. Causality: Pre-cooling the diamine is mandatory to absorb the impending exothermic shock.

  • Electrophile Preparation: In a separate vessel, dissolve 10.2 g of glyoxylic acid monohydrate in 120 mL of methanol[3]. Pre-cool this solution to 0 °C.

  • Dropwise Addition: Using an addition funnel, add the glyoxylic acid solution dropwise to the OPDA solution over 30 minutes. Maintain vigorous magnetic stirring.

    • Self-Validation Check: Monitor the internal temperature. Do not allow it to exceed 0 °C. If the temperature spikes, pause the addition.

  • Maturation: Once the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature over 1 hour[3].

  • Isolation: A dense, white crystalline solid will precipitate. Collect the product via vacuum filtration, wash with 50 mL of ice-cold water followed by 20 mL of cold methanol, and dry under a vacuum.

Workflow S1 1. Substrate Preparation Dissolve OPDA in MeOH S2 2. Thermal Control Pre-cool to -6°C to 0°C S1->S2 S3 3. Dropwise Addition Add Glyoxylic Acid (1.05 eq) S2->S3 Prevents Exothermic Runaway S4 4. Visual Validation Monitor for White Precipitate S3->S4 Kinetic Control Phase S5 5. Isolation Filter, Wash, Dry S4->S5 Yield >89%

Self-validating experimental workflow for low-temperature condensation.

Troubleshooting & Quality Control

To ensure the trustworthiness of the synthesized batch, apply the following self-validating checks:

  • Visual Colorimetric Cue: The reaction is highly sensitive to oxidation. If the reaction mixture turns orange or dark red during the addition phase, the internal temperature has exceeded the kinetic threshold (>5 °C), leading to the formation of polymeric by-products[1]. A successful reaction will yield a purely white or pale yellow suspension[1][3].

  • Stoichiometric Causality: Why use 1.05 to 1.20 equivalents of glyoxylic acid? OPDA is highly reactive. Ensuring a slight excess of the electrophile guarantees the complete consumption of the diamine, preventing unreacted OPDA from initiating side-chain polymerizations[1].

  • Analytical Validation: The isolated 2-hydroxyquinoxaline should exhibit a sharp melting point of 268-270 °C [1][3]. Fourier-transform infrared spectroscopy (ATR/FTIR) should confirm the presence of the amide carbonyl stretch at ~1682 cm⁻¹ and the N-H/O-H broad stretch at ~3302 cm⁻¹[3].

References

  • CN102010377A - Method for preparing high-purity white 2-hydroxy quinoxaline crystal.
  • EP3604288A1 - Regioselective one-step process for synthesizing 2-hydroxyquinoxaline.
  • Shripad Potadar, Ramling Kotnal. INTERNATIONAL JOURNAL OF SCIENTIFIC RESEARCH ABSTRACT KEYWORDS . Worldwidejournals.[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-Aminoquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-assisted synthesis of 2-aminoquinoxaline derivatives Content Type: Application Note & Protocol Guide

High-Throughput Protocols for Kinase Inhibitor Discovery & Medicinal Chemistry

Executive Summary

The 2-aminoquinoxaline scaffold is a privileged pharmacophore in drug discovery, serving as the core structure for numerous kinase inhibitors (e.g., PDGFR, VEGFR), DNA intercalators, and antiviral agents. Conventional thermal synthesis of these derivatives—typically via nucleophilic aromatic substitution (


) or transition-metal catalysis—often suffers from prolonged reaction times (12–48 hours), harsh conditions, and poor yields due to the electron-deficient nature of the pyrazine ring.

This guide details microwave-assisted protocols that reduce reaction times to minutes while significantly improving yield and purity.[1][2][3][4][5] By leveraging the specific heating mechanisms of microwave irradiation (dipolar polarization and ionic conduction), researchers can overcome the high activation energy barriers associated with deactivating substituents or sterically hindered amines.

Mechanistic Insight & Rationale

The Microwave Effect in Heterocyclic Synthesis

Microwave irradiation does not merely "heat" the reaction; it couples directly with the reaction matrix.[6]

  • Dipolar Polarization: Polar solvents (DMSO, EtOH) and polar transition states (typical in

    
     mechanisms) align with the oscillating electric field, generating internal heat via molecular friction.
    
  • Arrhenius Rate Enhancement: Microwave reactors allow solvents to be heated significantly above their atmospheric boiling points (superheating) in sealed vessels. A reaction run at 160°C (vs. 80°C reflux) can theoretically proceed ~250 times faster based on the Arrhenius equation.

Reaction Pathways

We focus on two primary pathways:

  • Pathway A (The Workhorse):

    
     displacement of 2-chloroquinoxaline. Ideal for aliphatic amines and nucleophilic anilines.
    
  • Pathway B (The Problem Solver): Palladium-catalyzed Buchwald-Hartwig amination. Required for electron-deficient or sterically hindered aryl amines where

    
     fails.
    

ReactionPathways cluster_MW Microwave Activation Zone Start 2-Chloroquinoxaline (Precursor) SNAr_TS Meisenheimer Complex (Transition State) Start->SNAr_TS Aliphatic Amine MW: 120-160°C Dipolar Activation Pd_Cycle Pd(0)/Pd(II) Catalytic Cycle (Oxidative Addition -> Reductive Elimination) Start->Pd_Cycle Aryl Amine + Pd(OAc)2 MW: 100-150°C Product_A 2-Alkylamino-quinoxaline (High Yield) SNAr_TS->Product_A - HCl Product_B 2-Arylamino-quinoxaline (Difficult Substrates) Pd_Cycle->Product_B C-N Bond Formation

Figure 1: Mechanistic divergence for the synthesis of 2-aminoquinoxalines. Microwave irradiation accelerates the rate-determining step in both the


 (nucleophilic attack) and Buchwald-Hartwig (reductive elimination) pathways.

Experimental Protocols

Protocol A: Catalyst-Free Displacement (General Purpose)

Best for: Primary/Secondary alkyl amines, benzylamines, and electron-rich anilines.

Materials:

  • Substrate: 2-Chloroquinoxaline (1.0 equiv)

  • Nucleophile: Amine (1.2 – 2.0 equiv)

  • Solvent: Ethanol (Green alternative) or DMSO (for solubility)

  • Base: Triethylamine (TEA) or DIPEA (1.5 equiv) – Optional if amine is in excess.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, dissolve 2-chloroquinoxaline (164 mg, 1.0 mmol) in Ethanol (2 mL).

  • Addition: Add the amine (1.2 mmol) and TEA (1.5 mmol). Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic (hold temperature).

    • Temp: 140°C.

    • Time: 10–15 minutes.

    • Stirring: High.

    • Pressure Limit: 250 psi (safety cutoff).

  • Work-up: Cool to room temperature (compressed air cooling).

    • If precipitate forms: Filter and wash with cold EtOH.

    • If solution: Pour into ice-water (10 mL). The product usually precipitates. Filter and dry.[7]

  • Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc) if necessary.

Data Validation (Representative Yields):

EntryAmine NucleophileTemp (°C)Time (min)Yield (%)Notes
1Benzylamine1401092Excellent purity w/o column
2Morpholine1501088Secondary amine requires slightly higher temp
3p-Anisidine1602075Electron-rich aniline works well
4n-Butylamine120595Highly reactive, lower temp sufficient
Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Best for: Electron-deficient anilines, sterically hindered amines, or when


 yields <20%.

Materials:

  • Catalyst:

    
     (2 mol%) or 
    
    
    
  • Ligand: BINAP or Xantphos (3-4 mol%)

  • Base:

    
     or 
    
    
    
    (1.5 equiv)
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Purge the microwave vial with Nitrogen/Argon.

  • Loading: Add 2-chloroquinoxaline (1.0 mmol), Aryl amine (1.1 mmol),

    
     (4.5 mg), BINAP (12 mg), and 
    
    
    
    (488 mg).
  • Solvent: Add degassed Toluene (3 mL) via syringe. Cap immediately.

  • Irradiation:

    • Temp: 120°C.

    • Time: 20 minutes.

    • Pre-stir: 30 seconds (to mix solids).

  • Work-up: Filter through a Celite pad to remove Palladium residues. Wash with EtOAc.[8]

  • Purification: Concentrate filtrate and purify via column chromatography.

Protocol C: Rapid Synthesis of Precursor (2-Chloroquinoxaline)

If commercial starting material is unavailable.

  • Reactants: 2-Hydroxyquinoxaline (1 g) +

    
     (3 mL).
    
  • MW Conditions: 100°C for 5 minutes (Open vessel or reflux condenser setup recommended due to HCl gas evolution, or sealed vessel with strict pressure monitoring).

  • Yield: Quantitative conversion to 2-chloroquinoxaline.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis of ChlorideEnsure solvent is dry. Avoid water. Use DMSO if Ethanol is "wet".
Incomplete Conversion Low MW absorptionAdd a "doping" agent (ionic liquid or polar salt) if using non-polar solvents like Toluene in Protocol B.
Vessel Failure/Leaking Excess PressureDo not fill vials >50%. Use Ethanol (lower vapor pressure than MeOH). Check pressure limit (usually 20-30 bar).
Side Products (Protocol B) Pd Black formationEnsure strict inert atmosphere. Increase ligand:Pd ratio slightly.

Safety Considerations

  • Pressure Hazards: Microwave heating of solvents like Ethanol to 140°C generates significant pressure (approx. 6–10 bar). Always use certified pressure-rated vials (e.g., Pyrex/Borosilicate with pressure-relief caps).

  • Superheating: Liquids can remain liquid above boiling point and flash-boil upon opening. Always allow the reactor to cool to <50°C before decapping.

  • Chemical Hazards: 2-Chloroquinoxaline is a skin irritant.

    
     (if used) releases HCl gas; use a fume hood.
    

References

  • Microwave-Assisted Synthesis of Quinoxaline Derivatives. University of Dayton eCommons. [Link]

  • One-pot and efficient protocol for synthesis of quinoxaline derivatives. Arkivoc. [Link]

  • Microwave-assisted solvent-dependent reaction: chemoselective synthesis of quinoxalin-2(1H)-ones. ACS Combinatorial Science. [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination. ACS Omega. [Link]

  • Microwave assisted synthesis of quinoxaline derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Application Note: Strategic Functionalization of the C-2 Amino Group in Quinoxaline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The quinoxaline scaffold (1,4-diazanaphthalene) is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in diverse oncology (e.g., kinase inhibitors), antimicrobial, and antiviral therapeutics. The C-2 amino group is a critical handle for Structure-Activity Relationship (SAR) expansion. However, its functionalization is non-trivial due to the electron-deficient nature of the pyrazine ring, which significantly reduces the nucleophilicity of the exocyclic amine compared to aniline.

This guide provides three validated workflows to overcome these electronic deactivations:

  • Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig): For installing aryl/heteroaryl diversity.

  • Groebke-Blackburn-Bienaymé (GBB) Cyclization: For rapid access to tricyclic imidazo[1,2-a]quinoxalines.

  • Sandmeyer-Type Halogenation: A strategic "swap" protocol to convert the amino group into a reactive halide for subsequent carbon-carbon bond formation.

Reactivity Profile & Strategic Analysis

The C-2 amino group of quinoxaline is electronically connected to the N-1 ring nitrogen. The electron-withdrawing nature of the pyrazine ring pulls electron density away from the exocyclic nitrogen, making it a poor nucleophile and necessitating specific catalysts or high-energy reagents.

Reactivity Diagram (DOT)

The following diagram maps the strategic divergence points from the parent 2-aminoquinoxaline.

QuinoxalineReactivity Start 2-Aminoquinoxaline (Weak Nucleophile) Path1 Pd-Catalyzed N-Arylation (Buchwald-Hartwig) Start->Path1 Pd(0), Ligand, Base Path2 Multicomponent Cyclization (Groebke-Blackburn-Bienaymé) Start->Path2 R-CHO, R-NC, H+ Path3 Sandmeyer Transformation (Diazotization -> Halogenation) Start->Path3 NaNO2, HX Prod1 N-Aryl Quinoxalines (Kinase Inhibitors) Path1->Prod1 Prod2 Imidazo[1,2-a]quinoxalines (Tricyclic Scaffolds) Path2->Prod2 Prod3 2-Haloquinoxalines (Suzuki/Sonogashira Precursors) Path3->Prod3

Caption: Strategic divergence of 2-aminoquinoxaline. The scaffold's electron deficiency requires specialized conditions for N-functionalization.

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)[1]

Objective: Coupling 2-aminoquinoxaline with aryl halides/triflates. Challenge: The substrate acts as a deactivated aniline. Standard conditions often fail or lead to low yields. Solution: Use of electron-rich, bulky biaryl phosphine ligands (e.g., Xantphos, BrettPhos) to facilitate the reductive elimination step.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: 2-Aminoquinoxaline (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: Pd₂ (dba)₃ (2–5 mol%)

  • Ligand: Xantphos (4–10 mol%) or BrettPhos

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under argon flow.

  • Solids Addition: Charge the vessel with 2-aminoquinoxaline, Aryl Bromide, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Expert Note: Pre-complexing the catalyst and ligand in a small amount of solvent for 5 minutes before adding substrates can enhance initiation.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. Concentration should be 0.1 M to 0.2 M.

  • Degassing: Sparge the mixture with argon for 5–10 minutes. Oxygen is the primary cause of catalyst death in this reaction.

  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours (or 110°C for 1 hour in microwave).

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Check:

  • TLC: The product is usually less polar than the starting amine but more polar than the aryl halide.

  • NMR: Look for the disappearance of the broad -NH₂ singlet (typically 5.0–7.0 ppm) and appearance of the N-H doublet (or disappearance if tertiary) downfield.

Protocol B: Groebke-Blackburn-Bienaymé (GBB) Cyclization[7]

Objective: One-pot synthesis of imidazo[1,2-a]quinoxalines. Mechanism: A three-component reaction (3-CR) involving the amine, an aldehyde, and an isocyanide.[1][2][3] Why this works: The endocyclic N-1 nitrogen of quinoxaline is sufficiently nucleophilic to intercept the nitrilium ion intermediate, closing the third ring.

GBB Workflow Diagram (DOT)

GBB_Workflow Step1 Reagent Mixing 2-Aminoquinoxaline + Aldehyde Step2 Imine Formation (In situ) Step1->Step2 10 min, RT Step3 Isocyanide Addition + Catalyst (Sc(OTf)3 or NH4Cl) Step2->Step3 Step4 Cyclization (Heating) [4+1] Cycloaddition Step3->Step4 80°C, 12h Step5 Product Isolation Imidazo[1,2-a]quinoxaline Step4->Step5 Precipitate/Column

Caption: The GBB 3-component coupling workflow for tricyclic scaffold synthesis.

Experimental Protocol
  • Stoichiometry: Amine (1.0 equiv) : Aldehyde (1.1 equiv) : Isocyanide (1.1 equiv).

  • Catalyst: Scandium Triflate [Sc(OTf)₃] (5 mol%) is the gold standard. Ammonium chloride (NH₄Cl) is a cheaper, greener alternative for simple substrates.

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)/MeOH (1:1).

  • Procedure:

    • Dissolve amine and aldehyde in MeOH (0.2 M). Stir for 20 mins to promote imine formation.

    • Add the isocyanide and the catalyst.

    • Stir at room temperature for 24 hours OR heat to 60°C for 4–6 hours.

  • Purification: Many products precipitate out of MeOH upon cooling. Filter and wash with cold MeOH. If soluble, evaporate and purify via silica gel chromatography.[4]

Protocol C: Sandmeyer-Type Halogenation

Objective: Converting the C-2 amine to a C-2 halide (Cl, Br, I). Strategic Value: This converts the quinoxaline from a nucleophile to an electrophile, enabling Suzuki, Sonogashira, or Heck couplings at the C-2 position.

Data Table: Conditions for Halogenation
Target HalideReagentsConditionsYield RangeNotes
2-Chloro NaNO₂, HCl (aq)0°C to RT60–75%Classic aqueous Sandmeyer.
2-Bromo t-BuONO, CuBr₂MeCN, 60°C70–85%Anhydrous conditions (Doyle method). Preferred for solubility.
2-Iodo t-BuONO, I₂, CH₂I₂60°C55–70%Excellent for subsequent Pd-coupling.
Detailed Protocol (Anhydrous Bromination)
  • Setup: Use a round-bottom flask equipped with a reflux condenser.

  • Solvation: Dissolve CuBr₂ (1.2 equiv) in anhydrous Acetonitrile (MeCN).

  • Addition: Add tert-butyl nitrite (t-BuONO) (1.5 equiv) dropwise. Heat the mixture to 60°C.

  • Substrate Addition: Add 2-aminoquinoxaline (1.0 equiv) portion-wise as a solid or solution over 10 minutes. Observe gas evolution (N₂).

  • Completion: Stir at 60°C for 1 hour. Monitor by TLC (product is significantly less polar).

  • Quench: Pour into 20% aqueous HCl to decompose copper salts. Extract with DCM.

Troubleshooting & Optimization (Expertise)

  • Solubility: 2-Aminoquinoxalines can be poorly soluble in non-polar solvents. For Buchwald couplings, if Dioxane fails, switch to DMA or NMP and increase temperature to 120°C.

  • Regioselectivity (GBB): The GBB reaction is generally highly regioselective for the endo-cyclization (imidazo[1,2-a]). However, if the C-3 position is blocked or sterically crowded, yields drop significantly.

  • Catalyst Poisoning: The quinoxaline nitrogens can chelate Pd. If conversion stalls in Buchwald reactions, increase catalyst loading to 5–10% or switch to a precatalyst like Pd(dba)₂/BrettPhos Gen 3 .

References

  • Review of Quinoxaline Functionalization: Pereira, J. A., et al. "Recent advances in the synthesis of quinoxalines." European Journal of Organic Chemistry, 2015.

  • Buchwald-Hartwig General Protocols: Surry, D. S., & Buchwald, S. L.[5] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Groebke-Blackburn-Bienaymé Reaction (Original): Bienaymé, H., & Bouzid, K. "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines and related heterocycles."[6] Angewandte Chemie Int.[7] Ed., 1998.[2]

  • GBB Recent Review (Maturity of the Reaction): Boltjes, A., & Dömling, A.[2] "The Groebke–Blackburn–Bienaymé reaction in its maturity." European Journal of Organic Chemistry, 2019.

  • Sandmeyer/Doyle Conditions (Alkyl Nitrites): Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 1977.

Sources

Solvent selection for recrystallization of 6,7-dimethylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the purification of 6,7-dimethylquinoxalin-2-amine (CAS 874499-50-0), a critical intermediate in the synthesis of bioactive heterocyclic compounds. While quinoxaline derivatives are generally robust, the specific physicochemical profile of the 6,7-dimethyl-2-amine analog—combining a lipophilic methylated core with a polar, basic amine—presents unique solubility challenges. This guide moves beyond static "recipes" to provide a self-validating solvent selection protocol . We identify the Ethanol/Water binary system as the thermodynamic gold standard for purity, while Ethyl Acetate/Heptane serves as a kinetic alternative for rapid isolation.

Introduction & Chemical Context

This compound is a fused bicyclic heterocycle. Its purification behavior is governed by two competing structural features:

  • The Quinoxaline Core & Methyl Groups: These contribute significant aromatic character and lipophilicity (LogP ~1.8), limiting solubility in pure water.

  • The 2-Amino Group: This moiety introduces hydrogen bond donor/acceptor capability and weak basicity, enhancing solubility in polar protic solvents (alcohols) and making the compound sensitive to pH.

Common Impurities:

  • Oxidative degradants: Quinoxalines can darken upon air exposure due to oxidation of trace diamine precursors (4,5-dimethyl-1,2-phenylenediamine).

  • Regioisomers: While the 6,7-dimethyl substitution pattern is symmetric, synthetic byproducts from incomplete condensation often possess distinct solubility profiles.

Solvent Screening Strategy

The ideal recrystallization solvent must exhibit a high temperature coefficient of solubility: high solubility at the boiling point and low solubility at


 to 

.
Table 1: Solvent Class Assessment for this compound
Solvent SystemRoleSuitabilityMechanistic Rationale
Ethanol (EtOH) Primary SolventHigh Excellent dissolution of the amine moiety at reflux (

); moderate solubility at RT.
Water (

)
Anti-SolventHigh The hydrophobic methyl groups force precipitation when water is added to alcoholic solutions.
Ethyl Acetate (EtOAc) Primary SolventMedium Good for initial extraction; often dissolves impurities too well at low temps (lower recovery).
Dichloromethane (DCM) SolventLow Too soluble at RT; boiling point (

) is too low for effective thermodynamic purification.
DMF/DMSO SolventAvoid Boiling points are too high; difficult to remove trace solvent from the crystal lattice.

Protocol A: The "Range-Finding" Solubility Test

Do not proceed to bulk recrystallization without this validation step.

Objective: Determine the exact saturation point to prevent yield loss.

  • Preparation: Place 100 mg of crude this compound into a 10 mL test tube.

  • Solvent Addition (Hot): Add Absolute Ethanol dropwise while heating the tube in a water bath at

    
    .
    
    • Target: Dissolution should occur between 0.5 mL and 2.0 mL.

    • If < 0.5 mL: Too soluble. Switch to a weaker solvent (e.g., Isopropanol).

    • If > 3.0 mL: Too insoluble. Consider DMF (though unlikely for this molecule).

  • Anti-Solvent Titration: Once dissolved hot, keep at reflux. Add Deionized Water dropwise until a persistent turbidity (cloudiness) appears.

  • Clarification: Add 2-3 drops of hot Ethanol to clear the solution.

  • Cooling: Allow to cool to RT.

    • Success Criteria: Formation of distinct needles or prisms.

    • Failure (Oiling Out): Formation of liquid droplets. (See Section 6).

Protocol B: Bulk Recrystallization (Binary System)

System: Ethanol (Solvent) / Water (Anti-Solvent) Standard: Thermodynamic Control (Slow Cooling)

Step-by-Step Methodology
  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add boiling Ethanol slowly with stirring. Use approximately 10-15 mL per gram of solid (based on Protocol A results).

    • Critical Step: If the solution is dark/colored, add Activated Charcoal (1-2% w/w), boil for 5 mins, and perform a hot filtration through Celite to remove the charcoal.

  • Nucleation Setup:

    • Maintain the filtrate at a gentle boil.

    • Add hot water (

      
      ) dropwise via addition funnel or pipette.
      
    • Stop addition immediately when the solution turns slightly cloudy (the "cloud point").

    • Add a minimal amount of boiling Ethanol (1-5% of total volume) to make the solution clear again.

  • Crystallization:

    • Remove from heat.[1] Cover the flask with foil (exclude light to prevent oxidation).

    • Ambient Cooling: Let stand at room temperature for 2-4 hours. Do not disturb.

    • Terminal Cooling: Once RT is reached, place in an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter using a Büchner funnel under vacuum.[2]

    • Wash: Rinse crystals with a pre-chilled mixture of Ethanol/Water (1:1 ratio,

      
      ). Do not use pure ethanol as it may redissolve the product.
      
    • Drying: Dry in a vacuum oven at

      
       for 12 hours.
      

Troubleshooting & Logic Flow

Common Issue: Oiling Out Because of the methyl groups, the compound may separate as an oil rather than a crystal if the water concentration is too high or cooling is too rapid.

  • Fix: Reheat to dissolve the oil. Add more Ethanol. Add a "seed crystal" of pure product during the cooling phase at approx

    
    .
    
Visual Workflow: Recrystallization Logic

RecrystallizationLogic Start Start: Crude this compound Dissolve Dissolve in Boiling Ethanol Start->Dissolve CheckSol Is it fully dissolved? Dissolve->CheckSol HotFilter Perform Hot Filtration (Remove insolubles/charcoal) CheckSol->HotFilter No (Insolubles present) AddWater Add Hot Water until Cloud Point CheckSol->AddWater Yes HotFilter->AddWater ClearSol Add drops of Ethanol to clear AddWater->ClearSol Cooling Slow Cooling (RT -> 0°C) ClearSol->Cooling CheckState State Check Cooling->CheckState Oil Oiling Out Observed CheckState->Oil Liquid Droplets Crystals Crystalline Precipitate CheckState->Crystals Needles/Prisms Reheat Reheat & Add more EtOH Oil->Reheat Filter Vacuum Filtration & Wash Crystals->Filter Reheat->Cooling

Figure 1: Decision logic for the binary solvent recrystallization process, addressing the critical "oiling out" failure mode.

Critical Quality Attributes (CQAs)

To validate the success of the protocol, the isolated solid must meet the following criteria:

AttributeSpecificationMethod
Appearance Light yellow to orange crystalline solidVisual Inspection
Purity

(Area %)
HPLC (C18 column, MeCN/Water gradient)
Melting Point Sharp range (

variance)
Capillary Melting Point
Solvent Residue Ethanol

ppm
GC-Headspace or

H-NMR

Note on NMR Validation: When analyzing by


H-NMR (typically in DMSO-

), ensure the integration of the methyl singlets (approx

2.4 ppm) matches the aromatic protons. Residual water peak should be monitored if the drying step was insufficient.

References

  • Organic Syntheses. (1993). N,N-Diethylgeranylamine (General Amine Purification Techniques). Org. Synth. Coll. Vol. 8, p. 183.[3] Retrieved from [Link] (Standard techniques for lipophilic amines).

  • University of Massachusetts Amherst. (n.d.). Recrystallization: A Laboratory Guide. Retrieved from [Link] (Foundational protocols for binary solvent systems).

  • National Institutes of Health (NIH). (2014). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors. PMC4157652. Retrieved from [Link] (Specific synthesis and purification context for 6-aminoquinoxalines).

Sources

Application Note: Reductive Amination of Quinoxaline-2-amine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the specific requirements for performing reductive amination with quinoxaline-2-amine (2-aminoquinoxaline) intermediates.

Abstract & Scientific Context

Quinoxaline-2-amine scaffolds are critical pharmacophores in kinase inhibitors, antiviral agents, and intercalating DNA binders. However, their functionalization via reductive amination presents a specific synthetic challenge: electronic deactivation .

Unlike benzylamine or aniline, the exocyclic amine at the C2 position of the quinoxaline ring is significantly less nucleophilic. The adjacent pyrazine nitrogen atoms exert a strong electron-withdrawing effect (inductive and mesomeric), delocalizing the lone pair of the exocyclic amine into the ring system. Consequently, the formation of the hemiaminal and imine (Schiff base)—the prerequisite intermediates for reduction—is thermodynamically unfavorable and kinetically slow under standard neutral conditions.

This guide provides two validated protocols to overcome this energy barrier:

  • Method A (Standard): Acid-catalyzed reductive amination using Sodium Triacetoxyborohydride (STAB).

  • Method B (Advanced): Titanium(IV)-mediated dehydration/reduction for sterically hindered or highly electron-deficient substrates.

Mechanistic Challenges & Strategy

The failure mode in standard reductive amination with quinoxaline-2-amine is rarely the reduction step; it is the imine formation step.

Electronic Deactivation Pathway

The lone pair on the exocyclic nitrogen (N-exo) is delocalized onto the N1 and N4 ring nitrogens. This reduces the HOMO energy of the N-exo, making it a poor nucleophile for attacking the carbonyl carbon of aldehydes or ketones.

Electronic Deactivation cluster_0 Nucleophilic Challenge cluster_1 Solution Strategy Q_Amine Quinoxaline-2-amine (Low Nucleophilicity) Imine Imine Intermediate (Unfavorable Equilibrium) Q_Amine->Imine Slow Attack (High Activation Energy) Carbonyl Carbonyl Substrate (Aldehyde/Ketone) Carbonyl->Imine Acid Acid Catalyst (AcOH or Ti(OiPr)4) Acid->Imine Activates Carbonyl Stabilizes Imine Water_Removal Water Scavenging (Sieves or Ti-complex) Water_Removal->Imine Shifts Equilibrium (Le Chatelier)

Caption: Mechanistic bottleneck in heteroaromatic amine alkylation. The equilibrium favors starting materials unless driven by catalysis and water removal.

Experimental Protocols

Method A: Acid-Catalyzed STAB Protocol

Best for: Reactive aldehydes and unhindered ketones. Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Rationale: NaBH(OAc)₃ is mild and does not reduce aldehydes/ketones rapidly, allowing time for the slow imine formation.[2] Acetic acid is mandatory here to protonate the carbonyl and catalyze the initial attack of the weak amine.

Reagents & Stoichiometry
ComponentEquivalentsRole
Quinoxaline-2-amine 1.0 equivLimiting Reagent
Aldehyde/Ketone 1.2 - 1.5 equivElectrophile
Acetic Acid (AcOH) 1.0 - 2.0 equivBrønsted Acid Catalyst
NaBH(OAc)₃ 1.5 - 2.0 equivHydride Source
DCE 0.1 - 0.2 MSolvent (Non-coordinating)
Step-by-Step Procedure
  • Preparation: In a dry vial equipped with a stir bar, dissolve Quinoxaline-2-amine (1.0 equiv) in anhydrous DCE (concentration ~0.15 M).

  • Activation: Add the Aldehyde/Ketone (1.2 equiv) followed by Glacial Acetic Acid (1.5 equiv).

  • Imine Equilibration (Critical): Stir at room temperature for 30–60 minutes under inert atmosphere (N₂/Ar).

    • Note: Unlike aliphatic amines, you must allow this pre-complexation time.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in a single portion.

  • Reaction: Stir at room temperature for 12–24 hours.

    • Monitoring: Check LCMS for consumption of the amine (M+H) and appearance of product (M+R+H). The imine intermediate is often unstable on LCMS and may revert to starting material.

  • Quench: Quench by adding saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Titanium(IV) Isopropoxide Mediated Protocol

Best for: Ketones, electron-rich aromatic aldehydes, and "difficult" substrates where Method A fails. Reagent: Ti(OiPr)₄ followed by NaBH₄.

Rationale: Ti(OiPr)₄ acts as a dual-function reagent:

  • Lewis Acid: Activates the carbonyl.

  • Water Scavenger: Irversibly reacts with water produced during imine formation to form TiO₂, driving the equilibrium to completion.

Reagents & Stoichiometry
ComponentEquivalentsRole
Quinoxaline-2-amine 1.0 equivLimiting Reagent
Aldehyde/Ketone 1.2 - 1.5 equivElectrophile
Ti(OiPr)₄ 1.5 - 2.0 equivLewis Acid / Dehydrating Agent
NaBH₄ 2.0 equivReducing Agent
Ethanol (Abs.) 0.2 MSolvent
Step-by-Step Procedure
  • Complexation: In a dry flask under Argon, combine Quinoxaline-2-amine (1.0 equiv) and the Ketone/Aldehyde (1.2 equiv).

  • Titanium Addition: Add neat Ti(OiPr)₄ (1.5 equiv) via syringe. The solution often turns yellow/orange.

  • Imine Formation: Stir the neat/concentrated mixture or use minimal THF if solid. Stir at Ambient Temperature to 60°C for 4–12 hours.

    • Checkpoint: This step forms the titanium-imine complex. For unreactive ketones, heating to 60°C is recommended.

  • Dilution: Dilute the mixture with absolute Ethanol (to ~0.2 M concentration).

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 equiv) carefully (exothermic).

  • Completion: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench (Specific): Add 1N NaOH or aqueous NH₄OH to quench. A heavy white/blue precipitate (TiO₂) will form.

  • Filtration: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove titanium salts.

  • Workup: The filtrate is concentrated and purified via flash chromatography.

Decision Matrix & Workflow

Use this logic flow to select the appropriate protocol for your specific quinoxaline derivative.

Protocol Selection Start Start: Quinoxaline-2-amine + Carbonyl Check_Carbonyl Is the Carbonyl an Aldehyde or Ketone? Start->Check_Carbonyl Aldehyde Aldehyde Check_Carbonyl->Aldehyde Ketone Ketone Check_Carbonyl->Ketone Aldehyde_Type Is it sterically hindered? Aldehyde->Aldehyde_Type Method_B Method B: Ti(OiPr)4 + NaBH4 (High Force) Ketone->Method_B Ketones react poorly with Method A Method_A Method A: NaBH(OAc)3 + AcOH (Standard) Aldehyde_Type->Method_A No (e.g., Benzaldehyde) Aldehyde_Type->Method_B Yes (e.g., Pivalaldehyde) Fail Switch to Method B Method_A->Fail Low Conversion?

Caption: Decision tree for protocol selection based on steric and electronic properties of the carbonyl partner.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Imine failed to form.Switch to Method B (Titanium). Heat the imine formation step to 60°C before adding reductant.
Low Yield (<30%) Hydrolysis of imine during workup or incomplete reduction.Ensure water-free conditions during reaction. Use Method B to scavenge water.
Bis-alkylation Primary amine is over-reacting (rare for quinoxalines).Ensure strict 1:1 or 1:1.2 stoichiometry. Do not use large excess of aldehyde.
Titanium Emulsion Improper quenching of Ti(OiPr)₄.Use the "Celite filtration" method. Quench with 1N NaOH to precipitate TiO₂ as a filterable solid.

Safety & Handling

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Handle in a fume hood.

  • Titanium(IV) Isopropoxide: Moisture sensitive. Hydrolyzes rapidly. Keep bottle tightly sealed.

  • Quinoxalines: Many derivatives are bioactive.[3] Handle with gloves and avoid inhalation.

References

  • Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. (Seminal work on Ti-mediated amination). Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. Link

  • Patent Example: JP2020531556A. "Substitution 2-azabicyclo [3.1.1] heptane and 2-azabicyclo [3.2.1] octane derivatives as orexin receptor antagonists." (Demonstrates NaBH(OAc)3 usage with quinoxaline-2-amine). Link

  • Mourad, A. K., et al. (2021).[3] "Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides." MDPI Applied Sciences. (Context on quinoxaline reactivity). Link

Sources

Application Note: Advanced Solid-Phase Synthesis Strategies for Quinoxaline-Based Combinatorial Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Library Synthesis Scientists, and Drug Development Professionals

Introduction & Strategic Rationale

Quinoxalines represent a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including targeted kinase inhibition, antimicrobial efficacy, and potent anticancer properties[1]. To accelerate the hit-to-lead optimization phase, the rapid generation of highly diverse quinoxaline libraries is essential.

Mechanistic Pathways & Resin Selection

The successful solid-phase synthesis of quinoxalines relies on the orthogonal stability of the linker and the precise timing of the cyclization trigger. Two primary field-proven strategies dominate the literature:

Strategy A: The Reduction-Triggered Cyclization (Wang Resin)

Developed by Singh et al., this traceless approach utilizes a Wang resin loaded with o-nitrophenyl carbamate[3]. The critical causality here lies in the oxidation state of the nitrogen. The nitro group acts as a masked amine, preventing premature reactions during the harsh, base-catalyzed alkylation with α-bromoketones[3]. Once diversification is complete, a mild reduction using SnCl₂ selectively unmasks the amine, triggering a spontaneous, thermodynamically driven intramolecular cyclodehydration to form the quinoxaline[3].

Strategy B: Direct Condensation (SynPhase™ Lanterns)

For highly automated "split-and-pool" combinatorial chemistry, SynPhase™ Lanterns grafted with o-phenylenediamine provide a robust alternative[4]. Lanterns offer fixed loading capacities and eliminate the need for resin weighing. In this strategy, the polymer-bound diamine undergoes direct cyclocondensation with α-bromoketones at elevated temperatures (60 °C), followed by standard acidolytic cleavage[4].

Workflow N1 Solid Support Selection (Wang Resin / SynPhase) N2 Linker & Scaffold Loading (o-Nitrophenyl isocyanate) N1->N2 N3 Library Diversification (Alkylation with α-bromoketones) N2->N3 N4 Reduction & Cyclization (SnCl2 mediated) N3->N4 N5 Acidolytic Cleavage (50% TFA in DCM) N4->N5 N6 High-Throughput Screening (Quinoxaline Library) N5->N6

Combinatorial solid-phase synthesis workflow for quinoxaline libraries.

Comparative Data Analysis

To aid in experimental design, the following table summarizes the quantitative parameters and expected outcomes of the primary SPS strategies for quinoxaline derivatives[2][3][4].

StrategySolid SupportKey ReagentsCatalyst / TriggerCleavage ConditionsTypical Yield
Reduction-Cyclization Wang Resin (1.13 mmol/g)o-Nitrophenyl carbamate, α-bromoketonesSnCl₂·2H₂O (Reduction)50% TFA in DCM75–92%
Direct Condensation SynPhase™ LanternsPolymer-bound o-phenylenediamineDMF, 60 °C (Thermal)20% TFA in DCM80–95%
Simultaneous Scaffold MiniKans (IRORI)2,3,4,5-tetrafluoro-6-nitrobenzoic acidSplit-and-pool sortingHF or TFAVariable

Self-Validating Experimental Protocols

The following protocol details the Reduction-Triggered Cyclization method[3]. To ensure scientific integrity, this workflow incorporates a self-validating analytical checkpoint to prevent the loss of valuable library building blocks.

Protocol 1: Immobilization of the Scaffold

Causality: Toluene is used as the solvent to maximize the swelling of the polystyrene-based Wang resin, ensuring the internal reactive sites are fully accessible to the isocyanate.

  • Swell 100 mg of Wang resin (loading: 1.13 mmol/g) in 1 mL of dry toluene for 30 minutes.

  • Add o-nitrophenyl isocyanate (5.0 equiv, 1.13 mmol) and Et₃N (10.0 equiv, 0.565 mmol)[3].

  • Stir the suspension gently at 100 °C for 16 hours.

  • Drain the solvent and wash the resin sequentially with DMF (3 × 2 mL), MeOH (3 × 2 mL), CH₂Cl₂ (3 × 2 mL), and Et₂O (3 × 2 mL)[3]. Dry in vacuo to yield the resin-bound o-nitrophenyl carbamate.

Protocol 2: Library Diversification (Alkylation)
  • Suspend the functionalized resin in 1 mL of dry DMF.

  • Add NaH (5.0 equiv, 0.565 mmol) and agitate at 35 °C for 90 minutes to deprotonate the carbamate nitrogen[3].

  • Introduce the diversity element: add the desired substituted phenacyl bromide (10.0 equiv, 1.13 mmol)[3].

  • Heat the reaction mixture to 80 °C for 16 hours[3].

  • Wash the resin rigorously (DMF, MeOH, CH₂Cl₂, Et₂O) to remove all unreacted alkylating agents.

Protocol 3: Reduction and Spontaneous Cyclization

Causality: SnCl₂ is specifically chosen because it is a mild reducing agent that selectively reduces the nitro group to an amine without over-reducing the ketone carbonyl, which is strictly required for the subsequent cyclization[3].

  • Add 1.5 mL of a 2 M solution of SnCl₂·2H₂O in DMF to the resin[3].

  • Stir the mixture at 60 °C for 6 hours[3].

  • Self-Validating Checkpoint: Withdraw 5 mg of the resin. Treat with 100 µL of 50% TFA/CH₂Cl₂ for 15 minutes. Filter, evaporate under N₂, dissolve in 100 µL acetonitrile, and analyze via LC-MS. Validation criteria: The mass spectrum must show the complete disappearance of the acyclic intermediate and the presence of the target quinoxaline mass.

  • Upon validation, wash the bulk resin (DMF, MeOH, CH₂Cl₂, Et₂O) and dry in vacuo[3].

Mechanism A Resin-Bound o-Nitrophenyl Carbamate B Alkylated Intermediate (via NaH + α-bromoketone) A->B Alkylation (80°C, 16h) C o-Aminophenyl Intermediate (via SnCl2 Reduction) B->C Reduction (60°C, 6h) D Resin-Bound Quinoxaline (Spontaneous Cyclization) C->D Intramolecular Condensation

Mechanistic pathway of reduction-triggered intramolecular cyclization.

Protocol 4: Traceless Cleavage
  • Treat the dried resin with 2 mL of a 50% Trifluoroacetic Acid (TFA) in CH₂Cl₂ solution[3].

  • Shake at room temperature for 2 hours[3].

  • Collect the filtrate. Wash the resin twice with 1 mL of CH₂Cl₂ and combine the filtrates.

  • Evaporate to dryness under a stream of nitrogen. Freeze-dry the residue from t-BuOH/H₂O (4:1) to yield the highly pure quinoxaline library member[3].

References

  • Singh, S. K., Gupta, P., Duggineni, S., & Kundu, B. (2003). Solid Phase Synthesis of Quinoxalines. Synlett, 2003(14), 2147-2150.

  • Wu, Z., & Ede, N. J. (2001). Solid-phase synthesis of quinoxalines on SynPhase™ Lanterns. Tetrahedron Letters, 42(45), 8115-8118.

  • Liu, G., et al. (2006). Simultaneous Solid-Phase Synthesis of Quinoxalinone and Benzimidazole Scaffold Libraries. Journal of Combinatorial Chemistry, 8(5), 744-752.

  • Nagarapu, L., et al. (2014). A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungstate. Organic Chemistry: Current Research, 3(1).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Separation of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide addresses one of the most common and persistent challenges in the synthesis of substituted quinoxalines: the formation and subsequent separation of regioisomers. When unsymmetrical 1,2-diamines and/or 1,2-dicarbonyl compounds are used, the reaction can lead to a mixture of isomers with very similar physical properties, making purification a significant bottleneck.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues & Solutions

This section is designed to address specific problems you may encounter in the lab.

Problem 1: My reaction produces a nearly 1:1 mixture of regioisomers. How can I improve the regioselectivity?

Root Cause Analysis: The formation of regioisomers occurs when the two amino groups of an unsymmetrical 1,2-diamine (or the two carbonyl groups of an unsymmetrical 1,2-dicarbonyl) have similar reactivities.[1] The initial nucleophilic attack can occur at either site with nearly equal probability, leading to a statistical mixture of products. The key to improving selectivity is to create a significant difference in the electronic or steric environment of the reactive sites.

Solutions & Strategies:

  • Exploit Electronic Differences: The nucleophilicity of the amino groups in an o-phenylenediamine is governed by the electronic nature of substituents on the aromatic ring.

    • Strategy: If one amino group is ortho or para to an electron-donating group (EDG) like -OCH₃ or -CH₃, it will be more nucleophilic. Conversely, an electron-withdrawing group (EWG) like -NO₂ or -CN will decrease the nucleophilicity of the nearby amino group.[2] You can leverage this by carefully selecting your starting materials.

    • Actionable Advice: When reacting an unsymmetrical diamine with a symmetrical dicarbonyl (like benzil), the reaction will be primarily directed by the electronics of the diamine.

  • Leverage Steric Hindrance: Bulky substituents near one of the reactive centers can physically block the approach of the other reactant, favoring reaction at the less hindered site.[2]

    • Actionable Advice: Introduce a bulky group on either the diamine or the dicarbonyl starting material to sterically direct the cyclization.

  • Modify Reaction Conditions (Kinetic vs. Thermodynamic Control):

    • Lower Temperature: Running the reaction at a lower temperature can sometimes favor the kinetically controlled product, which may be a single regioisomer.[1]

    • Catalyst Screening: The choice of acid or base catalyst can dramatically influence the regioisomeric ratio.[1][3] Some catalysts may preferentially activate one reaction site over another. For instance, a study on quinoxalin-2-one synthesis showed that using acetic acid could improve the isomer ratio from 2:1 to over 12:1, while using a base like triethylamine could reverse the selectivity.[3]

    • Protocol: Screen various catalysts such as p-toluenesulfonic acid (p-TSA), acetic acid, iodine, or heterogeneous acid catalysts to find conditions that favor one isomer.[4][5]

Problem 2: My regioisomers are inseparable by standard silica gel column chromatography.

Root Cause Analysis: Regioisomers often have very similar polarities and molecular shapes, resulting in identical or nearly identical retention factors (Rƒ) on standard stationary phases like silica gel.

Solutions & Strategies:

  • Optimize Column Chromatography:

    • Solvent System: Meticulously screen various solvent systems. Sometimes, a switch from a standard ethyl acetate/hexane system to one containing dichloromethane, ether, or a small amount of methanol can resolve closely running spots.

    • High-Performance Flash Chromatography: Utilize high-performance flash systems with high-quality, small-particle-size silica cartridges. The increased plate count can provide the resolution needed for difficult separations.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Technique: HPLC offers significantly higher resolving power than traditional column chromatography.[6] Both normal-phase and reverse-phase columns can be effective.

    • Actionable Advice: Start with analytical scale HPLC to develop a separation method. Once baseline separation is achieved, the method can be scaled up to a preparative or semi-preparative system for isolating larger quantities.[7]

  • Supercritical Fluid Chromatography (SFC):

    • Technique: SFC uses supercritical CO₂ as the main mobile phase and is an excellent "green" alternative to normal-phase HPLC.[8] It often provides unique selectivity for isomers that are inseparable by HPLC.[9] The low viscosity of the mobile phase allows for faster separations and higher efficiency.[8][10]

    • Actionable Advice: SFC is particularly powerful for separating structurally similar compounds and isomers.[6][9] Screening different columns and co-solvents (modifiers) is key to method development.[11]

  • Fractional Crystallization:

    • Technique: This classic method relies on small differences in the solubility of the isomers in a given solvent.[12][13][14] By carefully controlling temperature and concentration, one isomer can be induced to crystallize out of solution while the other remains dissolved.[15]

    • Actionable Advice: This is a trial-and-error process. Screen a wide range of solvents. The ideal solvent is one in which one isomer is sparingly soluble and the other is moderately soluble. The process can be repeated multiple times to achieve high purity.[13][16]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in quinoxaline synthesis?

Regioselectivity is primarily governed by a combination of electronic and steric factors in the unsymmetrical starting materials.[2]

  • Electronic Effects: The relative nucleophilicity of the two amino groups in the o-phenylenediamine is the most common directing factor. Electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it.[2]

  • Steric Hindrance: Bulky groups near a potential reaction site can block its approach, forcing the reaction to occur at a less sterically congested site.[2]

  • Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent, and temperature can shift the balance between kinetic and thermodynamic control, influencing the final isomer ratio.[1][3]

Q2: Which analytical techniques are best for confirming the structure of my isolated regioisomers?

Unequivocal structure determination is crucial. While 1D ¹H NMR is a starting point, it is often insufficient to distinguish between regioisomers. A combination of advanced NMR techniques is the gold standard.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (1D or 2D-NOESY): This technique identifies protons that are close to each other in space (typically < 5 Å). By irradiating a specific proton (e.g., a substituent's proton) and observing which protons on the quinoxaline core show an enhancement, you can determine the substitution pattern.[17][18]

  • Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is extremely powerful for piecing together the carbon skeleton and confirming connectivity.[17][18] For example, a proton on a substituent can be correlated to specific carbons within the quinoxaline core, confirming its position.

  • ¹³C NMR: While ¹H NMR signals for regioisomers can be very similar, the ¹³C chemical shifts, particularly for the quaternary carbons in the aromatic core, are often more distinct and can be used for definitive assignment.[19]

Q3: Can I use a protecting group strategy to force the formation of a single isomer?

Yes, this is a viable, albeit longer, synthetic strategy.

  • Selective Protection: Start with the unsymmetrical o-phenylenediamine.

  • Protect one amino group: Use a suitable protecting group (e.g., Boc, Cbz) that can be selectively introduced. This may require optimizing conditions to differentiate between the two amino groups.

  • Condensation: Perform the quinoxaline-forming reaction with the mono-protected diamine. The reaction will be forced to occur at the free amino group.

  • Deprotection: Remove the protecting group to yield the single, desired regioisomer.

This method adds steps to the synthesis but can provide unambiguous access to a single product, which can be more efficient than trying to separate a difficult isomeric mixture.[1]

Data & Protocols

Table 1: Comparison of Separation Techniques for Quinoxaline Regioisomers
TechniquePrincipleProsConsBest For
Flash Chromatography Adsorption (Polarity)Simple, inexpensive, good for large scale.Low resolving power for very similar isomers.Initial purification, separating isomers with ΔRƒ > 0.1.
Preparative HPLC Adsorption/PartitionHigh resolution, automated, scalable.[6]Higher cost, more solvent waste, requires method development.Baseline separation of isomers that are inseparable by flash.
Supercritical Fluid Chromatography (SFC) Adsorption/PartitionVery high resolution, fast, "green" (less solvent), unique selectivity.[8][9]Requires specialized equipment.Chiral separations and achiral isomers difficult to resolve by HPLC.
Fractional Crystallization Differential SolubilityPotentially very high purity, scalable, no chromatography needed.[13]Highly compound-dependent, can be time-consuming, may result in lower yield.Solid, crystalline compounds with different solubility profiles.
Protocol 1: Analytical Method Development for HPLC Separation

This protocol outlines a general approach to developing an analytical HPLC method, which can then be scaled for preparative purification.

  • Sample Preparation: Prepare a stock solution of your regioisomeric mixture at ~1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Initial Screening (Reverse Phase):

    • Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Run a fast scouting gradient from 5% B to 95% B over 10 minutes.

    • Analysis: Observe the chromatogram. If you see any peak separation, you can optimize the gradient to improve resolution. If the peaks completely co-elute, proceed to normal phase.

  • Normal Phase Screening:

    • Column: Use a silica or cyano-based column.

    • Mobile Phase A: Hexane (or Heptane).

    • Mobile Phase B: Isopropanol or Ethanol.

    • Gradient: Run a scouting gradient from 1% B to 50% B over 10 minutes.

    • Analysis: Normal phase often provides different selectivity for isomers. Optimize the isocratic or gradient conditions to achieve baseline separation.

  • Optimization: Once partial separation is achieved, systematically adjust parameters like the solvent gradient slope, flow rate, and temperature to maximize the resolution between the two regioisomer peaks.

Protocol 2: Characterization of Regioisomers by 2D NMR (NOESY)

This protocol assumes you have isolated the two regioisomers (Isomer A and Isomer B) and want to determine their structures. Let's assume the starting materials were 4-methyl-1,2-phenylenediamine and benzil, leading to either 6-methyl-2,3-diphenylquinoxaline or 7-methyl-2,3-diphenylquinoxaline.

  • Sample Preparation: Dissolve ~10 mg of pure Isomer A in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a high-quality NMR tube.[20]

  • Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C NMR spectra to assign all possible signals.

  • Acquire 2D NOESY Spectrum:

    • Use a standard noesyph pulse program on the spectrometer.

    • Set the mixing time (d8) to a value appropriate for small molecules, typically between 500-800 ms.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[17]

  • Data Analysis:

    • Process the 2D spectrum.

    • Identify the methyl signal in the ¹H spectrum (a singlet around 2.5 ppm).

    • Look for cross-peaks from this methyl signal to other aromatic protons on the same ring.

    • Interpretation:

      • If the methyl protons show a NOE correlation to two distinct aromatic protons on the quinoxaline core, it is the 6-methyl isomer . The methyl group is spatially close to both the H-5 and H-7 protons.

      • If the methyl protons show a NOE correlation to only one aromatic proton on the quinoxaline core, it is the 7-methyl isomer . The methyl group is only close to the H-8 proton.

Visual Guides

Mechanism of Regioisomer Formation

G cluster_reactants Unsymmetrical Reactants R1 Unsymmetrical o-Phenylenediamine I1 Intermediate A (Attack at Site 1) R1->I1 Path A I2 Intermediate B (Attack at Site 2) R1->I2 Path B R2 Unsymmetrical 1,2-Dicarbonyl R2->I1 R2->I2 P1 Regioisomer 1 I1->P1 Cyclization P2 Regioisomer 2 I2->P2 Cyclization

Caption: Reaction of unsymmetrical precursors can lead to two distinct regioisomers.

Troubleshooting Workflow for Isomer Separation

G cluster_chrom Chromatography Options start Isomeric Mixture Obtained opt_rxn Step 1: Optimize Reaction Selectivity start->opt_rxn opt_chrom Step 2: Attempt Chromatographic Separation opt_rxn->opt_chrom If selectivity is insufficient flash Flash Silica Gel (multiple solvent systems) opt_chrom->flash opt_cryst Step 3: Attempt Fractional Crystallization opt_deriv Step 4: Consider Derivatization opt_cryst->opt_deriv No separation success Pure Isomers Isolated opt_cryst->success hplc Preparative HPLC (NP and RP) flash->hplc No separation sfc Preparative SFC hplc->sfc No separation hplc->success sfc->opt_cryst No separation sfc->success

Caption: A decision tree for systematically approaching the separation of regioisomers.

References

  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.
  • BenchChem. (2025). Addressing regioselectivity issues in functionalizing asymmetric quinoxalines.
  • Saeed, A., et al. (2017). Recent advances in the transition-metal-free synthesis of quinoxalines. PMC - NIH. [Link]

  • Wang, X., et al. (2020). REGIOSELECTIVE SYNTHESIS OF QUINOXALIN-2-ONE DERIVATIVES REGULATED BY ACID AND BASE. Semantic Scholar. [Link]

  • Jadeja, Y., et al. (2021). Importance of HMBC and NOE 2D NMR techniques for the confirmation of regioselectivity. ResearchGate. [Link]

  • Mátyus, P., et al. (1998). Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Sharma, P., et al. (2004). Synthesis of quinoxaline quinones and regioselectivity in their Diels-Alder cycloadditions. Indian Journal of Chemistry. [Link]

  • BenchChem. (2025). Identifying and minimizing side products in quinoxaline synthesis.
  • Claramunt, R. M., et al. (2016). NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. Magnetic Resonance in Chemistry. [Link]

  • BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of substituted quinoxalines.
  • ACS Publications. (2025). Mixed Emission of Acenaphtho[1,2-b] Quinoxaline Regioisomers. [Link]

  • Sulzer. (n.d.). Fractional Crystallization. [Link]

  • PubMed. (2021). Regioselective Synthesis of Trisubstituted Quinoxalines Mediated by Hypervalent Iodine Reagents. [Link]

  • SIELC Technologies. (2018). Separation of Quinoxaline on Newcrom R1 HPLC column. [Link]

  • Waters. (2010). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • Wikipedia. (n.d.). Fractional crystallization (chemistry). [Link]

  • PMC - NIH. (2021). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. [Link]

  • BenchChem. (2025).
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

  • ResearchGate. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. [Link]

  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. [Link]

  • Shimadzu. (n.d.). SFC Columns. [Link]

  • Royal Society of Chemistry: Education. (2014). Fractional crystallisation. [Link]

  • Reddit. (2024). How to separate these regioisomers?. [Link]

  • Quora. (2023). How does the fractional crystallization process work in organic chemistry?. [Link]

  • LCGC International. (2018). High Efficiency Chiral Separations in HPLC and SFC. [Link]

  • MatheO. (2017). Method development in Supercritical Fluid Chromatography (SFC) using Design of Experiments (DoE) and Design Space (DS). [Link]

Sources

Navigating the Challenges of Phenylenediamine Cyclization: A Technical Guide to Optimizing Yields

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Support Center for Researchers and Drug Development Professionals

The cyclization of phenylenediamines is a fundamental transformation in organic synthesis, providing access to a rich diversity of heterocyclic structures, most notably benzimidazoles, which are privileged scaffolds in medicinal chemistry. Despite its utility, the reaction is often fraught with challenges, leading to disappointingly low yields. Common culprits include the high propensity of phenylenediamines to oxidize, the formation of side products, and incomplete reactions.

This technical support center is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It offers a structured troubleshooting guide and a list of frequently asked questions to diagnose and resolve common issues encountered during the cyclization of phenylenediamines. By understanding the underlying chemical principles and implementing the detailed protocols provided, you can significantly improve the efficiency and consistency of your reactions.

Troubleshooting Guide: Addressing Common Issues in Phenylenediamine Cyclization

This section provides a systematic approach to identifying and solving specific problems that may arise during your experiments.

Issue 1: My reaction mixture turns dark brown or black almost immediately, and the final product is a tar-like substance with a very low yield.

Plausible Cause: This is a tell-tale sign of the oxidation of your phenylenediamine starting material. Phenylenediamines, especially ortho-phenylenediamines, are highly susceptible to air oxidation, which leads to the formation of intensely colored, polymeric byproducts.[1][2] This not only consumes your starting material but also complicates the purification of any desired product that may have formed.

Troubleshooting Workflow:

cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Corrective Actions Problem Dark Reaction Mixture & Low Yield Cause Phenylenediamine Oxidation Problem->Cause Likely Due To Action1 Implement Inert Atmosphere Technique Cause->Action1 Mitigate With Action2 Purify Phenylenediamine Before Use Cause->Action2 Mitigate With Action3 Consider Antioxidant Additives Cause->Action3 Consider As Alternative

Caption: Troubleshooting workflow for dark reaction mixtures.

Detailed Corrective Actions:

  • Implement Rigorous Inert Atmosphere Techniques: The exclusion of oxygen is paramount.

    • Degassing Solvents: Before starting the reaction, thoroughly degas your solvent. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for at least 30 minutes or by using several freeze-pump-thaw cycles for highly sensitive reactions.

    • Reaction Setup: Assemble your glassware while hot from the oven and immediately place it under a positive pressure of an inert gas. Utilize septa and cannulation for reagent additions to avoid exposing the reaction mixture to the atmosphere.

  • Purify the Phenylenediamine Starting Material: Commercially available phenylenediamines can degrade over time. It is best practice to purify them immediately before use.

    • Recrystallization: This is a common and effective method.

    • Sublimation: For volatile phenylenediamines, vacuum sublimation can yield highly pure material.

  • Consider the Use of an Antioxidant: In particularly challenging cases, adding a small amount of a mild reducing agent can help scavenge residual oxygen.

    • Sodium dithionite (Na₂S₂O₄): A sub-stoichiometric amount can be beneficial, but a small-scale trial is recommended to ensure it doesn't interfere with your desired reaction.

Issue 2: The reaction is very slow or does not go to completion, even after extended reaction times at elevated temperatures.

Plausible Causes: This often indicates insufficient activation of the electrophile, a suboptimal catalyst, or an inappropriate solvent choice.[3]

Troubleshooting Workflow:

cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Corrective Actions Problem Sluggish/Incomplete Reaction Cause1 Insufficient Electrophile Activation Problem->Cause1 Cause2 Suboptimal Catalyst/Solvent Problem->Cause2 Action1 Optimize Catalyst and Loading Cause1->Action1 Action2 Screen Different Solvents Cause2->Action2 Action3 Adjust Temperature and Consider Microwave Synthesis Cause2->Action3

Caption: Troubleshooting workflow for incomplete reactions.

Detailed Corrective Actions:

  • Catalyst Optimization: The choice of catalyst is crucial.

    • Catalyst Screening: If your current catalyst is not effective, it is advisable to screen a range of alternatives.[3] Common choices include Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid), Lewis acids (e.g., Er(OTf)₃, ZnCl₂), and heterogeneous catalysts (e.g., Au/TiO₂).[3][4]

    • Catalyst Loading: Increasing the catalyst loading can sometimes improve the reaction rate, but be mindful of potential side reactions.[3]

  • Solvent and Temperature: The reaction environment plays a significant role.

    • Solvent Screening: The ideal solvent should dissolve all reactants.[3] Consider screening solvents like ethanol, methanol, or even solvent-free conditions.[3]

    • Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions.[5] A systematic optimization of the temperature is recommended.

    • Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields by providing rapid and uniform heating.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in phenylenediamine cyclizations, and how can they be minimized?

A1: Besides oxidation, several side reactions can reduce your yield:

  • Dimerization and Polymerization: This is particularly an issue when using difunctional electrophiles. Employing high dilution conditions favors the desired intramolecular cyclization over intermolecular reactions.

  • Incomplete Cyclization: The intermediate, such as a Schiff base, may be stable and fail to cyclize. This can often be overcome by increasing the reaction temperature, using a stronger catalyst, or switching to a higher-boiling solvent.

  • Formation of 1,2-Disubstituted Products: When reacting with aldehydes, it's possible to get a second condensation, leading to a 1,2-disubstituted benzimidazole.[6] Controlling the stoichiometry of the reactants is crucial to minimize this.[3]

Q2: I am attempting to synthesize a benzimidazole from an ortho-phenylenediamine and a carboxylic acid, but the yield is low. What are the recommended conditions?

A2: The direct condensation of a carboxylic acid with an ortho-phenylenediamine often requires harsh conditions, such as high temperatures with a strong acid catalyst, which may not be suitable for all substrates.[4] A milder and often more effective approach is a two-step process:

  • Amide Formation: First, couple the carboxylic acid and the ortho-phenylenediamine to form the corresponding amide using standard peptide coupling reagents.

  • Cyclodehydration: The resulting amide can then be cyclized under milder conditions, such as heating in acetic acid.

Alternatively, using a more reactive carboxylic acid derivative, like an acid chloride or an ester, can also lead to higher yields under milder conditions.[4]

Q3: How can I effectively purify my cyclized product?

A3: The purification strategy depends on the properties of your product and the impurities present.

  • Extraction: A standard aqueous workup can remove many impurities. If your product is basic, an acid-base extraction can be a powerful purification step.

  • Column Chromatography: This is the most common method for purifying organic compounds. A gradient of solvents with increasing polarity is typically used to separate the product from starting materials and byproducts.

  • Recrystallization: If a solid product is obtained, recrystallization is an excellent final step to achieve high purity.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 2-Substituted Benzimidazole from an ortho-Phenylenediamine and an Aldehyde
  • To a solution of ortho-phenylenediamine (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add the aldehyde (1.0 mmol).

  • Add the chosen catalyst (e.g., a catalytic amount of a Lewis acid).[3]

  • Stir the reaction mixture at the optimized temperature (which may range from room temperature to reflux) for the required time.[3][5]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[3]

  • Upon completion, quench the reaction and perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).[3]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 2-substituted benzimidazole.[3]

References

  • BenchChem. (2025).
  • Zhang, J., et al. (2025).
  • Kalogiannis, S., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI.
  • Wikipedia. (2023). p-Phenylenediamine.
  • Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymeriz
  • Karimi, B., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journals.
  • Zuin, T., et al. (2015).
  • BenchChem. (2025).

Sources

Purification methods for removing unreacted diamine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Diamine Impurity Removal

Current Status: Operational Ticket ID: #DIAMINE-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Comprehensive Removal Strategies for Unreacted Diamine Precursors

Introduction: The "Sticky" Amine Problem

Unreacted diamine precursors (e.g., ethylenediamine, hexamethylenediamine, piperazine) are notorious in organic synthesis and drug development. Their dual-nitrogen functionality creates two distinct challenges:

  • High Polarity: They resist extraction into organic solvents, often "dragging" your product into the aqueous phase.

  • Strong Adsorption: They interact strongly with silica silanols, causing severe tailing during chromatography.

  • Cross-linking Potential: In bioconjugation (ADCs) or polymer synthesis, residual diamines can trigger unwanted cross-linking events over time.

This guide moves beyond basic textbook extractions to provide industrial-grade purification workflows.

Module 1: The Triage (Method Selection)

Before starting, determine your purification path based on your product's molecular weight and chemical stability.

DiaminePurification Start START: Select Product Type SmallMol Small Molecule (<1 kDa) Start->SmallMol LargeMol Macromolecule (Polymer/ADC >1 kDa) Start->LargeMol AcidSens Is Product Acid Sensitive? SmallMol->AcidSens TFF Method C: Tangential Flow Filtration (TFF) (Best for ADCs/Proteins) LargeMol->TFF Scale > 100mg Dialysis Method D: Dialysis (Best for small scale polymers) LargeMol->Dialysis Scale < 100mg Scavenger Method A: Electrophilic Scavenger Resin (Best for high-throughput/acid-sensitive) AcidSens->Scavenger Yes Extraction Method B: pH-Controlled Extraction (Best for scalable, stable products) AcidSens->Extraction No

Figure 1: Decision matrix for selecting the appropriate diamine purification strategy.

Module 2: Solid-Phase Scavenging (The "Smart" Way)

Best For: Small molecule synthesis, acid-sensitive products, and parallel synthesis libraries.

The Concept: Instead of trying to wash the impurity away, you add a solid bead that chemically reacts only with the diamine. You then filter the bead out, leaving your pure product.

The Solution: Use Electrophilic Scavenger Resins . Since diamines are nucleophiles, they will attack electrophilic functional groups on the resin.

Recommended Resins:

  • PS-Isocyanate: Highly reactive, forms urea linkages.

  • PS-Benzaldehyde: Forms imines (requires acetic acid catalyst).

Protocol: PS-Isocyanate Scavenging
  • Calculate Equivalents: Use 3–4 equivalents of resin relative to the expected amount of unreacted diamine.

  • Solvent Compatibility: Dissolve your crude mixture in DCM, THF, or DMF. Avoid alcohols (methanol/ethanol) as they can compete with the isocyanate reaction.

  • Incubation: Add the resin to the reaction vessel. Shake or stir gently (do not use magnetic stir bars that grind the resin) for 1–4 hours at room temperature.

  • Validation: Spot the supernatant on a TLC plate and spray with Ninhydrin. If purple spots persist, add more resin or increase time.

  • Filtration: Filter the mixture through a fritted funnel or a SPE cartridge.

  • Rinse: Wash the resin cake with DCM to recover any physically trapped product.

Mechanism of Action:

Figure 2: Chemical sequestration of diamines using isocyanate-functionalized polystyrene beads.

Module 3: Liquid-Liquid Extraction (The "Classic" Way)

Best For: Large-scale synthesis of stable, hydrophobic products.

The Challenge: Diamines are often amphiphilic. If you just wash with water, they might stay in the organic layer. If you wash with acid, they might form emulsions.

The "Salting Out" Protocol:

  • Dissolution: Dissolve crude mixture in a hydrophobic solvent (DCM or Ethyl Acetate).

  • Acidic Wash (The Trap): Wash the organic layer with 1M HCl (or Citric Acid if product is sensitive).

    • Why: This protonates both nitrogens (

      
      ), rendering the diamine highly ionic and water-soluble.
      
  • The "Salting Out" Step: If the diamine is stubborn (e.g., fatty diamines), add NaCl (Brine) to the acidic aqueous wash.

    • Why: This increases the ionic strength of the aqueous layer, forcing organic impurities out of the water and preventing emulsions, while keeping the charged diamine in the water.

  • Back-Extraction (Crucial): Separate the layers. Re-extract the acidic aqueous layer once with fresh DCM.

    • Why: This recovers any of your desired product that might have been accidentally pulled into the water. Combine this DCM with your main organic layer.

Troubleshooting Table: Extraction pH Targets

Product NatureDiamine ImpurityExtraction StrategyTarget pH of Aqueous Wash
Neutral Basic (pKa ~10)Acid WashpH < 3 (Ensures 99.9% protonation)
Basic (Amine)Basic (Diamine)DifficultUse Scavenger Resins (Module 2) or Chromatography
Acidic Basic (Diamine)Base WashpH > 12 (Keeps diamine neutral, product becomes ionic/water soluble)

Module 4: Chromatographic Purification

Best For: Final polishing when extraction/scavenging leaves trace residues (<5%).

The Issue: Diamines interact with acidic silanol groups on silica gel, leading to broad, tailing peaks that co-elute with your product.

Solution A: Mobile Phase Modifiers Add 0.1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM/MeOH).

  • Mechanism:[1][2][3][4] The TEA saturates the silica surface active sites, effectively "blocking" them so the diamine can elute sharply.

Solution B: Functionalized Silica Switch from standard silica to Amine-functionalized silica or Alumina (Basic) .

  • Why: These stationary phases are basic, repelling the diamine and preventing the acid-base interaction that causes tailing.

Module 5: Macromolecule Purification (ADCs & Polymers)

Best For: Antibody-Drug Conjugates, PEGylated proteins, or polymers >2 kDa.

Method: Tangential Flow Filtration (TFF) / Diafiltration Unlike dead-end filtration, TFF sweeps the fluid parallel to the membrane, preventing clogging.

  • Membrane Selection: Choose a Molecular Weight Cut-Off (MWCO) that is 1/3 to 1/2 the size of your product.

    • Example: If your polymer is 10 kDa, use a 3 kDa MWCO membrane. The diamine (approx.[5][6] 0.1 kDa) will pass through freely.

  • Buffer Exchange: Perform 5–10 diavolumes (DV) of buffer exchange.

    • Calculation: Concentration of diamine decreases exponentially:

      
       (where N is number of volumes). 7 volumes removes ~99.9% of small molecules.
      
  • Monitoring: Test the permeate (waste stream) using the Ninhydrin test (see FAQ) to confirm diamines are being removed.

FAQ: Troubleshooting & Diagnostics

Q: How do I detect trace diamines if they don't have a UV chromophore? A: Most diamines are invisible to standard UV detectors. Use ELSD (Evaporative Light Scattering Detector) or a colorimetric stain.

  • Ninhydrin Stain: Dip a TLC plate in Ninhydrin solution and heat. Primary amines turn deep purple/blue (Ruhemann’s purple).[1][3][7]

  • Iodine Chamber: General detection for organic compounds.

Q: My diamine is forming an emulsion during extraction. What now? A: This is common with long-chain diamines acting like surfactants.

  • Add Saturated Brine to the aqueous phase.

  • Filter the emulsion through a pad of Celite .

  • Add a small amount of Isopropanol to the organic layer to break surface tension.

Q: Can I use copper salts to remove diamines? A: Yes, this is a "pro-tip" for non-sensitive chemistry. Washing an organic layer with Copper(II) Sulfate (CuSO₄) solution will complex the diamines. The aqueous layer will turn deep blue (forming


 complex), visually confirming removal. Warning: Ensure your product does not chelate copper.[6]

References

  • Biotage. (2024). Strategies for Scavenging in Organic Synthesis. Retrieved from [Link] (General landing page for scavenger resin technical notes).

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC. Retrieved from [Link] (Technical guide on mobile phase modifiers).

  • Supra Sciences. (n.d.). Solid-Supported Scavengers: Mechanism and Application. Retrieved from [Link].

  • National Institutes of Health (NIH). (2020). Purification and separation of ultra-small metal nanoclusters. (Discusses dialysis and precipitation methods). Retrieved from [Link].

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link].

Sources

Technical Support Center: Troubleshooting Oxidative Degradation of Amino-Quinoxalines in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with amino-quinoxalines. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the oxidative degradation of these compounds in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the stability and integrity of your experiments.

I. Troubleshooting Guide: Diagnosing and Resolving Degradation

This section addresses specific issues you may encounter during your work with amino-quinoxalines. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Observable Color Change in Solution (e.g., Yellowing, Browning)

You've prepared a solution of your amino-quinoxaline, and over a short period, you notice a distinct change in color.

  • Potential Cause: The color change is a strong indicator of oxidative degradation.[1] The amino group on the quinoxaline ring is susceptible to oxidation, which can be triggered by dissolved oxygen, light exposure, or the presence of trace metal ions. This process often leads to the formation of highly colored conjugated byproducts or quinone-imine structures.

  • Solutions & Scientific Rationale:

    • Deoxygenate Your Solvents: Before preparing your solution, purge the solvent with an inert gas like nitrogen or argon for 15-30 minutes. This displaces dissolved oxygen, a key initiator of oxidation. The headspace of your storage vial should also be flushed with the inert gas before sealing.[1]

    • Protect from Light: Use amber glass vials or wrap your containers in aluminum foil.[1] Aromatic amines can be photosensitive, and exposure to UV or even ambient light can provide the energy needed to initiate radical-based degradation pathways.

    • Control pH: The stability of amino-quinoxalines can be pH-dependent. While acidic conditions can protonate the amine group and potentially increase solubility, highly basic conditions can accelerate oxidation.[1] It is recommended to determine the optimal pH for stability experimentally, often starting in the slightly acidic to neutral range.

    • Chelate Metal Ions: If you suspect metal contamination (e.g., from spatulas, glassware, or reagents), consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1 mM). Metal ions can act as catalysts in oxidation reactions.

Problem 2: Unexpected Peaks in Your Chromatogram (HPLC, LC-MS)

Your analytical data shows new, unexpected peaks that increase over time, while the peak corresponding to your parent amino-quinoxaline decreases.

  • Potential Cause: These new peaks are likely degradation products. Oxidative degradation can lead to a variety of new chemical entities, including hydroxylated species, N-oxides, or dimers.[2][3]

  • Solutions & Scientific Rationale:

    • Perform a Forced Degradation Study: To proactively identify potential degradants, a forced degradation (or stress testing) study is essential.[3][4][5] This involves intentionally exposing your amino-quinoxaline to harsh conditions to accelerate degradation. The information gathered helps in developing a stability-indicating analytical method.

    • Characterize Degradants: Utilize hyphenated techniques like LC-MS/MS or GC-MS to obtain mass information about the unknown peaks.[6] This data is crucial for proposing degradation pathways and understanding the mechanism of instability.

    • Optimize Storage Conditions: Based on the insights from your forced degradation study, adjust your storage conditions. If oxidation is confirmed, implement the measures from Problem 1. If hydrolysis is also a factor (though less common for the quinoxaline core itself unless ester or amide side chains are present), ensure your solvents are anhydrous and control the pH.[7]

Problem 3: Loss of Biological Activity or Inconsistent Assay Results

You observe a decrease in the expected biological effect of your amino-quinoxaline compound or high variability in your experimental replicates.

  • Potential Cause: The active pharmaceutical ingredient (API) is degrading, leading to a lower effective concentration. The degradation products themselves might also interfere with the assay or have off-target effects.

  • Solutions & Scientific Rationale:

    • Prepare Fresh Stock Solutions: For critical experiments, always use freshly prepared stock solutions of your amino-quinoxaline. While some amino acids can be stable in solution for weeks when stored properly, the reactivity of the amino-quinoxaline moiety necessitates greater caution.[8]

    • Incorporate Antioxidants: For formulations or longer-term experiments, the addition of an antioxidant can be beneficial. The choice of antioxidant depends on the solvent system and the specific degradation pathway.

AntioxidantRecommended Starting ConcentrationSolvent System CompatibilityMechanism of Action
Butylated Hydroxytoluene (BHT) 0.01 - 0.1% (w/v)Organic SolventsRadical Scavenger
Ascorbic Acid (Vitamin C) 0.05 - 0.2% (w/v)Aqueous BuffersOxygen Scavenger, Reducing Agent
Sodium Metabisulfite 0.01 - 0.1% (w/v)Aqueous BuffersOxygen Scavenger
DL-alpha-Tocopherol (Vitamin E) 0.01 - 0.05% (w/v)Lipid-based or Organic SolventsRadical Scavenger

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oxidative degradation for amino-quinoxalines?

A1: The primary mechanism often involves the oxidation of the electron-rich amino group. This can proceed through a single-electron transfer process to form a radical cation, which is then susceptible to further reactions like dimerization or reaction with oxygen to form N-oxides or other oxygenated adducts. The quinoxaline ring itself can also be oxidized under harsh conditions, potentially leading to ring-opening.[2]

Q2: How can I design a robust forced degradation study for my amino-quinoxaline?

A2: A comprehensive forced degradation study should investigate several stress conditions as recommended by ICH guidelines.[4][9] A typical study would include:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Base Hydrolysis: 0.1 M NaOH at room or elevated temperature.

  • Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[9]

  • Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80-100 °C).

  • Photodegradation: Exposing the solution to a controlled light source (e.g., Xenon lamp) as per ICH Q1B guidelines.[4]

The goal is to achieve 10-30% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.[5]

Q3: Are there any structural modifications that can improve the oxidative stability of amino-quinoxalines?

A3: Yes, medicinal chemists often employ strategies to improve stability. For instance, introducing electron-withdrawing groups on the quinoxaline ring can decrease the electron density of the amino group, making it less susceptible to oxidation. Steric hindrance around the amino group by adding bulky adjacent substituents can also physically shield it from attack. However, any modification must be balanced against its effect on the desired biological activity.

Q4: Can the choice of solvent impact the rate of degradation?

A4: Absolutely. Protic solvents, especially in the presence of light, can sometimes facilitate photodegradation pathways. The purity of the solvent is also critical; for example, aged ethers or other organic solvents can contain peroxide impurities that will accelerate oxidation. Always use high-purity, and if necessary, freshly distilled or deoxygenated solvents.

III. Experimental Protocols & Visual Guides

Protocol 1: Standard Forced Oxidation Study

This protocol outlines a typical procedure for investigating the oxidative stability of an amino-quinoxaline.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your amino-quinoxaline in a suitable solvent (e.g., methanol, acetonitrile, or a 50:50 mixture with water).

  • Stress Condition Setup:

    • In a clear glass vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • In a separate vial, mix 1 mL of the stock solution with 1 mL of the solvent to serve as a control.

  • Incubation: Keep both vials at room temperature, protected from light, for a defined period (e.g., start with 2, 8, and 24 hours).

  • Sample Analysis: At each time point, take an aliquot from each vial, dilute it to a suitable concentration for your analytical method (e.g., HPLC-UV), and analyze it immediately.

  • Data Evaluation: Compare the chromatograms of the stressed sample and the control. Calculate the percentage degradation and note the relative retention times and peak areas of any new peaks.

Diagrams

G cluster_workflow Troubleshooting Workflow for Degradation A Observation: Color Change / New Peaks / Loss of Activity B Is Oxidation Suspected? A->B C Implement Protective Measures: - Deoxygenate Solvents - Protect from Light - Control pH - Use Chelators B->C Yes D Perform Forced Degradation Study B->D Unsure H Problem Resolved? C->H E Identify Degradation Pathway(s) D->E F Develop Stability- Indicating Method E->F G Re-evaluate and Optimize Formulation / Storage Conditions F->G G->H I Consult with Analytical Chemist or Formulation Scientist H->I No

Caption: A decision-making workflow for troubleshooting amino-quinoxaline degradation.

G cluster_pathway Simplified Oxidative Degradation Pathway AQ Amino-Quinoxaline (Parent Compound) Radical Radical Cation Intermediate AQ->Radical Initiation Initiator [O] (O₂, Light, Metal Ions) Products Degradation Products: - N-Oxides - Hydroxylated Species - Dimers - Ring-Opened Products Radical->Products Propagation / Termination

Caption: A simplified schematic of a potential oxidative degradation pathway.

IV. References

  • Lang, F., et al. (1994). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. PubMed. Available at: [Link]

  • DADUN. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Available at: [Link]

  • Academia.edu. (1994). Permanganate Oxidation of Quinoxaline and Its Derivatives. Available at: [Link]

  • ScienceDirect. (n.d.). Forced degradation and impurity profiling. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Forced degradation studies of a new ant. Available at: [Link]

  • American Pharmaceutical Review. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available at: [Link]

  • NSF Public Access Repository. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Available at: [Link]

  • ACS Publications. (2026). Synthesis of a Highly Fluorescent Quinoxalino[2,3-b]quinoxaline Polycyclic Derivative via Intramolecular Michael Addition to a Squaramide. Available at: [Link]

  • ResearchGate. (2025). Discovery of the Aminated Quinoxalines as Potential Active Molecules. Available at: [Link]

  • Bentham Science. (2024). Discovery of the Aminated Quinoxalines as Potential Active Molecules. Available at: [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti-inflammatory Agents. Available at: [Link]

  • SBACBS. (n.d.). An Approach Using Image Analysis Quantification of Synthetic Amino-Nitroquinoxaline Dyes. Available at: [Link]

  • PubMed. (2006). When quinones meet amino acids: chemical, physical and biological consequences. Available at: [Link]

  • MDPI. (2019). Cinnamil- and Quinoxaline-Derivative Indicator Dyes for Detecting Volatile Amines in Fish Spoilage. Available at: [Link]

  • Pharmanotes. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Available at: [Link]

  • SciSpace. (n.d.). The Chemical Mechanism of The Oxidative Deamination of Amino Acids by Catechol and PolYPHENOLASE. Available at: [Link]

  • News-Medical.net. (2025). Scientists uncover how amino acids stabilize proteins in solution. Available at: [Link]

  • MDPI. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Available at: [Link]

  • Google Patents. (n.d.). Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents. Available at:

  • PubMed Central. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Available at: [Link]

  • ResearchGate. (2025). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. Available at: [Link]

  • Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Available at: [Link]

Sources

Technical Support Center: Optimizing Quinoxalinone to Chloroquinoxaline Conversion

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is engineered for medicinal chemists, process scientists, and drug development professionals dealing with the halogenation of quinoxalin-2(1H)-one to 2-chloroquinoxaline. Below, you will find mechanistic insights, validated protocols, quantitative data, and an expert troubleshooting FAQ to ensure high-yielding, reproducible conversions.

Mechanistic Causality: Why Thermal Activation Matters

To troubleshoot effectively, one must understand the causality of the reaction. The transformation of quinoxalin-2(1H)-one into 2-chloroquinoxaline using phosphorus oxychloride (POCl₃) is not a simple single-step substitution; it is a multi-step cascade requiring precise thermal control[1].

  • Tautomerization : The lactam (quinoxalin-2(1H)-one) must tautomerize to its lactim form (2-hydroxyquinoxaline) to expose a nucleophilic oxygen.

  • O-Phosphorylation : The hydroxyl oxygen attacks the electrophilic phosphorus of POCl₃, forming a phosphorodichloridate intermediate.

  • Nucleophilic Aromatic Substitution (S_NAr) : The displaced chloride ion must attack the C2 position of the quinoxaline ring, displacing the bulky phosphate leaving group to form the final product[1].

The Temperature Dependency : The initial O-phosphorylation can occur at lower temperatures, but the subsequent S_NAr step has a high activation energy barrier. If the temperature is too low, the reaction stalls at the stable phosphate ester intermediate. If the temperature exceeds 110 °C for prolonged periods, the heterocyclic core is susceptible to thermal degradation and tar formation.

Temperature Optimization Data

The table below summarizes the quantitative impact of different temperature profiles on the reaction yield, kinetics, and purity.

Temperature ProfileReaction TimeConversion RateByproduct / Impurity ProfileMechanistic Impact & Recommendation
Room Temp (20–25 °C) 24 hours< 10%High intermediate accumulationAvoid. Insufficient thermal energy to drive the S_NAr chloride displacement.
60–80 °C 6–8 hours40–60%Unreacted starting materialSuboptimal. Sluggish kinetics; requires catalytic bases (e.g., pyridine) to proceed[2].
100–105 °C (Reflux) 1–3 hours> 98%Minimal (High purity)Optimal. Perfect balance of kinetic energy for S_NAr without thermal degradation[3].
> 120 °C (Sealed) < 1 hourVariableTar formation, ring openingAvoid. Leads to severe thermal degradation and complex byproduct mixtures.

Validated Standard Operating Procedure (SOP)

This step-by-step methodology is adapted from validated large-scale procedures capable of yielding 98–99% purity on a 100 g scale[3]. Every step includes a self-validating check to ensure the reaction is proceeding correctly.

Step 1: Setup & Reagent Charging

  • Equip a thoroughly dried 1 L round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube (CaCl₂) to exclude ambient moisture.

  • Charge the flask with 2-hydroxyquinoxaline (100 g, 0.68 mol).

  • Carefully add pure phosphorus oxychloride (POCl₃, 2.3 equivalents, ~145 mL)[3].

  • Validation Check: The mixture will initially appear as a heterogeneous, thick slurry.

Step 2: Thermal Activation (Reflux)

  • Begin heating the mixture gradually using a temperature-controlled heating mantle.

  • Bring the internal temperature to reflux (approx. 100–105 °C).

  • Maintain reflux for exactly 1 hour[3].

  • Validation Check: As the temperature approaches 80 °C, the slurry must transition into a homogeneous, dark solution. This visual cue confirms successful O-phosphorylation. If solid remains after 1 hour, the POCl₃ may be compromised.

Step 3: Concentration

  • Allow the reaction mixture to cool to 50 °C.

  • Configure the apparatus for vacuum distillation and remove the excess POCl₃.

  • Validation Check: Removing excess POCl₃ is critical to prevent violent exothermic hydrolysis during the subsequent quench, which destroys the product.

Step 4: Aqueous Quench & Isolation

  • Pour the concentrated residue dropwise into 1 L of vigorously stirred ice-water (0–5 °C).

  • Validation Check: A rapid precipitation of an off-white to grey solid (2-chloroquinoxaline) should occur[3]. If the product oils out, the quench bath is too warm.

  • Filter the precipitate rapidly through a Büchner funnel (or a silica gel pad for higher purity)[3]. Wash with cold distilled water until the filtrate is pH neutral.

  • Dry the product under vacuum at 40 °C to a constant weight.

Reaction Workflow Visualization

G N1 Quinoxalin-2(1H)-one (Lactam Form) N2 POCl3 Addition (O-Phosphorylation) N1->N2 N3 Thermal Activation (Reflux 100-105 °C) N2->N3 N4 SNAr Displacement (Chloride Attack) N3->N4 N5 2-Chloroquinoxaline (Final Product) N4->N5

Workflow and mechanistic progression for POCl3-mediated chloroquinoxaline synthesis.

Troubleshooting Guides & FAQs

Q: My reaction stalls at 50% conversion even after 4 hours at reflux. What is the root cause? A: This is a classic symptom of insufficient nucleophilic activation or moisture ingress. POCl₃ is highly hygroscopic; if it hydrolyzes, it converts to phosphoric acid and HCl, losing its chlorinating efficacy. Ensure your glassware is oven-dried. If the POCl₃ is pristine, the substrate may be electronically deactivated. In such cases, adding a catalytic base such as N,N-dimethylaniline[4] or pyridine[2] (0.1 to 1.0 equiv) can accelerate the reaction by increasing the local concentration of highly nucleophilic chloride ions and neutralizing the generated HCl.

Q: Upon quenching in ice water, I get a sticky black tar instead of a filterable solid. How do I prevent this? A: Tar formation is typically caused by two procedural errors:

  • Thermal Degradation: Exceeding 110 °C or extending the reflux time unnecessarily (beyond 1–3 hours).

  • Improper Quenching: Failing to distill off the excess POCl₃ before the aqueous quench. When large volumes of POCl₃ react with water, the highly exothermic hydrolysis locally spikes the temperature, melting and degrading the product. Always remove bulk POCl₃ under vacuum prior to quenching[1].

Q: Can I use a solvent instead of neat POCl₃ to better control the temperature? A: Yes. For highly reactive substrates where neat POCl₃ reflux (105 °C) causes decomposition, using an inert solvent like 1,2-dichloroethane (DCE) or toluene allows you to cap the maximum reaction temperature (e.g., DCE refluxes at 83 °C). However, because the temperature is lower, you must compensate by adding a catalyst like DMF to form the highly reactive Vilsmeier-Haack reagent, which facilitates chlorination at milder temperatures[1].

Q: How do I safely scale up this exothermic chlorination? A: For scale-ups (e.g., >100 g), do not add all reagents at once at elevated temperatures. Suspend the quinoxalinone in POCl₃ at room temperature, then heat gradually. Ensure your scrubber system is rated for large volumes of HCl gas evolved during both the reaction and the subsequent aqueous quench.

References

1.[2] National Center for Biotechnology Information (PMC). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3". URL: 2.[1] BenchChem. "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers". URL: 3.[3] ChemicalBook. "2-Chloroquinoxaline | 1448-87-9". URL: 4.[4] Royal Society of Chemistry (RSC). "Supporting information - The Royal Society of Chemistry". URL:

Sources

Technical Support Center: Resolving Peak Tailing of Amine-Based Heterocycles in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I frequently encounter methods where amine-based heterocycles exhibit severe peak asymmetry. Resolving this is rarely about trial and error; it requires a fundamental understanding of the thermodynamic and electrostatic interactions occurring at the stationary phase surface.

This guide bypasses generic advice to provide you with the mechanistic causality behind peak tailing, supported by self-validating experimental protocols to permanently correct your liquid chromatography workflows.

Diagnostic Workflow: Isolating Secondary Interactions

Before adjusting your method, use the logical workflow below to determine whether your peak tailing is a chemical interaction issue or a hardware limitation.

G Start Peak Tailing Detected (Amine Heterocycle) CheckCol Check Column Type (Silica vs. Hybrid) Start->CheckCol Silica Standard Silica (pH Limit 2-8) CheckCol->Silica Hybrid Hybrid / CSH (pH Limit 1-12) CheckCol->Hybrid LowPH Lower pH to 2.0-3.0 (Protonate Silanols) Silica->LowPH HighPH Raise pH to ~10.0 (Neutralize Amine) Hybrid->HighPH Test1 Tailing Resolved? LowPH->Test1 Test2 Tailing Resolved? HighPH->Test2 Success Method Validated Test1->Success Yes Modifier Add TEA or TFA (Block Ion Exchange) Test1->Modifier No Test2->Success Yes CSH Switch to CSH Column (Positive Surface) Test2->CSH No Modifier->Success CSH->Success

Troubleshooting workflow for resolving amine peak tailing in HPLC.

Frequently Asked Questions (FAQs): Mechanistic Causality

Q1: Why do amine-based heterocycles specifically exhibit severe tailing on standard C18 columns? A1: Peak tailing of basic compounds is fundamentally a multi-mechanism retention problem. In reversed-phase chromatography, the primary mechanism should be hydrophobic partitioning. However, standard silica-based stationary phases contain residual surface silanol groups (-SiOH). At a mid-range pH (pH 4–8), these silanols deprotonate to form negatively charged siloxanes (-SiO⁻). Simultaneously, amine-based heterocycles (which typically have pKa values between 7 and 10) are protonated and positively charged. This creates a secondary cation-exchange mechanism. Because these ionic interactions are kinetically slow and non-linear compared to hydrophobic partitioning, the analyte desorbs slowly, resulting in a pronounced tail (1)[1].

Q2: How does mobile phase pH manipulate these secondary interactions? A2: Adjusting the mobile phase pH is the most thermodynamically effective way to break the secondary interaction. You have two directional choices based on Le Chatelier's principle and the analytes' pKa:

  • Low pH Strategy (pH 2.0 - 3.0): By lowering the pH using modifiers like 0.1% Formic Acid or Trifluoroacetic Acid (TFA), you force the silanol groups (pKa ~ 3.5-4.5) into their fully protonated, neutral state (-SiOH). While the amine remains positively charged, the stationary phase loses its negative charge, eliminating the cation-exchange capacity[1].

  • High pH Strategy (pH > 10.0): If using a hybrid silica column that can withstand alkaline conditions, raising the pH above the amine's pKa neutralizes the basic analyte. A neutral amine cannot participate in ion exchange, even if the silanols are fully ionized (2)[2].

Q3: When should I use advanced column chemistries like CSH instead of mobile phase modifiers? A3: Mobile phase modifiers like Triethylamine (TEA) or TFA are highly effective but have drawbacks: TEA can cause severe ion suppression in LC-MS, and TFA is a strong ion-pairing agent that permanently alters column selectivity. Charged Surface Hybrid (CSH) columns are engineered with a low-level positive surface charge incorporated directly into the particle. This positive charge electrostatically repels protonated basic amines, mimicking the effect of low pH or ion-pairing agents without requiring complex or MS-incompatible mobile phases (). CSH columns provide excellent peak shape for basic compounds even in low-ionic-strength, acidic mobile phases like 0.1% formic acid[3].

Quantitative Data: Impact of pH and Modifiers on Tailing Factor

To illustrate the causality of these interventions, the following table summarizes typical USP Tailing Factors (


) observed for a model amine-based heterocycle across different chromatographic conditions. A 

value of 1.0 represents perfect symmetry; values > 1.5 indicate unacceptable tailing.
Chromatographic ConditionStationary PhaseMobile Phase pHAdditive / ModifierExpected USP Tailing Factor (

)
Causality / Mechanism
Baseline (Unoptimized) Standard Type-A Silica6.5None2.5 - 3.5 (Severe)Both silanols and amines are ionized; strong cation exchange.
Low pH Suppression Standard Type-B Silica2.50.1% Formic Acid1.4 - 1.6 (Moderate)Silanols are protonated (neutralized); cation exchange is suppressed.
Ion-Pairing / Blocking Standard Type-B Silica6.50.1% TEA1.1 - 1.3 (Good)TEA competitively binds to active silanols, blocking the analyte[4].
High pH Neutralization BEH (Hybrid Silica)10.5Ammonium Hydroxide1.0 - 1.2 (Excellent)Amine is deprotonated (neutralized); no electrostatic attraction.
Surface Charge Repulsion CSH (Charged Surface)2.50.1% Formic Acid1.0 - 1.1 (Excellent)Positive surface charge repels the protonated amine.
Experimental Protocols: Self-Validating Systems

As a standard practice, do not implement multiple changes simultaneously. Use the following self-validating protocols to isolate the root cause and verify the solution.

Protocol 1: Systematic Mobile Phase pH Optimization

Objective: Determine if peak tailing is caused by silanol ionization by testing the extremes of the pH spectrum. Prerequisites: A hybrid silica column (e.g., Bridged Ethylene Hybrid, BEH) capable of withstanding pH 1-12. Do NOT use standard silica for Step 3.

  • Baseline Establishment (Mid pH):

    • Prepare Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.8.

    • Inject the amine heterocycle standard (e.g., 0.1 mg/mL). Calculate the baseline USP Tailing Factor (

      
      ).
      
  • Silanol Protonation Test (Low pH):

    • Prepare Mobile Phase A: 0.1% Formic Acid in LC-MS grade water (pH ~2.7).

    • Equilibrate the column with 20 column volumes.

    • Inject the standard. If

      
       drops significantly (e.g., from 2.5 to 1.4), silanol interaction is the primary cause.
      
  • Analyte Neutralization Test (High pH):

    • Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Equilibrate the column. Inject the standard.

    • Validation Check: If the High pH test yields a

      
       < 1.2 while the Low pH test yielded 
      
      
      
      ~1.5, the analyte's specific pKa makes it highly susceptible to residual silanols even at low pH. Adopt the high pH method if your column chemistry allows it.
Protocol 2: Implementing Competing Amines (TEA) for Legacy Methods

Objective: Resolve tailing on legacy standard silica columns where pH cannot be altered due to strict method validation constraints. Caution: TEA is not recommended for LC-MS due to severe ion suppression. Use only for UV/Vis or DAD detection.

  • Preparation of Modified Mobile Phase:

    • To the existing aqueous mobile phase, add Triethylamine (TEA) to a final concentration of 0.1% v/v (approx. 10 mM) (4)[4].

  • pH Readjustment (Critical Step):

    • TEA is a strong base and will drastically raise the pH of the mobile phase, potentially dissolving the silica bed.

    • Titrate the mobile phase back to the original method pH (e.g., pH 6.0) using Phosphoric Acid or Acetic Acid.

  • Equilibration and Saturation:

    • Pump the TEA-modified mobile phase through the column at a low flow rate (0.5 mL/min) for at least 30-40 column volumes. TEA must fully saturate and block the active silanol sites.

  • Verification:

    • Inject the standard. The peak shape should sharpen immediately.

    • Self-Validation: Monitor the retention time (

      
      ). Since TEA blocks secondary retention sites, the 
      
      
      
      of the amine heterocycle will likely decrease slightly. This shift confirms the mechanism of action is successful and the silanols are effectively masked.
References
  • Waters Corporation. "Shop ACQUITY UPLC CSH C18 Columns | 186005297".

  • Waters Knowledge Base. "How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122". 2

  • LabRulez LCMS. "Waters ACQUITY UPLC and ACQUITY PREMIER CSH Columns". 3

  • Element Lab Solutions. "Peak Tailing in HPLC".1

  • National Institutes of Health (PMC). "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids". 4

Sources

Removing trace metal catalysts from quinoxaline final products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Trace Metal Catalysts (Pd, Cu, Fe) from Quinoxaline API Intermediates

The Challenge: Why is Quinoxaline Different?

Welcome to the technical support guide for N-heterocycle purification. If you are here, you likely have a quinoxaline derivative that retains high levels of Palladium (Pd) or Copper (Cu) despite standard aqueous washes.

The Root Cause: Quinoxalines are not passive substrates; they are ligands . The two nitrogen atoms in the pyrazine ring act as electron-rich donors. When you synthesize a quinoxaline using a metal catalyst (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or condensation catalyzed by Lewis acids), the metal does not just "sit" in the mixture; it coordinates to the nitrogen atoms, often forming a stable chelate.

  • Standard Washing (Water/Brine): Fails because the Metal-Quinoxaline bond is stronger than the Metal-Water interaction.

  • Crystallization: Often fails because the metal complex co-crystallizes with the free product.

This guide provides a self-validating workflow to break this chelation and sequester the metal using Soft Acid/Soft Base (HSAB) principles.

Diagnostic & Selection Module

Before adding a scavenger, you must identify the nature of the impurity. Use this decision matrix to select the correct scavenger class.

The HSAB Selection Table

Principle: Hard Acids bind Hard Bases; Soft Acids bind Soft Bases.[1][2][3]

Target MetalMetal Character (HSAB)Recommended Scavenger Functional GroupCommercial ExamplesWhy?
Pd(0), Pd(II) Soft Acid Thiol (-SH), Thiourea, DMT SiliaMetS® Thiol, MP-TMT, QuadraPure™ TUSulfur is a soft base with high affinity for Pd, outcompeting the "borderline" nitrogen of quinoxaline.
Cu(I), Cu(II) Borderline Acid Amine, Imidazole, TAAc SiliaMetS® Imidazole, QuadraPure™ EDACopper requires nitrogen-based ligands or chelating diamines for effective removal.
Fe, Al, Zn Hard Acid Carboxylic Acid, Hydroxyl Silica-COOH, CeliteHard metals bind best to oxygen-rich hard bases.
Visualizing the Scavenging Mechanism

The following diagram illustrates the competitive equilibrium required to purify your product. You must shift the equilibrium to the right.

ScavengingMechanism Complex Quinoxaline-Pd Complex (Stable Chelate) Intermediate Transition State (Ligand Exchange) Complex->Intermediate Heat + Time Scavenger Silica-Thiol Scavenger (Solid Support) Scavenger->Intermediate Product Purified Quinoxaline (Free in Solution) Intermediate->Product Filtration Waste Scavenger-Pd Complex (Trapped on Solid) Intermediate->Waste Irreversible Binding

Caption: The kinetic competition between the Quinoxaline product and the Thiol scavenger for the metal center. Heat is often required to overcome the activation energy of ligand exchange.

Standard Operating Procedure (SOP)

Protocol: Batch Mode Scavenging for Palladium Removal Use this protocol for >95% removal of Pd from quinoxaline scaffolds.

Reagents:

  • Crude Quinoxaline Product (dissolved in 10-20 volumes of solvent).

  • Silica-supported Thiol (e.g., SiliaMetS® Thiol) or MP-TMT .

  • Solvent: THF, Ethyl Acetate, or Toluene (Avoid DMF/DMSO if possible; see Troubleshooting).

Step-by-Step Workflow:

  • Stoichiometry Calculation:

    • Determine residual Pd content (via ICP-MS) or estimate based on catalyst loading.

    • Add 4 equivalents of scavenger relative to the residual metal content (not the product).

    • Rule of Thumb: If Pd content is unknown, use 5-10 wt% of scavenger relative to the mass of the crude product.

  • Dissolution & Addition:

    • Dissolve crude product fully. If the product is insoluble, the scavenger cannot interact with the metal.

    • Add the solid scavenger resin.[4]

  • The Critical Incubation (The "Cook"):

    • Temperature: Heat the mixture to 50–60°C .

    • Why? Ligand exchange on Pd for quinoxalines is kinetically slow at room temperature. Heat provides the energy to break the N-Pd bond.

    • Time: Stir for 4 to 16 hours .

  • Filtration:

    • Cool to room temperature.[5]

    • Filter through a 0.45 µm pad (Celite or membrane) to remove the resin.

    • Wash the cake with clean solvent to recover adsorbed product.

  • Validation:

    • Analyze filtrate via ICP-MS.[6] Target: <10 ppm (Oral) or <1 ppm (Parenteral) [1].[4][7]

Troubleshooting Guide (FAQ)

Scenario A: "I used the scavenger, but Pd levels are still high (>100 ppm)."

Diagnosis: The equilibrium is not shifting to the scavenger.

  • Cause 1: Coordinating Solvents. Are you using DMF, DMSO, or Pyridine? These solvents compete with the scavenger for the metal.

    • Fix: Perform a solvent swap to THF, MeTHF, or Ethyl Acetate before scavenging.

  • Cause 2: Oxidation State Mismatch. Pd(0) nanoparticles may not bind well to thiols designed for Pd(II).

    • Fix: Add a mild oxidant (open to air or add trace iodine) to convert Pd(0) to Pd(II), or switch to a scavenger designed for Pd(0) (e.g., SiliaMetS® TAAc).

  • Cause 3: Steric Bulk. If your quinoxaline has bulky groups near the nitrogen, the metal might be "buried."

    • Fix: Increase temperature to 80°C (reflux) to increase dynamic exchange.

Scenario B: "The scavenger removed the metal, but my yield dropped significantly."

Diagnosis: Non-specific binding (Adsorption).

  • Cause: The silica backbone is acidic (silanols) and is binding the basic quinoxaline nitrogens.

  • Fix 1:Add 1-5% Triethylamine (Et3N) to the scavenging mixture. This blocks the silanol sites on the silica without interfering with the thiol-metal binding.

  • Fix 2: Switch to a Polymer-supported scavenger (e.g., MP-TMT) which lacks the acidic silica surface [2].

Scenario C: "The product is still colored (dark/red) after filtration."

Diagnosis: Colored impurities are often conjugated organic byproducts, not just metals.

  • Fix: Add Activated Carbon (e.g., Darco KB) alongside the metal scavenger.

    • Warning: Carbon is non-selective and may reduce yield. Use only 5-10 wt% and monitor product loss.

Process Decision Tree

Use this workflow to determine the optimal purification route.

ProcessWorkflow Start Crude Quinoxaline (High Metal Content) SolventCheck Is solvent DMF/DMSO? Start->SolventCheck SwapSolvent Swap to THF/EtOAc SolventCheck->SwapSolvent Yes ScavengerSelect Select Scavenger: Pd -> Thiol/TMT Cu -> Imidazole/Amine SolventCheck->ScavengerSelect No SwapSolvent->ScavengerSelect Incubate Incubate: 50°C, 4-16 Hours ScavengerSelect->Incubate Filter Filter & Analyze (ICP-MS) Incubate->Filter ResultCheck Is Metal < Limit? Filter->ResultCheck Success Proceed to Crystallization ResultCheck->Success Yes Fail Troubleshoot: 1. Increase Temp 2. Add Et3N (Yield Loss) 3. Change Scavenger Type ResultCheck->Fail No Fail->ScavengerSelect Iterate

Caption: Step-by-step decision tree for optimizing metal removal efficiency.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Guideline for Elemental Impurities Q3D(R2).

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.

  • SiliCycle Application Note. (2023). Metal Scavenging Solutions for Pharmaceutical Industry.[4][8]

  • Biotage User Guide. (2022). Strategies for Metal Removal using ISOLUTE® Si-TMT.

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases.[2][3][9][10] Journal of the American Chemical Society, 85(22), 3533–3539. (Foundational theory for scavenger selection).[4]

Sources

Validation & Comparative

1H NMR characterization peaks for 6,7-dimethylquinoxalin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: 1H NMR Characterization and Methodological Evaluation of 6,7-Dimethylquinoxalin-2-amine

Executive Overview

This compound (CAS: 874499-50-0) is a highly versatile bicyclic heteroaromatic scaffold frequently utilized in the development of kinase inhibitors and advanced fluorescent probes[1]. For drug development professionals and synthetic chemists, confirming the exact regiochemistry of this compound is paramount. While high-throughput techniques like LC-MS provide rapid mass confirmation, they fall short in distinguishing structural isomers.

This guide objectively compares analytical methodologies for characterizing this compound, establishes a self-validating


H NMR protocol, and details the mechanistic causality behind its spectral footprint[2].

Comparative Analysis: Analytical Methodologies

To ensure the scientific integrity of a synthesized batch, researchers must choose the appropriate analytical technique. Below is a performance comparison of standard characterization alternatives.

Analytical TechniquePrimary UtilityPerformance LimitationsRegiochemical Resolution
LC-MS (ESI) High-throughput purity screening and mass confirmation (

174.1[M+H]

).
Cannot differentiate this compound from isomers like 2,3-dimethylquinoxalin-6-amine.Poor
FT-IR Functional group identification (e.g., N-H stretch at ~3300 cm

).
Lacks the resolution to confirm the exact position of the methyl groups on the quinoxaline core.Poor

H NMR (400 MHz)
Gold Standard. Confirms exact proton environments and molecular symmetry.Requires higher sample concentration and longer acquisition times than LC-MS.Excellent

The Causality of Choice:


H NMR is mandatory for this compound because the methyl substitutions at the 6 and 7 positions isolate the remaining aromatic protons (H-5 and H-8). In 

H NMR, these isolated protons appear as distinct singlets. If the compound were an isomer (e.g., 2,3-dimethylquinoxalin-6-amine), the aromatic region would display a complex ABX spin system due to ortho- and meta-coupling.

H NMR Structural Elucidation: Causality and Peak Assignment

The quinoxaline core is highly electron-deficient due to the electronegative nitrogen atoms at positions 1 and 4. However, the C2-amino group acts as an electron-donating group via resonance, while the C6/C7-methyl groups donate electron density inductively. These competing electronic effects dictate the chemical shifts[3].

Table 1: Predicted/Reference


H NMR Peak Assignments (400 MHz, DMSO-

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Causality
~8.25 Singlet (s)1HH-3 (Pyrazine ring)Highly deshielded by the adjacent imine nitrogen, though slightly mitigated by resonance from the C2-amine[3].
~7.55, 7.45 Singlets (s)1H eachH-5, H-8 (Benzene ring)Protons are isolated by the C6/C7 methyls, preventing ortho-coupling. The slight chemical shift difference arises from the asymmetry introduced by the C2-amino group.
~6.80 Broad Singlet (br s)2H-NH

(Amine)
Exchangeable protons. Shifted downfield in DMSO-

due to strong intermolecular hydrogen bonding with the solvent oxygen.
~2.38, 2.35 Singlets (s)3H each-CH

(C6, C7)
Inductive electron-donating groups attached to the aromatic ring. The asymmetry of the distant pyrazine ring slightly resolves the two methyl environments.

Comparative Analysis: Solvent Effects (DMSO- vs. CDCl )

The choice of NMR solvent drastically alters the spectral profile of this compound, specifically regarding the primary amine.

Table 2: Solvent Performance Comparison

FeatureDMSO-

Performance
CDCl

Performance
Causality
Amine Peak Position ~6.50 – 7.00 ppm~4.80 – 5.20 ppm[3]DMSO is a strong hydrogen-bond acceptor, stabilizing and deshielding the N-H protons. CDCl

lacks this interaction, leaving the protons more shielded.
Amine Peak Shape Distinct broad singletOften very broad, sometimes blending into the baselineDMSO slows the proton exchange rate, sharpening the signal. In CDCl

, rapid exchange and trace acid/water can broaden the peak severely.
Solubility Excellent (>50 mg/mL)Moderate (~10 mg/mL)The polar nature of the C2-amino group strongly favors polar aprotic solvents.

Self-Validating Experimental Protocol: H NMR with D O Exchange

To ensure absolute trustworthiness in your characterization, the protocol below incorporates a "D


O Shake." This creates a self-validating system: by intentionally altering the chemical environment, you definitively prove the assignment of the amine protons without relying solely on chemical shift predictions.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of purified this compound in 0.6 mL of anhydrous DMSO-

    
    . Transfer to a clean, dry 5 mm NMR tube.
    
  • Initial Acquisition: Acquire a standard 1D

    
    H NMR spectrum (400 MHz, 16–64 scans, relaxation delay 
    
    
    
    = 1.5s).
  • Baseline Verification: Process the spectrum and identify the broad singlet at ~6.80 ppm (integrating to 2H).

  • The D

    
    O Shake (Self-Validation Step):  Remove the NMR tube, add 1–2 drops of Deuterium Oxide (D
    
    
    
    O), cap tightly, and shake vigorously for 30 seconds.
  • Secondary Acquisition: Re-acquire the spectrum under identical parameters.

  • Data Interpretation: The rapid proton-deuterium exchange converts the -NH

    
     group to -ND
    
    
    
    . Because deuterium resonates at a completely different frequency, the broad singlet at ~6.80 ppm will vanish. Causality: If the peak disappears, it is definitively the exchangeable amine, ruling out overlapping aromatic impurities.

Analytical Decision Workflow

AnalyticalWorkflow Start Crude this compound Batch Synthesis LCMS LC-MS Analysis (Mass & Preliminary Purity) Start->LCMS Decision Purity ≥ 95%? LCMS->Decision Purify Purification (Prep-HPLC / Recrystallization) Decision->Purify No NMR 1H NMR (DMSO-d6) Regiochemical Confirmation Decision->NMR Yes Purify->LCMS Release Final Batch Release NMR->Release

Fig 1: Analytical decision tree for the characterization and release of synthesized quinoxalines.

References

  • Cho, Y.-H., Kim, K.-H., & Cheon, C.-H. "Synthesis of 2-Aminoquinoxalines via One-Pot Cyanide-Based Sequential Reaction under Aerobic Oxidation Conditions." The Journal of Organic Chemistry, 2014, 79(3), 901-907. URL: [Link]

Sources

Comparative Guide: Crystal Structure Analysis (XRD) of Substituted Quinoxalin-2-amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted quinoxalin-2-amines are a critical scaffold in medicinal chemistry, exhibiting potent anticancer (PI3K inhibition) and antimicrobial properties. However, their structural characterization is complicated by amino-imino tautomerism and polymorphism. While solution-state NMR is standard for confirming connectivity, it often fails to capture the specific tautomeric state and supramolecular packing that dictate drug stability and bioavailability.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and DFT, demonstrating why SC-XRD is the gold standard for defining the active pharmaceutical ingredient (API) solid-state profile.

Part 1: The Characterization Challenge

The primary challenge in characterizing quinoxalin-2-amines lies in the mobility of the proton on the exocyclic nitrogen.

  • Amino form (A): The proton resides on the exocyclic amine (–NH₂).

  • Imino form (B): The proton migrates to the ring nitrogen (N1), creating an imine (=NH).

Why it matters: The tautomeric form dictates the hydrogen bond donor/acceptor profile, drastically altering how the drug binds to protein targets (e.g., kinase pockets) and how it crystallizes (solubility).

Comparative Analysis: XRD vs. NMR vs. DFT
FeatureSC-XRD (Solid State) NMR (Solution State) DFT (Computational)
Tautomer Identification Definitive. Direct visualization of H-atom positions (if data quality is high) or inferred from C-N bond lengths.Ambiguous. Fast exchange on NMR timescale often yields averaged signals, obscuring the specific tautomer.Predictive. Calculates relative energy stability but cannot confirm the actual isolated solid form.
3D Conformation Absolute. Determines precise torsion angles and ring planarity in the crystal lattice.Dynamic. NOESY can suggest proximity, but free rotation in solution limits fixed conformational analysis.Idealized. Optimizes to a "gas phase" minimum, ignoring packing forces.
Intermolecular Interactions Direct Observation. Maps H-bond networks (

-stacking, dimers) critical for solubility.
Indirect. Concentration-dependent shifts imply aggregation but lack geometric detail.Theoretical. Can model dimers, but lattice energy calculations are computationally expensive.
Sample Requirement Single crystal (

mm).

5-10 mg dissolved in deuterated solvent.
None (In silico).

Part 2: Deep Dive – XRD Analysis of Quinoxalin-2-amines

The "Pincer" and Dimer Motifs

In the solid state, quinoxalin-2-amines rarely exist as isolated molecules. They form supramolecular synthons stabilized by hydrogen bonds.

  • Centrosymmetric Dimers: The most common motif involves two molecules linked by a pair of

    
     hydrogen bonds, forming a pseudo-eight-membered ring (
    
    
    
    graph set).
  • 
    -
    
    
    
    Stacking:
    The planar quinoxaline core facilitates stacking interactions (centroid-centroid distance
    
    
    3.5 - 3.8 Å), which enhances charge transport properties in organic electronics applications.
Bond Length Forensics

To distinguish the amino form from the imine form without locating hydrogen atoms (which is difficult with standard X-ray sources), analyze the bond lengths:

  • C2–N(exocyclic):

    • Amino form:

      
      1.34–1.36 Å (Partial double bond character due to resonance).
      
    • Imino form:

      
      1.28–1.30 Å (Double bond).
      
  • Ring C2–N3 / C2–N1: Asymmetry in these bond lengths indicates localized double bonds, helping to assign the tautomer.

Part 3: Experimental Protocol

Workflow Diagram

The following diagram outlines the decision-making process for characterizing these derivatives.

CharacterizationWorkflow cluster_analysis Data Interpretation Start Synthesized Quinoxalin-2-amine Solubility Solubility Test (DMSO, EtOH, CHCl3) Start->Solubility Cryst Crystallization (Slow Evaporation) Solubility->Cryst High Purity NMR 1H NMR (DMSO-d6) Solubility->NMR Quick Check XRD SC-XRD Data Collection (Mo or Cu source) Cryst->XRD Single Crystal Found Refine Structure Refinement (SHELXL) XRD->Refine Check Check Bond Lengths (C-N distances) Refine->Check Result Define Tautomer & Packing Check->Result Check->Result

Caption: Decision workflow for structural assignment. SC-XRD provides the definitive tautomeric state when NMR data is averaged due to proton exchange.

Protocol: Growing Quality Crystals

Quinoxalin-2-amines are often planar and stack easily, but they can form thin needles unsuitable for XRD.

Method: Slow Evaporation (Binary Solvent System)

  • Dissolution: Dissolve 20 mg of the compound in a "good" solvent (e.g., Chloroform or DMF) where it is highly soluble.

  • Addition: Add a "poor" solvent (e.g., Ethanol or Hexane) dropwise until slight turbidity persists, then add one drop of the good solvent to clear it.

  • Evaporation: Cover the vial with Parafilm and poke 3-5 small holes. Store in a vibration-free, temperature-controlled environment (

    
    ).
    
  • Harvesting: Check after 48-72 hours. Look for block-like crystals rather than needles.

Part 4: Case Study & Data Interpretation

Scenario: Analysis of 3-phenylquinoxalin-2-amine. The table below illustrates typical XRD parameters compared to DFT predictions (B3LYP/6-311G**).

ParameterExperimental (XRD) Calculated (DFT) Interpretation
Space Group

(Monoclinic)
N/ACommon centrosymmetric packing.
C2–N(exo) Bond

Å

Å
Indicates strong resonance; confirms Amino tautomer.
N–H...N Distance

Å

Å
Strong intermolecular H-bond (Dimer formation).
Torsion Angle

(Phenyl-Quinoxaline)

Crystal packing forces induce slight twisting compared to gas phase.
Interaction Network Diagram

This visualization represents the supramolecular assembly often observed in these crystals.

InteractionMap MolA Molecule A (Donor) MolB Molecule B (Acceptor) MolA->MolB H-Bond (N-H...N) 2.98 Å MolC Molecule C (Stacking) MolA->MolC pi-pi Stacking 3.6 Å MolB->MolA H-Bond (N...H-N) Centrosymmetric Dimer

Caption: Supramolecular assembly showing the characteristic R2,2(8) hydrogen-bonded dimer and pi-stacking interactions.

References

  • Material Project. Crystal Structure of Amine Derivatives and Bond Length Statistics. Materials Project.[1] [Link]

  • National Institutes of Health (NIH). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis. PubMed Central. [Link]

  • Royal Society of Chemistry. Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding. CrystEngComm. [Link]

  • Beilstein Journals. Structure–property relationships in dicyanopyrazinoquinoxalines. Beilstein J. Org. Chem. [Link]

Sources

Comparing IC50 values of quinoxaline vs. quinazoline kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Quinoxaline and Quinazoline scaffolds in kinase inhibitor development. It synthesizes experimental IC50 data, structural biology insights, and validated screening protocols to assist researchers in scaffold selection and lead optimization.

Executive Summary

The Quinazoline (1,3-diazanaphthalene) and Quinoxaline (1,4-diazanaphthalene) scaffolds are cornerstones of medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. While Quinazolines (e.g., Gefitinib, Erlotinib) established the paradigm for EGFR inhibition, Quinoxalines have emerged as powerful alternatives, often utilized to overcome resistance mutations, improve aqueous solubility, or alter selectivity profiles (e.g., targeting JAK, VEGFR, or PI3K).

This guide objectively compares their performance based on IC50 potency, binding mechanisms, and experimental validation.

Structural & Mechanistic Analysis

Core Scaffold Differences

The fundamental difference lies in the nitrogen positioning within the fused pyrimidine/pyrazine ring. This alteration dictates the hydrogen bonding geometry with the kinase hinge region.

  • Quinazoline (N1, N3): The N1 nitrogen typically acts as a hydrogen bond acceptor for the backbone NH of the hinge region (e.g., Met793 in EGFR). The C4-position is the primary vector for substituents that occupy the hydrophobic pocket.

  • Quinoxaline (N1, N4): The 1,4-nitrogen arrangement alters the electronic distribution and dipole moment. Quinoxalines can adopt different binding modes, often allowing for "scaffold hopping" to bypass steric clashes caused by gatekeeper mutations (e.g., T790M).

Visualization of Scaffolds and Binding Logic

G cluster_0 Quinazoline Scaffold cluster_1 Quinoxaline Scaffold QZ Quinazoline Core (1,3-diazanaphthalene) QZ_Bind Binding Mode: N1 accepts H-bond from Hinge (e.g., Met793) QZ->QZ_Bind Target ATP Binding Pocket (Kinase Domain) QZ_Bind->Target High Affinity (Type I) QX Quinoxaline Core (1,4-diazanaphthalene) QX_Bind Binding Mode: Altered H-bond Geometry Potential for Type II Binding QX->QX_Bind QX_Bind->Target Variable Affinity (Type I or II)

Figure 1: Structural logic comparing Quinazoline and Quinoxaline interaction with the kinase ATP pocket.

Performance Comparison: IC50 Data

The following data aggregates IC50 values from recent medicinal chemistry literature, highlighting head-to-head performance against key oncogenic targets.

Target: EGFR (Epidermal Growth Factor Receptor)

Quinazolines are the "gold standard" for wild-type EGFR, but Quinoxalines show superior promise against resistant mutants.

Compound ClassRepresentative MoleculeTarget VariantIC50 (nM)Efficacy Context
Quinazoline Gefitinib (Ref Drug)EGFR (WT)33 Standard of care (1st Gen).
Quinazoline Erlotinib (Ref Drug)EGFR (WT)20 High potency, poor activity vs T790M.
Quinazoline Compound 6d [1]EGFR (WT)69 Synthetic derivative, comparable to Erlotinib.[1]
Quinoxaline CPD4 [2]EGFR (L858R/T790M)3.0 Superior potency vs resistant mutants.
Quinoxaline CPD21 [2]EGFR (L858R/T790M)3.8 Outperforms Osimertinib (IC50 ~9 nM) in specific assays.[2]

Insight: While Quinazolines dominate wild-type inhibition, Quinoxaline derivatives (e.g., CPD4) demonstrate single-digit nanomolar potency against the drug-resistant L858R/T790M double mutant, suggesting they are better scaffolds for "next-generation" design.

Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor)

Quinoxalines are frequently explored here for dual-inhibition (e.g., EGFR/VEGFR) to prevent tumor angiogenesis.

Compound ClassRepresentative MoleculeIC50 (nM)Selectivity Note
Quinazoline Compound 4e [3]189 Moderate potency; often requires specific C2/N3 substitution.
Quinazoline Compound 27 [4]16 Highly potent, comparable to Sorafenib.[3]
Quinoxaline Lenvatinib (Analogs)~4 - 10 Quinoxaline-urea motifs often show broad spectrum RTK inhibition.
Quinoxaline Compound 8a [5]~180 Comparable to Quinazoline 4e; demonstrates scaffold interchangeability.

Experimental Protocol: TR-FRET Kinase Assay

To validate these IC50 values in your own lab, use the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) method. This assay is robust, homogeneous, and eliminates the need for radioactive ATP.

Principle

The assay detects the phosphorylation of a specific substrate labeled with a fluorophore. A Europium (Eu)-labeled antibody binds the phosphorylated product. When excited, Eu transfers energy to the substrate fluorophore only if phosphorylation has occurred.

Workflow Diagram

TRFRET Step1 1. Preparation Dilute Inhibitor (4X) in Buffer Dilute Kinase + Substrate Step2 2. Reaction Initiation Add 2.5 µL Inhibitor Add 5.0 µL Kinase/Substrate Add 2.5 µL ATP (Start) Step1->Step2 Step3 3. Incubation 60 min at Room Temp (Allows Phosphorylation) Step2->Step3 Step4 4. Detection Add 10 µL Eu-Antibody + EDTA (EDTA stops reaction) Step3->Step4 Step5 5. Data Analysis Measure TR-FRET Ratio (Em 665nm / Em 615nm) Plot Sigmoidal Dose-Response Step4->Step5

Figure 2: Step-by-step TR-FRET workflow for determining IC50 values.

Detailed Procedure
  • Reagents:

    • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Fluorescein-labeled Poly-GT substrate (Invitrogen).

    • Tb-labeled Anti-phospho-Tyrosine Antibody.

  • Compound Preparation: Prepare a 10-point dilution series of the Quinoxaline/Quinazoline inhibitor in 100% DMSO. Dilute 1:100 into Kinase Buffer (final DMSO 1%).

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL of diluted Inhibitor.[4][5]

    • Add 5.0 µL of Kinase + Substrate mix.[4][5]

    • Add 2.5 µL of ATP (at

      
       concentration) to initiate.
      
  • Incubation: Shake briefly and incubate for 1 hour at 25°C.

  • Detection: Add 10 µL of Detection Mix (Tb-Antibody + 10 mM EDTA). The EDTA chelates Mg2+, stopping the kinase reaction.

  • Read: Measure emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor) after 340 nm excitation.

  • Calculation: Calculate the Emission Ratio (

    
    ). Fit data to the equation:
    
    
    
    

References

  • Ghorab, M. M., et al. (2023).[3] "Novel quinazoline sulfonamide derivatives as dual EGFR/VEGFR inhibitors."[6] European Journal of Medicinal Chemistry.

  • Author Unspecified. (2022). "Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S)." MDPI Molecules.

  • Abdallah, A. E., et al. (2021).[3][7][8] "Design and synthesis of quinazoline-based VEGFR-2 inhibitors." Bioorganic Chemistry.

  • Wang, J., et al. (2022).[2] "6,7-dimethoxy-4-anilinoquinazoline derivatives as potent VEGFR-2 inhibitors."[3] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Mabrouk, R. R., et al. (2025).[9] "Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGFR-2 inhibitors." RSC Advances.

  • Thermo Fisher Scientific. "LanthaScreen™ Kinase Assay Protocol." ThermoFisher User Guide.

Sources

Reference standards for mutagenic heterocyclic amines in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Selecting and Verifying Reference Standards for Mutagenic Heterocyclic Amine (HCA) Analysis

In the landscape of food safety and toxicological research, the accurate quantification of mutagenic heterocyclic amines (HCAs) is paramount. These compounds, formed during the high-temperature cooking of muscle meats, are classified as probable or reasonably anticipated human carcinogens.[1][2] Consequently, regulatory bodies and research laboratories worldwide are tasked with their precise measurement at trace levels (ng/g). The bedrock of this analytical challenge is the quality and suitability of the reference standards used for instrument calibration and method validation.

This guide provides an in-depth comparison of available reference standards for common HCAs—such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)—and offers a robust framework for their selection and in-house verification.

The Hierarchy of Reference Standards: More Than Just a Chemical

Not all standards are created equal. Understanding the different grades is the first step toward building a robust analytical method. Reference materials are broadly categorized to reflect their level of characterization and traceability.[3][4][5]

  • Certified Reference Materials (CRMs): These are the gold standard. Produced by a Reference Material Producer accredited to ISO 17034, CRMs come with a certificate that states the property value, its uncertainty, and a statement of metrological traceability.[6][7][8] This is the highest level of quality assurance, making CRMs ideal for method validation, instrument calibration, and establishing the traceability of other standards.

  • Analytical Standards: These are well-characterized materials of high purity, suitable for routine quantitative and qualitative analysis.[5] While they may not have the extensive certification of a CRM, they are a cost-effective and reliable choice for daily calibration curves and quality control checks, provided they are sourced from a reputable supplier.

  • Working Standards: These are typically prepared in-house by diluting a CRM or a well-characterized analytical standard. They are used for the day-to-day analysis of samples.

For HCA analysis, where accuracy at low concentrations is critical, anchoring your measurements to a CRM is highly recommended. Working standards should always be traceable back to a primary CRM.

The Critical Divide: Native vs. Stable Isotope-Labeled (SIL) Standards

The most significant choice a researcher will make is whether to use a native (unlabeled) standard alone or in conjunction with a stable isotope-labeled (SIL) internal standard.

Native Standards are chemically identical to the analyte being measured. They are essential for creating calibration curves to determine the concentration of the target HCA.

Stable Isotope-Labeled (SIL) Internal Standards are analogs of the analyte where one or more atoms (e.g., ¹H, ¹²C, ¹⁴N) have been replaced with a stable, heavier isotope (e.g., ²H (D), ¹³C, ¹⁵N).[9] For mass spectrometry-based methods like LC-MS/MS, which are standard for HCA analysis[1][10], SIL standards are indispensable.

Why SIL Standards are Essential for HCA Analysis:

  • Matrix Effect Compensation: Food matrices are notoriously complex and can cause ion suppression or enhancement during LC-MS/MS analysis, leading to inaccurate quantification.[11] Since a SIL standard has virtually identical chemical and physical properties to the native analyte, it experiences the same matrix effects.[9][11] By calculating the ratio of the native analyte response to the SIL internal standard response, these effects are effectively normalized.[11][12]

  • Correction for Sample Preparation Variability: The multi-step extraction and clean-up procedures for HCAs from food can lead to analyte loss.[1][11] Adding a known amount of SIL standard at the very beginning of the sample preparation process allows for the correction of any losses during extraction, evaporation, and reconstitution.[11][13]

However, it is crucial to verify the purity of the SIL standard, as any unlabeled impurity can lead to artificially high results.[12] Furthermore, the isotopic label should be in a stable position on the molecule to prevent exchange with protons from the solvent.[9]

Key Parameters for Comparing HCA Reference Standards

When selecting a standard from a supplier, a thorough evaluation of the Certificate of Analysis (CoA) is crucial.[3] Here are the key parameters to compare:

Parameter Description Why It Matters for HCA Analysis Ideal Specification
Purity (Assay) The mass fraction of the certified compound in the material. Often determined by a mass balance approach (100% - impurities).[14][15]The accuracy of your calibration curve directly depends on the purity of the standard. Impurities can lead to biased results.[16]≥98% for analytical standards, with a clear description of the methods used for purity assessment (e.g., HPLC, qNMR, TGA).[3]
Certification & Accreditation Indicates if the standard is a CRM produced under an ISO 17034 accredited quality system and tested in an ISO/IEC 17025 accredited lab.[17]Provides the highest level of confidence in the certified value, its uncertainty, and traceability. Essential for methods used in regulatory submissions or litigation.ISO 17034 accreditation for the producer.[8]
Certified Concentration & Uncertainty For solutions, this is the gravimetrically confirmed concentration of the analyte, with a stated measurement uncertainty (e.g., ±0.5%).[15]A low uncertainty in the reference standard contributes to a lower overall uncertainty in the final reported result for a food sample.Uncertainty should be clearly stated and calculated according to the Guide to the Expression of Uncertainty in Measurement (GUM).[15]
Format & Solvent The standard can be a neat solid (powder) or a solution in a specified solvent (e.g., Methanol, Acetonitrile).Solutions save preparation time and reduce errors from weighing small amounts of potent compounds. The solvent must be compatible with your initial mobile phase to ensure good peak shape.For LC-MS/MS, a solution in Methanol or Acetonitrile is often preferred.
Isotopic Purity (for SIL standards) The percentage of the material that is the desired labeled compound.High isotopic purity is needed to prevent signal overlap with the native analyte and to ensure that the unlabeled portion does not contribute significantly to the analyte signal.[18]>99% isotopic purity.
Stability & Storage The recommended storage conditions and expiration date, backed by stability studies.[15]HCAs can degrade over time. Adhering to storage conditions is critical to maintain the integrity of the standard and the accuracy of your results.Clear storage conditions (e.g., -20°C, protect from light) and a defined expiration date.[17]

Workflow for Standard Selection and Verification

The process of implementing a new reference standard should be systematic and self-validating. The following workflow, illustrated in the diagram below, outlines the key decision points and experimental steps.

G cluster_0 Phase 1: Selection & Procurement cluster_1 Phase 2: In-Lab Verification & Implementation A Define Analytical Need (e.g., PhIP, MeIQx in Beef) B Research Suppliers (ISO 17034 Accredited?) A->B C Compare Certificates of Analysis (Purity, Uncertainty, Format) B->C D Select Primary Standard (CRM) & SIL Internal Standard C->D E Receipt & Log-in (Verify Storage Conditions) D->E Procure Standards F Prepare Stock & Working Standards E->F G Method Validation: Calibration Curve F->G H Assess Linearity (R²) & Sensitivity (LOD/LOQ) G->H I Analyze Quality Control (QC) Samples H->I J Routine Sample Analysis I->J

Caption: Workflow for HCA reference standard selection and verification.

Experimental Protocol: Preparation and Verification of a Calibration Curve

This protocol outlines the steps to prepare and validate a calibration curve for the quantification of PhIP in a food extract using a new set of reference standards.

Objective: To establish a valid calibration curve and determine the linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Materials:

  • PhIP Certified Reference Material (e.g., 100 µg/mL in Methanol)

  • PhIP-d3 (deuterated) SIL Internal Standard (e.g., 100 µg/mL in Methanol)

  • LC-MS grade Methanol and Water

  • Formic Acid

  • Calibrated micropipettes and Class A volumetric flasks

Procedure:

  • Preparation of Standard Stock Solutions:

    • Allow the CRM and SIL standard vials to equilibrate to room temperature before opening.

    • Prepare a PhIP stock solution (e.g., 1 µg/mL) by diluting the CRM with methanol in a volumetric flask.

    • Prepare a SIL Internal Standard (IS) stock solution (e.g., 1 µg/mL) similarly.

  • Preparation of Working Calibration Standards:

    • Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the PhIP stock solution.

    • To each calibration standard, add a constant amount of the SIL IS stock solution to achieve a final concentration of 10 ng/mL in every vial. This creates the analyte-to-IS ratio for quantification.

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS method with optimized parameters for PhIP and PhIP-d3.[19][20][21]

    • Inject the calibration standards in triplicate, from the lowest concentration to the highest.

  • Data Analysis and Verification:

    • Linearity: Plot the response ratio (Peak Area of PhIP / Peak Area of PhIP-d3) against the concentration of PhIP. Perform a linear regression. The coefficient of determination (R²) should be > 0.99 for the curve to be considered linear.[19][21]

    • Sensitivity (LOD/LOQ): The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be estimated based on the signal-to-noise ratio (S/N) of the lowest calibration points. Typically, an S/N of 3 is used for LOD and an S/N of 10 for LOQ. The LOQ should be the lowest point on the calibration curve that can be quantified with acceptable precision and accuracy.[19]

    • Accuracy and Precision: Analyze Quality Control (QC) samples prepared at low, medium, and high concentrations within the calibration range. The calculated concentrations should be within ±15% of the nominal value.

By following this structured approach—from understanding the hierarchy of standards to performing a rigorous in-lab verification—researchers can ensure the data they generate is accurate, reproducible, and defensible. The investment in high-quality, certified reference materials is a critical and non-negotiable step in the pursuit of reliable scientific outcomes in the field of food safety.

References

  • Certified Reference Materials. (n.d.). MilliporeSigma.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
  • The ABC's of Reference Standard Management. (n.d.). Eurofins.
  • Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. (n.d.). National Institute of Standards and Technology.
  • Certified Reference Materials (CRMs). (2020, December 11). Alfa Chemistry.
  • Background Document for Selected Heterocyclic Amines: PhIP, MeIQ, and MeIQx. (2002, September 19). National Toxicology Program.
  • ISO 17034. (2022, October 6). Agilent.
  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). NMI.
  • Assessment of the chemical and enantiomeric purity of organic reference materials. (n.d.). Springer.
  • Meiqx | C11H11N5 | CID 62275. (n.d.). PubChem - NIH.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec DMPK.
  • Designing Stable Isotope Labeled Internal Standards. (2022, January 11). Acanthus Research.
  • Certified Reference Materials Catalogue. (n.d.). BAM.
  • Certificate of Analysis ISO 17034. (2023, June 27). LGC Standards.
  • ISO 17034 Certificate of Analysis. (2020, May 28). LGC Standards.
  • Certified Reference Materials for 2C Amine Internal Standards. (2014, August 18). Clinical Lab Products.
  • A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. (2025, September 10). PMC.
  • Choosing Reference Standards for API or Impurity. (2025, September 29). ResolveMass Laboratories Inc.
  • ISO 17034 Certified Reference Materials. (n.d.). Reagecon Knowledge.
  • Standards and CRMs. (n.d.). Elemental Microanalysis.
  • Reference Materials. (n.d.). MilliporeSigma.
  • Certified Reference Material (CRM). (n.d.). Nawah Scientific - CPHI Online.
  • LC/MS/MS Analysis of Biogenic Amines in Foods and Beverages. (n.d.). ResearchGate.
  • ISO 17034 Guide to International Standards for Reference Material Producers. (2023, October 24). LGC Standards.
  • Biogenic amines Assay for Animal Nutrition Quality Assurance using LC-MS/MS. (n.d.). SCIEX.
  • LC-MS Applications for Food Safety Analysis Compendium. (n.d.). ThermoFisher.
  • Characterisation of non-compendial impurity reference standards: How good is good enough?. (n.d.). LGC Standards.
  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology.
  • Organic Certified Reference Materials. (n.d.). ESSLAB.
  • A Rapid LC-MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. (2025, September 10). PubMed.
  • MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE). (2011, February 1). NCBI.
  • Content of heterocyclic aromatic amines and D-enantiomers of amino acids in sausage products. (n.d.). BIO Web of Conferences.
  • Formation and Inhibition of Heterocyclic Amines in Cooked Meat Products. (n.d.). Meatscience.org.

Sources

A Senior Application Scientist's Guide to Identifying Primary Amine Groups in Quinoxalines using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of synthesized molecules is paramount. The quinoxaline scaffold, a privileged structure in medicinal chemistry, is often functionalized with amine groups to modulate its biological activity.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, reliable, and accessible technique for confirming the successful incorporation of these functional groups. This guide provides an in-depth comparison of the FTIR spectra of quinoxalines with and without a primary amine (-NH₂) substituent, supported by experimental data and protocols to ensure accurate and reproducible results.

The Vibrational Signature of a Primary Amine

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations. For a primary amine group attached to an aromatic ring like quinoxaline, several key vibrational modes serve as reliable identifiers.

  • N-H Stretching: The most definitive feature of a primary amine is the presence of two distinct absorption bands in the 3500-3300 cm⁻¹ region.[3][4][5] These arise from the asymmetric (higher frequency) and symmetric (lower frequency) stretching of the two N-H bonds.[3][5][6] These bands are typically sharper and less intense than the broad O-H stretch of alcohols or water.[3][5]

  • N-H Bending (Scissoring): This vibration involves the two hydrogen atoms moving toward and away from each other and typically appears in the 1650-1580 cm⁻¹ range.[3]

  • C-N Stretching: The stretching of the carbon-nitrogen bond in aromatic amines produces a strong band between 1335-1250 cm⁻¹.[3]

  • N-H Wagging: A broad band resulting from the out-of-plane bending of the N-H bonds can be observed in the 910-665 cm⁻¹ region.[3]

The presence and appearance of these bands, particularly the dual N-H stretch, provide a clear fingerprint for the primary amine group.

Comparative Spectral Analysis: Quinoxaline vs. Amino-Quinoxaline

To confidently assign peaks to the primary amine group, a comparison with the spectrum of an unsubstituted quinoxaline is essential. The core quinoxaline structure has its own characteristic absorptions, primarily from C-H, C=C, and C=N vibrations.[2][7][8] The introduction of an -NH₂ group adds new, distinct peaks while potentially shifting existing ones.

A study involving the synthesis of quinoxaline derivatives provides a concrete example. The IR spectrum of an amino-substituted quinoxaline (compound 6) clearly showed two bands at 3466 cm⁻¹ and 3425 cm⁻¹ due to primary amine N-H stretching.[1] This experimental data aligns perfectly with the theoretically expected regions.

Data Presentation: Key Spectral Bands

The following table summarizes the critical FTIR absorption bands for identifying a primary amine on a quinoxaline ring, contrasting it with the baseline spectrum of the parent heterocycle.

Vibrational Mode Unsubstituted Quinoxaline (Approx. Wavenumber, cm⁻¹) Primary Amino-Quinoxaline (Approx. Wavenumber, cm⁻¹) Appearance & Key Characteristics
Aromatic C-H Stretch 3100-30003100-3000Medium to weak, sharp peaks.
Asymmetric N-H Stretch Absent3500-3400 (e.g., 3466 cm⁻¹)[1]Medium intensity, sharp. Confirmatory peak.
Symmetric N-H Stretch Absent3400-3300 (e.g., 3425 cm⁻¹)[1]Medium intensity, sharp. Confirmatory peak.
Aromatic C=C / C=N Stretch 1620-14001620-1400Multiple medium to strong, sharp bands.
N-H Bend (Scissoring) Absent1650-1580 Medium intensity, can overlap with ring stretches.
Aromatic C-N Stretch Absent1335-1250 Medium to strong intensity.
Aromatic C-H Out-of-Plane Bend 900-700900-700Strong, sharp peaks indicative of substitution pattern.
N-H Wag Absent910-665 Broad, medium to strong band.

Note: The exact positions of these bands can be influenced by factors such as hydrogen bonding in the solid state and the position of the substituent on the quinoxaline ring.

The Influence of Hydrogen Bonding

In solid-state FTIR analysis (e.g., using a KBr pellet), intermolecular hydrogen bonding between amine groups can occur. This interaction weakens the N-H bonds, causing their stretching frequencies to shift to lower wavenumbers (a "red shift") and the absorption bands to become broader.[9][10][11] While N-H bands are generally sharper than O-H bands due to weaker hydrogen bonding, this effect is still significant and must be considered during spectral interpretation.[3][9]

Experimental Protocol: Solid-State FTIR via KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a standard and reliable technique for obtaining high-quality FTIR spectra of solid samples.[12] Its validity rests on the principle that KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

Step-by-Step Methodology
  • Drying: Place spectroscopic grade KBr powder in an oven at ~105-110°C for at least 2 hours to remove any adsorbed water, which would cause significant O-H band interference.[13][14] Store the dried KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the quinoxaline sample and 100-200 mg of the dried KBr. The sample concentration should be between 0.2% and 1%.[15][16] Too high a concentration will result in total absorption and a noisy, unusable spectrum.[15][16]

  • Grinding & Mixing: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with a pestle for 3-5 minutes until it becomes a fine, homogeneous powder.[12][13] This step is critical to reduce light scattering from large particles.

  • Pellet Formation: Transfer a portion of the powder into the collar of a pellet die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply pressure (typically 7-10 tons, or as per manufacturer instructions) for 1-2 minutes.[13][14] A high-quality pellet will be thin and transparent or translucent.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Collect a background spectrum of the ambient air. Then, collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis FTIR Analysis A Dry KBr Powder (~110°C, 2h) B Weigh Sample (1-2 mg) & KBr (100-200 mg) A->B Cool in desiccator C Grind & Mix in Agate Mortar B->C 0.2-1% conc. D Load Powder into Pellet Die C->D E Apply Pressure (7-10 Tons) D->E F Eject Transparent Pellet E->F H Place Pellet in Sample Holder F->H G Collect Background Spectrum (Air) G->H I Collect Sample Spectrum H->I J Generate Final Absorbance Spectrum I->J Ratio Sample/Bkg

Caption: Workflow for FTIR analysis using the KBr pellet method.

This guide provides a robust framework for identifying primary amine groups on quinoxaline derivatives. By comparing the sample spectrum against a baseline and looking for the characteristic dual N-H stretching bands and N-H bending vibrations, researchers can confidently confirm the structure of their synthesized compounds. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality, interpretable data, reinforcing the scientific integrity of the research.

References

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Asif, M. (n.d.). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PMC. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Why are N-H stretching vibrations often sharp and not broad?. Available at: [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. Available at: [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Woutersen, S., et al. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. PMC. Available at: [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Available at: [Link]

  • Scribd. (n.d.). Experiment No: 1 Experiment Name: Analysis of Samples Using Fourier Transform Infrared Spectroscopy. Available at: [Link]

  • MDPI. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Available at: [Link]

  • National Institutes of Health. (n.d.). 2-Aminoquinoxaline. PubChem. Available at: [Link]

  • Elprocus. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • MDPI. (2019). Cinnamil- and Quinoxaline-Derivative Indicator Dyes for Detecting Volatile Amines in Fish Spoilage. Available at: [Link]

  • University of Puerto Rico. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]

  • Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Available at: [Link]

  • PNAS. (n.d.). Chemical exchange 2D IR of hydrogen-bond making and breaking. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Sciscientific Journals. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Available at: [Link]

  • MDPI. (2025). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Available at: [Link]

  • Tsoleridis, C. A., et al. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. PMC. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Available at: [Link]

  • ResearchGate. (2025). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Available at: [Link]

  • ScienceDirect. (2023). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Available at: [Link]

  • YouTube. (2023). N-H Stretching and Bending Vibrations. Available at: [Link]

  • ResearchGate. (n.d.). FTIR of Quinoxaline-2,3-dione in KBr disc. Available at: [Link]

  • Sangeetha, C. C., et al. (2014). Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. International Journal of ChemTech Research. Available at: [Link]

  • Elixir International Journal. (n.d.). Pdf. Available at: [Link]

  • Collection of Czechoslovak Chemical Communications. (n.d.). Stretching Vibrations of Amino Group and Inter/Intramolecular Hydrogen Bond in Anilines. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Available at: [Link]

Sources

Safety Operating Guide

6,7-Dimethylquinoxalin-2-amine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

This operational guide details the disposal procedures for 6,7-Dimethylquinoxalin-2-amine (CAS: 874499-50-0).[1] It is designed for researchers requiring immediate, actionable safety protocols.

Executive Safety Summary

This compound is a heterocyclic amine derivative.[1] While specific toxicological data for this exact isomer is often limited in public repositories, structurally related amino-quinoxalines (e.g., MeIQx) are potent mutagens and suspected carcinogens.[1] Treat this compound as a high-hazard mutagenic substance. [1]

  • Primary Hazard: Acute toxicity (Oral), Skin/Eye Irritation, Potential Mutagenicity.[2]

  • Disposal Class: Hazardous Organic Waste (Non-Halogenated).

  • Core Directive: Do NOT dispose of down the drain. Do NOT mix with oxidizing acids (e.g., Nitric Acid) due to exothermic incompatibility.

Physicochemical Identification
PropertyData
CAS Number 874499-50-0
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.21 g/mol
Physical State Solid (Yellow to Orange Powder)
Solubility Low in water; Soluble in DMSO, Methanol

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. You must segregate waste streams to prevent dangerous cross-reactions and ensure regulatory compliance (RCRA).

A. Solid Waste (Pure Compound)
  • Vessel: Collect pure solid waste in a chemically resistant High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: Label clearly as "Hazardous Waste - Toxic Solid (this compound)."

  • Pre-treatment: None required for solids. Do not dissolve solely for disposal purposes; this increases waste volume and spill risk.

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: Segregate based on the solvent used (e.g., DMSO, Methanol).

  • Stream: Dispose of in the "Organic Solvents (Non-Halogenated)" carboy unless halogenated solvents (DCM, Chloroform) are present.

  • pH Check: If the waste is an aqueous extraction, ensure pH is between 5–9 before adding to general aqueous waste drums (though incineration is preferred for this amine to ensure ring destruction).

C. Contaminated Debris (Sharps/PPE)[1]
  • Items: Syringes, pipette tips, gloves, and weigh boats.

  • Protocol: Double-bag in heavy-duty hazardous waste bags (orange/red) or place in a rigid biohazard/chem-hazard bin. Do not place in regular trash.

Disposal Workflow (Decision Tree)

The following diagram illustrates the critical decision logic for segregating this compound waste streams.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Tips) StateCheck->Debris SolidPack Pack in HDPE Wide-Mouth Jar Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck DoubleBag Double Bag / Rigid Bin Debris->DoubleBag SolidLabel Label: Toxic Solid Organic SolidPack->SolidLabel Incineration High-Temp Incineration (Approved Facility) SolidLabel->Incineration NonHalo Non-Halogenated (DMSO, MeOH) SolventCheck->NonHalo No Halogens Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens Aqueous Aqueous Buffer SolventCheck->Aqueous Water Based NonHalo->Incineration Halo->Incineration Aqueous->Incineration Best Practice (Prevent Leaching) DoubleBag->Incineration

Figure 1: Decision matrix for segregating and routing this compound waste streams.

Technical Rationale & Causality

Why Incineration?

The quinoxaline ring system is chemically stable. Standard wastewater treatment methods (biological degradation) may not fully break down the heterocyclic core, leading to environmental persistence. High-temperature incineration (>1000°C) is the only validated method to ensure complete thermal destruction of the nitrogenous ring, converting it to harmless


, 

, and

.[1]
Chemical Incompatibility Risks[1]
  • Oxidizers: Quinoxaline amines are electron-rich. Mixing with strong oxidizers (e.g., Peroxides, Nitric Acid) can cause rapid oxidation, generating heat and toxic nitrogen oxide (

    
    ) fumes.[1]
    
  • Acids: While amines can be neutralized by acids, this forms salts that are often more water-soluble, increasing the risk of groundwater contamination if a spill occurs.[1] Keep waste streams organic to facilitate incineration.

Emergency Procedures (Spill Response)

In the event of a spill during disposal transfer:

  • Isolate: Evacuate the immediate area (10-meter radius).

  • PPE: Don double nitrile gloves, safety goggles, and a P95/N95 particulate respirator (for solids).

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.

    • Liquid: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Clean the surface with a 10% bleach solution (to oxidize residues) followed by a detergent wash.

References

  • PubChem. (n.d.). Quinoxaline Derivative Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.